Technical Documentation Center

N-(6-Hydroxypyridin-3-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(6-Hydroxypyridin-3-yl)acetamide
  • CAS: 41292-43-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridinone, represents a scaffold of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridinone, represents a scaffold of significant interest in medicinal chemistry and drug development. The presence of the acetamide and hydroxyl functionalities on the pyridine ring offers multiple points for hydrogen bonding and further chemical modification, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathway for N-(6-Hydroxypyridin-3-yl)acetamide, detailing the underlying chemical principles, step-by-step experimental protocols, and key characterization data.

Primary Synthetic Pathway: An Overview

The most prevalent and efficient synthesis of N-(6-Hydroxypyridin-3-yl)acetamide is achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-hydroxypyridine. This is followed by the selective N-acetylation of the amino group to yield the final product. The pyridone tautomer is generally favored over the hydroxypyridine form.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Starting_Material 2-Hydroxy-5-nitropyridine Intermediate 5-Amino-2-hydroxypyridine Starting_Material->Intermediate Reduction Final_Product N-(6-Hydroxypyridin-3-yl)acetamide Intermediate->Final_Product Acetylation

Caption: Overall synthetic workflow for N-(6-Hydroxypyridin-3-yl)acetamide.

Part 1: Synthesis of the Key Intermediate: 5-Amino-2-hydroxypyridine

The synthesis of 5-amino-2-hydroxypyridine can be approached from several starting materials. Two common and well-documented routes are presented here.

Route A: Reduction of 2-Hydroxy-5-nitropyridine

This is a direct and efficient method that involves the reduction of a nitro group to an amine.

Mechanism Insight: The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid combination. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a clean and high-yielding method. The hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the nitro group is then reduced to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, a solution of 2-hydroxy-5-nitropyridine (1.0 eq.) is prepared in a solvent such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 5-amino-2-hydroxypyridine as a solid, which can often be used in the next step without further purification.

Route B: From 2-Amino-5-bromopyridine

This alternative route involves a multi-step process including protection, substitution, and deprotection.

Mechanism Insight: This pathway begins with the protection of the amino group, followed by a nucleophilic aromatic substitution to replace the bromine with a hydroxyl or a protected hydroxyl group. The final step is the deprotection of the amino and hydroxyl groups.

Experimental Protocol (Illustrative Example):

  • Protection: The amino group of 2-amino-5-bromopyridine is first protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.

  • Hydroxylation: The bromo group is then substituted with a methoxy group via a copper-catalyzed reaction with sodium methoxide.

  • Deprotection: The protecting groups are subsequently removed under acidic conditions to yield 5-amino-2-hydroxypyridine.

Part 2: Acetylation of 5-Amino-2-hydroxypyridine

This final step involves the selective acylation of the amino group of the intermediate to form the desired acetamide.

Mechanism Insight: The acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, with the acetate ion acting as a leaving group. Pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.

Acetylation_Mechanism Reactants 5-Amino-2-hydroxypyridine + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-(6-Hydroxypyridin-3-yl)acetamide + Acetic Acid Intermediate->Product Elimination of Acetate

Caption: Simplified mechanism of the acetylation reaction.

Experimental Protocol:

  • Reaction Setup: 5-amino-2-hydroxypyridine (1.0 eq.) is dissolved in pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.

  • Reagent Addition: Acetic anhydride (1.1-1.5 eq.) is added dropwise to the solution at 0 °C with stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled in an ice bath and water is slowly added to quench the excess acetic anhydride. The product often precipitates out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford N-(6-Hydroxypyridin-3-yl)acetamide as a pure solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
N-(6-Hydroxypyridin-3-yl)acetamideC₇H₈N₂O₂152.15445.1 ± 45.01.2 ± 0.1

Note: Physical property data is sourced from chemical supplier databases and may be predicted values.[1]

Characterization Data (Predicted and Analog-Based)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.0-11.0 ppm (s, 1H): This broad singlet would correspond to the N-H proton of the amide.

    • δ ~9.0-10.0 ppm (s, 1H): A broad singlet corresponding to the O-H proton of the pyridone tautomer.

    • δ ~7.5-8.0 ppm (m, 2H): These signals would correspond to the protons on the pyridine ring.

    • δ ~6.3-6.8 ppm (d, 1H): This doublet would correspond to the remaining proton on the pyridine ring.

    • δ ~2.0 ppm (s, 3H): A sharp singlet corresponding to the methyl protons of the acetyl group.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~168-170 ppm: Carbonyl carbon of the amide.

    • δ ~160-165 ppm: Carbonyl carbon of the pyridone ring.

    • δ ~110-140 ppm: Aromatic carbons of the pyridine ring.

    • δ ~24 ppm: Methyl carbon of the acetyl group.

  • IR (KBr, cm⁻¹):

    • ~3300-3100 cm⁻¹: N-H and O-H stretching vibrations.

    • ~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

    • ~1640-1660 cm⁻¹: C=O stretching of the pyridone.

    • ~1550-1580 cm⁻¹: N-H bending and C-N stretching (Amide II band).

Conclusion

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide is a straightforward process that relies on well-established synthetic transformations. The choice of the synthetic route for the 5-amino-2-hydroxypyridine intermediate can be adapted based on the availability and cost of the starting materials. The final acetylation step is typically a high-yielding and clean reaction. This guide provides the necessary foundational knowledge and protocols for researchers to confidently synthesize and utilize this valuable chemical scaffold in their drug discovery and development endeavors.

References

  • ChemSrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. Available from: [Link]

Sources

Exploratory

"N-(6-Hydroxypyridin-3-yl)acetamide chemical properties and structure"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structure, Properties, and Therapeutic Potential Abstract N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic organic compound featuring a core pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structure, Properties, and Therapeutic Potential

Abstract

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic organic compound featuring a core pyridine ring substituted with both a hydroxyl and an acetamide group. This guide provides a comprehensive technical overview of its chemical structure, including its critical tautomeric equilibrium, detailed physicochemical and spectroscopic properties, and robust synthetic protocols. Furthermore, we explore its significance as a scaffold in medicinal chemistry, drawing on field-proven insights to discuss its potential applications in drug development, particularly as an anti-inflammatory agent. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Structure and Tautomerism

The nominal structure of N-(6-Hydroxypyridin-3-yl)acetamide (CAS No: 41292-43-7) consists of a pyridine ring functionalized at the 3-position with an acetamide group (-NHCOCH₃) and at the 6-position with a hydroxyl group (-OH).[1][2] However, a critical and often dominant feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In this case, the compound predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This keto-enol tautomerism significantly influences the molecule's chemical reactivity, hydrogen bonding capability, and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The fundamental properties of N-(6-Hydroxypyridin-3-yl)acetamide are summarized below. These data are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 41292-43-7[1][2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 445.1 ± 45.0 °C at 760 mmHg[1]
Melting Point Not Available[1]
pKa Not experimentally determined. Estimated pKa for the pyridone N-H is ~11-12, and for the protonated pyridine nitrogen is ~2-3.[3]
Appearance Expected to be a solid at room temperature.

Spectroscopic Profile for Structural Elucidation

While specific spectral data for this compound is not widely published, a detailed profile can be predicted based on its functional groups and known data from analogous structures. This information is crucial for confirming its identity and purity post-synthesis.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.5-10.5 ppm (s, 1H): Amide N-H proton.

    • δ ~7.8-8.2 ppm (d, 1H): Aromatic proton at C2 (adjacent to the pyridone nitrogen).

    • δ ~7.2-7.6 ppm (dd, 1H): Aromatic proton at C4.

    • δ ~6.3-6.7 ppm (d, 1H): Aromatic proton at C5.

    • δ ~2.0-2.2 ppm (s, 3H): Methyl protons of the acetyl group.

    • The pyridone N-H proton may appear as a very broad signal.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~168-172 ppm: Amide carbonyl carbon.

    • δ ~160-165 ppm: Pyridone carbonyl carbon (C6).

    • δ ~110-145 ppm: Four distinct signals for the aromatic carbons (C2, C3, C4, C5).

    • δ ~24 ppm: Methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretching vibrations (amide and pyridone).

    • ~1660-1680 cm⁻¹: C=O stretching (amide I band).[4]

    • ~1640-1660 cm⁻¹: C=O stretching (pyridone carbonyl).[4]

    • ~1580-1620 cm⁻¹: C=C and C=N stretching of the pyridine ring.

    • ~1520-1560 cm⁻¹: N-H bending (amide II band).

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: m/z = 153.06.

    • Key Fragmentation: A primary fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or ketene (CH₂=C=O, 42 Da), leading to a significant fragment ion corresponding to 5-amino-2-hydroxypyridine.

Synthesis and Reactivity

Synthetic Pathway: N-Acetylation

The most direct and industrially scalable synthesis of N-(6-Hydroxypyridin-3-yl)acetamide involves the N-acetylation of the corresponding amine precursor, 5-Amino-2-hydroxypyridine. The choice of acetylating agent and solvent is critical for achieving high yield and purity. Acetic anhydride is a common and effective reagent for this transformation.

synthesis_workflow start Start: 5-Amino-2-hydroxypyridine + Acetic Anhydride dissolve Dissolve starting material in a suitable solvent (e.g., Toluene or Acetic Acid) start->dissolve Step 1 react Heat the mixture (e.g., 100-110 °C for 2-4h) to drive the reaction dissolve->react Step 2 cool Cool the reaction mixture to room temperature to initiate precipitation react->cool Step 3 isolate Isolate the solid product via vacuum filtration cool->isolate Step 4 wash Wash the crude product with a non-polar solvent (e.g., Diethyl Ether) isolate->wash Step 5 dry Dry the purified product under vacuum wash->dry Step 6 end_node End: N-(6-Hydroxypyridin-3-yl)acetamide dry->end_node Final Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the acetylation of aminopyridines.[5]

  • Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in glacial acetic acid or toluene (10 mL per gram of starting material), add acetic anhydride (1.2-1.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether or hexane to remove residual acetic acid and unreacted acetic anhydride.

  • Drying: Dry the white to off-white solid product under high vacuum to a constant weight.

  • Characterization: Confirm the structure and assess the purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.

Applications in Drug Development

The hydroxypyridone-acetamide scaffold is of significant interest in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various biological interactions.

Rationale as an Anti-Inflammatory Agent

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines deeply implicated in the pathogenesis of inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[6] Small molecules that can inhibit the signaling pathways of these cytokines are valuable therapeutic candidates. Research on structurally similar compounds, such as 6-acetamido-2,4,5-trimethylpyridin-3-ol, has demonstrated potent inhibitory activity against both TNF-α and IL-6 induced cellular processes.[6] This precedent strongly suggests that N-(6-Hydroxypyridin-3-yl)acetamide could serve as a valuable core structure for developing novel dual-action anti-inflammatory agents.

Hypothetical Experimental Workflow: Cell Adhesion Assay

To evaluate the anti-inflammatory potential of N-(6-Hydroxypyridin-3-yl)acetamide, a cell-based monocyte-to-epithelial cell adhesion assay can be employed. This assay models a key step in the inflammatory cascade.

assay_workflow plate_cells 1. Plate Colon Epithelial Cells (e.g., HT-29) incubate1 2. Incubate to form a monolayer plate_cells->incubate1 pre_treat 3. Pre-treat cells with Test Compound or Vehicle incubate1->pre_treat stimulate 4. Stimulate with TNF-α or IL-6 pre_treat->stimulate add_monocytes 5. Add fluorescently-labeled Monocytes (e.g., U937) stimulate->add_monocytes incubate2 6. Co-incubate to allow for adhesion add_monocytes->incubate2 wash_cells 7. Wash to remove non-adherent cells incubate2->wash_cells quantify 8. Quantify adhesion via fluorescence reading wash_cells->quantify analyze 9. Analyze Data: Compare compound vs. vehicle quantify->analyze

Caption: Workflow for an in vitro anti-inflammatory screening assay.

Safety and Handling

  • Hazard Profile: The specific toxicity of this compound has not been extensively studied. It should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(6-Hydroxypyridin-3-yl)acetamide is a well-defined chemical entity whose significance lies in its structural features, particularly its keto-enol tautomerism. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. Based on structure-activity relationships from analogous compounds, it represents a promising and logical scaffold for the design and discovery of new therapeutic agents, especially in the field of inflammation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full potential of this valuable molecule.

References

  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7 | Chemsrc. (n.d.).
  • Comparison between experimental infrared spectrum of acetamide and... - ResearchGate. (n.d.).
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. doi: 10.1016/j.bmcl.2021.128059. Available from: [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147] - ChemUniverse. (n.d.).
  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide | Blazingprojects. (n.d.).
  • N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - ChemicalBook. (n.d.).
  • pKa Data Compiled by R. Williams. (2022).

Sources

Foundational

"mechanism of action of N-(6-Hydroxypyridin-3-yl)acetamide"

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(6-Hydroxypyridin-3-yl)acetamide Executive Summary N-(6-Hydroxypyridin-3-yl)acetamide is a pyridinone derivative belonging to a class of compounds th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(6-Hydroxypyridin-3-yl)acetamide

Executive Summary

N-(6-Hydroxypyridin-3-yl)acetamide is a pyridinone derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its analogues. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs—a hydroxypyridine core and an acetamide side chain—are present in numerous bioactive agents. This technical guide provides a comprehensive exploration of the potential mechanisms of action of N-(6-Hydroxypyridin-3-yl)acetamide, drawing upon established activities of structurally related compounds. We will delve into plausible anti-inflammatory, anti-cancer, and neuroprotective roles, providing hypothetical signaling pathways, detailed experimental protocols for their investigation, and frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar molecules.

Introduction: The Rationale for Investigating N-(6-Hydroxypyridin-3-yl)acetamide

The pyridinone scaffold is a privileged structure in drug discovery, forming the core of various approved drugs and clinical candidates. The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group, along with the aromatic pyridine ring, allows for diverse interactions with biological targets. Similarly, the acetamide moiety is a common feature in pharmacologically active molecules, contributing to target binding and influencing pharmacokinetic properties.

Given the limited specific data on N-(6-Hydroxypyridin-3-yl)acetamide (CAS: 41292-43-7)[1], this guide will be structured around three plausible and testable hypotheses regarding its mechanism of action, based on activities reported for analogous chemical structures. These hypotheses are:

  • Anti-inflammatory activity through the inhibition of pro-inflammatory cytokine signaling.

  • Anti-cancer activity via the inhibition of key oncogenic kinases.

  • Neuroprotective or cognitive-enhancing effects through the modulation of cholinesterase activity.

This guide will provide the theoretical framework and practical methodologies to systematically investigate these potential mechanisms.

Potential Mechanism I: Anti-inflammatory Action via Dual Inhibition of TNF-α and IL-6 Signaling

Expertise & Experience: Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting signaling pathways induced by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2]. These cytokines are pivotal in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD). The shared hydroxypyridine core suggests that N-(6-Hydroxypyridin-3-yl)acetamide may operate through a similar mechanism.

Causality and Trustworthiness: The underlying principle of this proposed mechanism is the inhibition of downstream events triggered by TNF-α and IL-6, such as the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade[2]. A self-validating experimental approach would involve demonstrating a dose-dependent inhibition of this adhesion process and correlating it with the modulation of specific signaling proteins.

Signaling Pathway: TNF-α and IL-6 Induced Cell Adhesion

The following diagram illustrates the simplified signaling cascade that could be targeted by N-(6-Hydroxypyridin-3-yl)acetamide.

TNF_IL6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK/STAT Pathway IL6R->JAK_STAT Adhesion_Molecules Upregulation of Adhesion Molecules (e.g., VCAM-1, ICAM-1) NFkB->Adhesion_Molecules JAK_STAT->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion to Epithelial Cells Adhesion_Molecules->Monocyte_Adhesion Promotes Compound N-(6-Hydroxypyridin-3-yl)acetamide Compound->NFkB Inhibits Compound->JAK_STAT Inhibits

Caption: Putative inhibition of TNF-α and IL-6 signaling pathways by N-(6-Hydroxypyridin-3-yl)acetamide.

Experimental Protocol: In Vitro Monocyte-Epithelial Cell Adhesion Assay

This protocol is designed to quantify the inhibitory effect of the compound on cytokine-induced monocyte adhesion.

  • Cell Culture:

    • Culture human colon epithelial cells (e.g., Caco-2) to confluence in 24-well plates.

    • Culture human monocytic cells (e.g., U937) and label them with a fluorescent dye (e.g., Calcein-AM).

  • Compound and Cytokine Treatment:

    • Pre-treat the confluent Caco-2 cells with varying concentrations of N-(6-Hydroxypyridin-3-yl)acetamide (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the Caco-2 cells with a combination of recombinant human TNF-α (e.g., 10 ng/mL) and IL-6 (e.g., 20 ng/mL) for 6 hours in the continued presence of the compound.

  • Co-culture and Adhesion:

    • Wash the Caco-2 monolayer to remove non-adherent cells.

    • Add the fluorescently labeled U937 cells to each well and co-culture for 1 hour to allow for adhesion.

  • Quantification:

    • Gently wash the wells to remove non-adherent U937 cells.

    • Measure the fluorescence in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent monocytes.

  • Data Analysis:

    • Calculate the percentage of adhesion relative to the cytokine-stimulated vehicle control.

    • Plot the percentage of adhesion against the compound concentration and determine the IC50 value.

Hypothetical Data Presentation
Compound Concentration (µM)Mean Fluorescence (AU)% Adhesion vs. Control
Vehicle (no cytokine)1505%
Vehicle (+ cytokine)3000100%
0.1250083%
1180060%
1090030%
10030010%

Potential Mechanism II: Anti-Cancer Activity via PIM-1 Kinase Inhibition

Expertise & Experience: The N-(pyridin-3-yl)acetamide scaffold has been explored for its potential as a kinase inhibitor. Specifically, derivatives have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation[3].

Causality and Trustworthiness: The hypothesis is that N-(6-Hydroxypyridin-3-yl)acetamide can bind to the ATP-binding pocket of PIM-1 kinase, inhibiting its catalytic activity. This would lead to the dephosphorylation of PIM-1 substrates, such as the pro-apoptotic protein BAD, thereby promoting apoptosis in cancer cells. A robust validation would involve demonstrating direct inhibition of PIM-1 in a biochemical assay and observing downstream effects in a cell-based model.

Signaling Pathway: PIM-1 Kinase and Cell Survival

The diagram below outlines the role of PIM-1 in promoting cell survival and its potential inhibition.

PIM1_Pathway Upstream_Signals Upstream Signals (e.g., Cytokines, Growth Factors) PIM1 PIM-1 Kinase Upstream_Signals->PIM1 Activates BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Compound N-(6-Hydroxypyridin-3-yl)acetamide Compound->PIM1 Inhibits Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Inhibits pBAD p-BAD (inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed inhibition of the PIM-1 kinase survival pathway.

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.

  • Reagents:

    • Recombinant PIM-1 kinase.

    • Fluorescein-labeled PIM-1 substrate peptide.

    • ATP.

    • Terbium-labeled anti-phospho-substrate antibody.

    • N-(6-Hydroxypyridin-3-yl)acetamide in a dilution series.

  • Assay Procedure:

    • In a 384-well plate, add the compound at various concentrations.

    • Add the PIM-1 kinase and the fluorescein-labeled substrate peptide.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the Terbium-labeled antibody, which specifically binds to the phosphorylated substrate.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for Terbium and Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio. A high ratio indicates high kinase activity (phosphorylation), while a low ratio indicates inhibition.

    • Determine the IC50 value of the compound by plotting the TR-FRET ratio against the compound concentration.

Hypothetical Data Presentation
CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
N-(6-Hydroxypyridin-3-yl)acetamide150>10,000>10,000
Positive Control (e.g., SGI-1776)10500200

Potential Mechanism III: Modulation of Cholinesterase Activity

Expertise & Experience: Acetamide derivatives have been successfully developed as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease[4]. The inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for cognitive decline.

Causality and Trustworthiness: This hypothesis posits that N-(6-Hydroxypyridin-3-yl)acetamide could act as a BChE inhibitor. The Ellman's assay provides a direct and reliable method to measure the catalytic activity of cholinesterases and is a gold standard for screening inhibitors.

Experimental Workflow: Screening for BChE Inhibition

BChE_Workflow Start Start Prepare_Reagents Prepare Reagents: - BChE Enzyme - DTNB (Ellman's Reagent) - Substrate (BTC) - Compound Dilutions Start->Prepare_Reagents Assay_Plate Pipette Reagents into 96-well Plate Prepare_Reagents->Assay_Plate Incubation Incubate at 37°C Assay_Plate->Incubation Read_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Incubation->Read_Absorbance Data_Analysis Calculate Reaction Rate and % Inhibition Read_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining BChE inhibitory activity using the Ellman's method.

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
  • Principle: BChE hydrolyzes butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the BChE enzyme solution to each well and incubate for 15 minutes.

    • Initiate the reaction by adding the substrate, butyrylthiocholine iodide (BTC).

    • Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition compared to the vehicle control.

    • Calculate the IC50 value from the dose-response curve.

Hypothetical Data Presentation
CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
N-(6-Hydroxypyridin-3-yl)acetamide8.5>100>11.8
Galantamine (Control)5.20.90.17

Conclusion and Future Directions

This guide has outlined three scientifically plausible mechanisms of action for N-(6-Hydroxypyridin-3-yl)acetamide based on its structural features and the known activities of related compounds. The proposed pathways are in the domains of anti-inflammatory, anti-cancer, and neuro-pharmacology. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate these hypotheses.

The critical next steps in characterizing the mechanism of action of N-(6-Hydroxypyridin-3-yl)acetamide should involve:

  • Broad-Based Phenotypic Screening: To uncover unexpected activities.

  • Affinity-Based Target Identification: Techniques such as chemical proteomics to identify direct binding partners.

  • In Vivo Validation: Testing the most promising in vitro activities in relevant animal models of disease.

By following the methodologies outlined in this guide, the scientific community can effectively elucidate the therapeutic potential of N-(6-Hydroxypyridin-3-yl)acetamide and pave the way for its potential development as a novel therapeutic agent.

References

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available at: [Link]

  • ChemUniverse. (n.d.). N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central, PMCID: PMC10050893. Available at: [Link]

Sources

Exploratory

"N-(6-Hydroxypyridin-3-yl)acetamide CAS number and identifiers"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide This guide provides a comprehensive technical overview of N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide

This guide provides a comprehensive technical overview of N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile chemical intermediate.

Core Chemical Identity and Identifiers

N-(6-Hydroxypyridin-3-yl)acetamide is a substituted pyridinol derivative. The presence of both a hydroxyl group and an acetamide group on the pyridine ring makes it a valuable bifunctional building block. Its identity is established by a set of unique identifiers crucial for procurement, regulatory documentation, and database searches.

IdentifierValueSource
CAS Number 41292-43-7[1][2][3]
Molecular Formula C₇H₈N₂O₂[3][4]
IUPAC Name N-(6-hydroxypyridin-3-yl)acetamide[4]
Synonym N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide[2]
Molecular Weight 152.15 g/mol [1][3]
PubChem CID 4605029[4]
MDL Number MFCD01860237[3]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. Below is a summary of the available data for N-(6-Hydroxypyridin-3-yl)acetamide.

PropertyValueSource
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 445.1 ± 45.0 °C at 760 mmHg[1]
Melting Point Not Available[1]

Synthesis and Purification

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide is typically achieved through the N-acetylation of its corresponding aminopyridine precursor, 5-aminopyridin-2-ol. This reaction is a standard transformation in organic synthesis.

Synthetic Workflow Overview

The process involves the reaction of an amine with an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction is often heated to ensure it proceeds to completion. The subsequent workup and purification steps are critical for isolating the final product with high purity.

G cluster_reaction Reaction Step cluster_workup Workup & Purification Precursor 5-Aminopyridin-2-ol (Starting Material) Reaction Heating (e.g., 100°C) to drive acylation Precursor->Reaction Reagent Acetic Anhydride (Acetylation Agent) Reagent->Reaction Solvent Toluene or Acetic Acid (Solvent) Solvent->Reaction Cooling Cooling Reaction Mixture Reaction->Cooling Removal Solvent Removal (in vacuo) Cooling->Removal Purification Purification (e.g., Recrystallization or Chromatography) Removal->Purification Product N-(6-Hydroxypyridin-3-yl)acetamide (Final Product) Purification->Product

Caption: General workflow for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard acetylation procedures for similar aromatic amines.[5]

Materials:

  • 5-aminopyridin-2-ol (1.0 eq)

  • Acetic anhydride (1.4 eq)

  • Toluene (or glacial acetic acid) as solvent

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 5-aminopyridin-2-ol in toluene within a round-bottom flask, add acetic anhydride. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Heating: Stir the mixture and heat it to 100°C for approximately 2-4 hours. Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the amino group on the anhydride, driving the acylation reaction to completion.

  • Cooling and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This step concentrates the product and removes volatile impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure N-(6-hydroxypyridin-3-yl)acetamide.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the acetyl methyl protons (CH₃) around 2.0-2.2 ppm. Signals for the three aromatic protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.5 ppm). Broad singlets corresponding to the amide (NH) and hydroxyl (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad peak for the O-H stretch of the hydroxyl group (~3200-3400 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and a strong carbonyl (C=O) stretch from the amide group around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (152.15).

Applications in Research and Drug Development

The true value of N-(6-hydroxypyridin-3-yl)acetamide lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The acetamide and pyridinol moieties are common features in biologically active compounds.

  • Scaffold for Bioactive Molecules: Pyridine-based structures are central to numerous drugs. This compound serves as a key building block for synthesizing derivatives with potential therapeutic applications.

  • Medicinal Chemistry Research: Analogues of this compound have been investigated for a range of biological activities. For instance, N-substituted acetamide derivatives are explored as anti-inflammatory agents through the inhibition of cytokines like TNF-α and IL-6[6], as well as for their potential as antibacterial and antifungal agents.[7][8]

  • Kinase Inhibitors: The N-(pyridin-3-yl)acetamide scaffold has been analyzed in the development of kinase inhibitors, such as those targeting PIM-1 kinase, which is implicated in cancer.[9]

The dual functionality of the molecule allows for selective modification at either the hydroxyl or the amide group, providing synthetic chemists with multiple pathways to generate diverse chemical libraries for screening and drug discovery.

Safety and Handling

As with any chemical reagent, N-(6-hydroxypyridin-3-yl)acetamide should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • Chemsrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. [Link]

  • ChemWhat. N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7. [Link]

  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. [Link]

  • National Institutes of Health (NIH), PubChem. N-(6-Hydroxypyridin-3-yl)acetamide | C7H8N2O2 | CID 4605029. [Link]

  • National Institutes of Health (NIH), PubChem. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]

  • ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for esophageal squamous cell carcinoma (ESCC) therapy. [Link]

  • Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

Sources

Foundational

A Technical Guide to the Solubility and Stability of N-(6-Hydroxypyridin-3-yl)acetamide

Abstract: This guide provides a comprehensive technical overview of the critical physicochemical characteristics of N-(6-Hydroxypyridin-3-yl)acetamide, focusing on its solubility and stability. Intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the critical physicochemical characteristics of N-(6-Hydroxypyridin-3-yl)acetamide, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical methodologies for assessing these parameters. By integrating established protocols with the underlying scientific rationale, this whitepaper serves as an essential resource for formulation development, analytical method validation, and ensuring drug product quality and efficacy.

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of interest in pharmaceutical research. As with any potential drug candidate, impurity, or metabolite, a thorough understanding of its intrinsic properties is paramount for successful development. Solubility and stability are not merely data points; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. This guide details the necessary experimental frameworks to robustly characterize N-(6-Hydroxypyridin-3-yl)acetamide, adhering to the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).

The journey from a promising molecule to a viable pharmaceutical product is paved with rigorous scientific investigation. This document provides the map for two of the most critical legs of that journey: determining how to dissolve the compound effectively and ensuring it remains intact and potent from manufacturing to patient administration.

Core Physicochemical Properties

Before embarking on extensive experimental studies, it is crucial to understand the inherent physicochemical properties of N-(6-Hydroxypyridin-3-yl)acetamide. These parameters govern its behavior in various environments.

PropertyValue / InformationSignificance in Drug Development
Molecular Formula C₇H₈N₂O₂[1]Defines the elemental composition and exact mass.
Molecular Weight 152.15 g/mol [1]Essential for all concentration and molarity calculations.
CAS Number 41292-43-7[1][2]Provides a unique identifier for the compound.
Predicted pKa The molecule has both a weakly acidic phenol group (~pKa 8-10) and a weakly basic pyridine nitrogen (~pKa 4-5).Governs the extent of ionization at different pH values, directly impacting solubility and absorption.
Predicted logP The presence of polar groups (hydroxyl, amide) suggests a relatively low logP, indicating hydrophilicity.Influences solubility in aqueous vs. organic media and has implications for membrane permeability.

Note: Predicted values for pKa and logP are based on the structural motifs of a hydroxypyridine and an acetamide. Experimental determination is required for definitive values.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in solution to be absorbed. The assessment of solubility is therefore a foundational step in pre-formulation studies.

Theoretical Framework: The "Why"

The solubility of an ionizable compound like N-(6-Hydroxypyridin-3-yl)acetamide is profoundly influenced by pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. The compound's dual nature—a weakly acidic hydroxyl group and a weakly basic pyridine ring—means its net charge and, consequently, its solubility will vary significantly across the physiological pH range. Understanding this profile is not just an academic exercise; it predicts how the drug will behave in different parts of the gastrointestinal tract, guiding the development of oral dosage forms.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow A Start: Pure API of N-(6-Hydroxypyridin-3-yl)acetamide B Equilibrium Solubility (Shake-Flask Method) in Water A->B Initial Baseline C pH-Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) B->C Investigate pH Effect D Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) C->D Simulate In-Vivo Conditions E Solubility in Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) C->E Formulation Strategy F Data Analysis & Interpretation D->F E->F G End: Comprehensive Solubility Profile F->G Final Report

Caption: Workflow for characterizing the solubility of a pharmaceutical compound.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the intrinsic aqueous solubility of N-(6-Hydroxypyridin-3-yl)acetamide.

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials containing a fixed volume of purified water (or a specific buffer). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and/or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours).

    • Scientific Rationale: Agitation at a constant temperature ensures that the system reaches thermodynamic equilibrium. Sampling at multiple time points confirms that the concentration has reached a plateau, signifying true equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically a stability-indicating HPLC-UV method.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is mandated by regulatory agencies to establish a re-test period for a drug substance or a shelf life for a drug product.[3] Forced degradation, or stress testing, is a critical component of this process.[4] Its purpose is to identify the likely degradation products that could appear under normal storage conditions, thereby facilitating the development of a stability-indicating analytical method.[5][6]

The "Why" of Forced Degradation

Exposing the compound to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation) helps to rapidly identify degradation pathways.[7][8] This knowledge is invaluable for:

  • Method Development: Ensuring the analytical method can separate the active ingredient from all potential degradation products.[5]

  • Formulation: Designing a formulation that protects the compound from its identified liabilities (e.g., adding an antioxidant if it's prone to oxidation).

  • Packaging and Storage: Selecting appropriate packaging and defining storage conditions to ensure product integrity.[4]

Potential Degradation Pathways

Based on the structure of N-(6-Hydroxypyridin-3-yl)acetamide, several degradation pathways can be anticipated. The amide linkage is susceptible to hydrolysis, and the electron-rich hydroxypyridine ring is a potential site for oxidation.

G cluster_1 Forced Degradation Pathways Parent N-(6-Hydroxypyridin-3-yl)acetamide Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Parent->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Parent->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Parent->Oxidation Photo Photolysis (ICH Q1B light exposure) Parent->Photo Deg1 Degradant 1: 5-Amino-2-hydroxypyridine Acid->Deg1 Amide Cleavage Base->Deg1 Amide Cleavage Deg2 Degradant 2: N-Oxides or Ring-Opened Products Oxidation->Deg2 Deg3 Degradant 3: Photodegradants (e.g., dimers) Photo->Deg3

Caption: Anticipated degradation pathways under various stress conditions.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the hydrolytic stability of the compound and identify degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of N-(6-Hydroxypyridin-3-yl)acetamide (e.g., at 1 mg/mL) in various media:

    • 0.1 N Hydrochloric Acid (Acidic Hydrolysis)

    • Purified Water (Neutral Hydrolysis)

    • 0.1 N Sodium Hydroxide (Basic Hydrolysis)

  • Stress Conditions: Store aliquots of each solution at room temperature and an elevated temperature (e.g., 60°C).

    • Scientific Rationale: Elevated temperature accelerates the degradation process, allowing for the generation of detectable levels of degradants in a shorter timeframe.[7]

  • Time Points: Withdraw samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve a target degradation of 5-20%.[7] Excessive degradation can lead to secondary degradants, complicating pathway analysis.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the analytical column. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • Self-Validation: The PDA detector is crucial for assessing peak purity, ensuring that the parent peak is spectrally pure and that new peaks are indeed distinct degradants. The MS provides mass information for the structural elucidation of these new peaks.

  • Data Reporting: Report the percentage of the parent compound remaining, the percentage of each degradant formed, and perform a mass balance calculation to account for all material.

Summary of Stability Testing

The overall stability program should be conducted in line with ICH guidelines.[9][10]

Study TypeConditionsPurposeReference
Forced Degradation Acid/Base Hydrolysis, Oxidation, Photolysis, ThermalIdentify potential degradation products and pathways; develop a stability-indicating method.ICH Q1A[3][5]
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH (for 6 months)Predict long-term stability and support shelf-life extrapolation.ICH Q1A(R2)[3][9]
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH (for 12+ months)Establish the re-test period or shelf life under recommended storage conditions.ICH Q1A(R2)[3][9]
Photostability Exposure to a combination of UV and visible lightDetermine if the compound is light-sensitive and requires protective packaging.ICH Q1B[9][10]

Conclusion and Practical Implications

A thorough investigation of the solubility and stability of N-(6-Hydroxypyridin-3-yl)acetamide is a non-negotiable prerequisite for its advancement in the pharmaceutical development pipeline. The data generated from the protocols described herein directly inform critical decisions. A low or pH-dependent solubility profile may necessitate formulation strategies such as salt formation, particle size reduction, or the use of solubilizing excipients. Identified stability liabilities, such as susceptibility to hydrolysis or oxidation, will guide the selection of appropriate packaging, the inclusion of stabilizers in the formulation, and the definition of stringent storage and handling instructions. By adhering to a scientifically rigorous and logical workflow, researchers can build a comprehensive data package that ensures the quality, safety, and efficacy of the final drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Touch Life Sciences.
  • ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Ich Guidelines for Stability Studies PPT. (2025). Oreate AI Blog.
  • Forced Degradation Studies. (2016). MedCrave online.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. (2025). Chemsrc.
  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. (n.d.). ChemUniverse.

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Characterization of N-(6-Hydroxypyridin-3-yl)acetamide

Abstract Molecular Structure and Tautomerism Understanding the molecular structure is the cornerstone of spectral interpretation. N-(6-Hydroxypyridin-3-yl)acetamide possesses three key functionalities: an acetamido group...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Tautomerism

Understanding the molecular structure is the cornerstone of spectral interpretation. N-(6-Hydroxypyridin-3-yl)acetamide possesses three key functionalities: an acetamido group (-NHCOCH₃), a hydroxyl group (-OH), and a pyridine ring. A critical feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of N-(6-Hydroxypyridin-3-yl)acetamide, it predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This equilibrium significantly influences the spectral characteristics.

workflow cluster_info Initial Information cluster_exp Experimental Analysis cluster_data Data Interpretation mol_formula Molecular Formula (C₇H₈N₂O₂) ms Mass Spectrometry (ESI-MS) mol_formula->ms ms_data Confirm MW = 152.15 ([M+H]⁺ = 153.07) ms->ms_data ir Infrared Spectroscopy (FTIR) ir_data Identify Functional Groups (Amide, Pyridone, C=O) ir->ir_data nmr NMR Spectroscopy (¹H, ¹³C) nmr_data Determine Atom Connectivity & Proton/Carbon Environments nmr->nmr_data structure Final Structure Confirmed ms_data->structure ir_data->structure nmr_data->structure caption Fig 2. Integrated workflow for structural elucidation.

Sources

Foundational

A Technical Guide to the Biological Activity of N-(6-Hydroxypyridin-3-yl)acetamide Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract The N-(6-hydroxypyridin-3-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse ran...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(6-hydroxypyridin-3-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a detailed examination of their synthesis, biological activities, and mechanisms of action, with a primary focus on their role as kinase inhibitors in cancer therapy. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and discuss future perspectives for this promising class of molecules.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring system is a common motif in numerous natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The N-(6-hydroxypyridin-3-yl)acetamide core, specifically, combines the features of a hydroxypyridine ring with a flexible acetamide side chain. This unique combination allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research has predominantly highlighted the role of these derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Synthetic Strategies

The synthesis of N-(6-hydroxypyridin-3-yl)acetamide derivatives is typically achieved through a convergent synthesis approach. A common method involves the acylation of a substituted 5-aminopyridin-2-ol precursor.

A representative synthetic route begins with a commercially available aminopyridine derivative. For instance, 6-methoxy-4-methylpyridin-3-amine can be acylated using acetic anhydride in a suitable solvent like toluene, with heating, to yield the corresponding N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[1] Subsequent demethylation of the methoxy group would yield the target 6-hydroxy derivative. The acetamide nitrogen can also be part of a more complex side chain, which is often introduced via amide bond formation using coupling reagents. These multi-step syntheses allow for the introduction of various substituents on both the pyridine ring and the acetamide moiety, facilitating the exploration of structure-activity relationships.

Key Biological Activities and Mechanisms of Action

The primary therapeutic interest in N-(6-hydroxypyridin-3-yl)acetamide derivatives lies in their potent anticancer activity, which is often mediated by the inhibition of specific protein kinases involved in tumor growth and proliferation.

Inhibition of Protein Kinases

Protein kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Derivatives of the N-(pyridin-3-yl)acetamide scaffold have been identified as inhibitors of several key oncogenic kinases.

PIM-1 Kinase: The PIM kinase family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with poor prognosis.[2] The N-(pyridin-3-yl)acetamide core has been explored for its ability to interact with and inhibit PIM-1 kinase, thereby disrupting downstream signaling pathways that promote cell survival and proliferation.[2]

RAF Kinases: The RAF kinases (A-RAF, B-RAF, C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. Mutations in RAS and BRAF are common in many cancers. Specific derivatives, such as N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, have been developed as selective and potent RAF inhibitors, showing efficacy in RAS mutant cancers.[3] These inhibitors are designed to fit into the ATP-binding pocket of the kinase, preventing its catalytic activity.

Below is a diagram illustrating the general mechanism of action of these derivatives as kinase inhibitors within a signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(6-Hydroxypyridin-3-yl) acetamide Derivative Inhibitor->RAF Inhibits ATP Binding

Caption: RAF kinase inhibition by N-(6-Hydroxypyridin-3-yl)acetamide derivatives.

Anticancer Activity

The kinase inhibitory activity of these compounds translates into potent anticancer effects in various cancer cell lines. This is typically assessed through in vitro cytotoxicity assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

For example, a series of novel pyrazole-substituted pyridin-3-yl derivatives demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer) and NCI-H460 (lung cancer).[4] One of the most potent compounds exhibited an IC50 value of 5.47 µM against the HeLa cell line.[4] These studies often reveal that the compounds induce apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing.[5][6]

Table 1: Cytotoxicity of Selected Pyridin-3-yl Derivatives Against Human Cancer Cell Lines [4]

Compound IDTarget Cell LineIC50 (µM)
6g HeLa (Cervix)5.47 ± 0.44
5f NCI-H460 (Lung)6.12 ± 0.51
6c PC-3 (Prostate)7.34 ± 0.62
Etoposide HeLa (Cervix)8.91 ± 0.75

Etoposide is included as a standard chemotherapeutic drug for comparison.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For N-(6-hydroxypyridin-3-yl)acetamide derivatives, SAR studies have revealed key structural features that dictate their biological activity.

The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the pyridine ring and the appended groups.[7] For instance, in a series of BChE inhibitors, increasing the number of methyl groups on an aromatic ring significantly improved the inhibitory capacity.[8] Conversely, the introduction of an ester group had a negative impact on activity.[8] Molecular docking studies often complement SAR analyses by predicting the binding modes of the inhibitors within the target enzyme's active site, providing a rationale for the observed activities.[8][9]

The diagram below summarizes the key SAR findings for this scaffold.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Core N-(6-Hydroxypyridin-3-yl)acetamide Core R1 R1 (Pyridine Ring Substituents) Core->R1 R2 R2 (Acetamide N-Substituent) Core->R2 R1_Effects Modulates: - Kinase Selectivity - Cell Permeability R1->R1_Effects Impacts R2_Effects Modulates: - Binding Affinity (Potency) - Solubility R2->R2_Effects Impacts

Caption: Key regions for modification on the core scaffold and their impact.

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays. Here is a representative protocol for determining cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring the metabolic activity of viable cells.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-(6-hydroxypyridin-3-yl)acetamide derivative in DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Perspectives

N-(6-Hydroxypyridin-3-yl)acetamide derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to potently and selectively inhibit key protein kinases, coupled with their synthetic tractability, makes them attractive candidates for further investigation.

Future research should focus on several key areas. The exploration of novel substitutions on the core scaffold could lead to inhibitors with improved potency against drug-resistant kinase mutants. Additionally, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds is necessary to advance the most promising candidates into preclinical and clinical development. The combination of these derivatives with other anticancer agents may also offer synergistic effects and provide new avenues for treating complex and resistant cancers.[5]

References

  • Di Mola, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2545-2558. Available at: [Link]

  • Di Mola, A., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4872. Available at: [Link]

  • Chen, C.-Y., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity, 2016, 9128102. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Journal of Molecular Structure, 1094, 138-146. Available at: [Link]

  • Sharma, A., et al. (2024). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. Available at: [Link]

  • Wu, X., et al. (2021). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 64(20), 15153-15171. Available at: [Link]

  • Li, Y., et al. (2014). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Yao Xue Xue Bao, 49(10), 1363-1371. Available at: [Link]

  • Czerwonka, A., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5223. Available at: [Link]

  • Simjee, S. U., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. Available at: [Link]

  • ChemUniverse. (n.d.). N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE. Retrieved from: [Link]

  • Zhang, Y., et al. (2014). Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III. Bioorganic & Medicinal Chemistry, 22(4), 1487-1495. Available at: [Link]

  • Nishiguchi, G. A., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Available at: [Link]

  • Vetting, M. W., et al. (2013). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 18(6), 6672-6688. Available at: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(23), 7766. Available at: [Link]

Sources

Exploratory

A Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide and its Analogs in Drug Discovery

This guide provides a comprehensive technical overview of the research landscape surrounding N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the research landscape surrounding N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding by reviewing the synthesis, biological activities, and therapeutic potential of structurally related hydroxypyridinyl and pyridinyl acetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for novel therapeutic agents.

Introduction: The Pyridin-3-yl Acetamide Scaffold

The pyridin-3-yl acetamide core is a significant pharmacophore found in a variety of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, offers advantages in drug design, including improved solubility and metabolic stability. The acetamide moiety can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The strategic placement of a hydroxyl group on the pyridine ring, as in N-(6-Hydroxypyridin-3-yl)acetamide, can further enhance binding affinity and introduce antioxidant properties.

While direct studies on N-(6-Hydroxypyridin-3-yl)acetamide are not extensively published, the broader class of N-substituted acetamide derivatives has shown promise in various therapeutic areas, including inflammation, cancer, and neurological disorders.[1][2][3] This guide will synthesize the available knowledge on these analogs to provide a predictive framework for the investigation of N-(6-Hydroxypyridin-3-yl)acetamide.

Synthesis and Characterization

A plausible synthetic route for N-(6-Hydroxypyridin-3-yl)acetamide can be extrapolated from established methods for similar compounds, such as the synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide.[4] The proposed synthesis involves the acetylation of the corresponding aminopyridine precursor.

Proposed Synthetic Workflow

Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide 5-Amino-2-hydroxypyridine 5-Amino-2-hydroxypyridine Reaction Acetylation 5-Amino-2-hydroxypyridine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction N-(6-Hydroxypyridin-3-yl)acetamide N-(6-Hydroxypyridin-3-yl)acetamide Reaction->N-(6-Hydroxypyridin-3-yl)acetamide Crude Product Purification Column Chromatography N-(6-Hydroxypyridin-3-yl)acetamide->Purification Pure Product Pure Product Purification->Pure Product Pure N-(6-Hydroxypyridin-3-yl)acetamide

Caption: Proposed synthesis of N-(6-Hydroxypyridin-3-yl)acetamide.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as toluene or pyridine, add acetic anhydride (1.2-1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to ensure complete acetylation.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acetic acid, followed by a brine wash.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Therapeutic Applications

Based on research into analogous compounds, N-(6-Hydroxypyridin-3-yl)acetamide could exhibit a range of biological activities.

Anti-inflammatory Activity

Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting TNF-α and IL-6 signaling pathways.[1] These cytokines are key mediators in inflammatory bowel disease (IBD).[1] The parent compound in that study showed inhibitory activity comparable to tofacitinib, a known JAK inhibitor.[1] This suggests that N-(6-Hydroxypyridin-3-yl)acetamide could be a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity

Derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as anticancer agents through the inhibition of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2] Overexpression of PIM-1 is associated with tumor progression, making it a viable therapeutic target.[2] The pyridinyl acetamide scaffold provides a foundation for designing inhibitors that can compete for the ATP-binding site of the kinase.

Calcium Channel Blockade

N-piperidinyl acetamide derivatives have been patented as T-type calcium channel blockers, which are useful in treating cardiovascular diseases, epilepsy, and pain.[5] While the core structure is different, this highlights the potential for acetamide-containing compounds to modulate ion channel function.

Butyrylcholinesterase Inhibition

Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[6] Some of these compounds have shown significant inhibitory activity in the low micromolar range.[6]

Data Summary of Related Compounds:
Compound/AnalogBiological ActivityTarget/MechanismReference
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamideAnti-inflammatory (IBD)Dual TNF-α and IL-6 inhibition[1]
N-(pyridin-3-yl)acetamide derivativesAnticancerPIM-1 kinase inhibition[2]
N-piperidinyl acetamide derivativesCalcium channel blockadeT-type calcium channels[5]
Substituted acetamide derivativesBChE inhibitionButyrylcholinesterase[6]
2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogsHIF prolyl 4-hydroxylase inhibitionPHDs[7]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for N-(6-Hydroxypyridin-3-yl)acetamide, particularly in an anticancer context, is the inhibition of protein kinases. The pyridinyl acetamide scaffold can be accommodated within the ATP-binding pocket of many kinases, with the acetamide group forming key hydrogen bonds with the hinge region of the kinase. The hydroxyl group can form additional interactions, enhancing binding affinity and selectivity.

Kinase Inhibition Mechanism cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region DFG_Loop DFG Loop Gatekeeper Gatekeeper Residue N6HPA N-(6-Hydroxypyridin-3-yl)acetamide N6HPA->Hinge H-bond from acetamide N6HPA->DFG_Loop H-bond from hydroxyl N6HPA->Gatekeeper van der Waals interaction with pyridine ring

Caption: Postulated binding mode of N-(6-Hydroxypyridin-3-yl)acetamide in a kinase active site.

Conclusion and Future Directions

While direct research on N-(6-Hydroxypyridin-3-yl)acetamide is limited, the analysis of its structural analogs strongly suggests its potential as a biologically active molecule. The hydroxypyridinyl acetamide scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for N-(6-Hydroxypyridin-3-yl)acetamide and its derivatives.

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory cytokines, and cholinesterases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the key structural features required for potent and selective activity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to evaluate their drug-likeness.

This technical guide provides a solid foundation for initiating research into N-(6-Hydroxypyridin-3-yl)acetamide, a molecule with considerable, yet untapped, therapeutic potential.

References

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • (2025). Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. ResearchGate. [Link]

  • (2013). US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers.
  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • (2021). US11325906B2 - Chemical compounds.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. ChemUniverse. [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide. PubChem. [Link]

  • Sharma, A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. [Link]

  • (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • (2012). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
  • (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]

  • Hong, Y. R., et al. (2014). Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Potential Therapeutic Applications of N-(6-Hydroxypyridin-3-yl)acetamide: A Technical Guide

Abstract N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry due to its structural combination of a hydroxypyridine core and an acetamide side chain. While direct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry due to its structural combination of a hydroxypyridine core and an acetamide side chain. While direct therapeutic applications of this specific molecule are not yet extensively documented, a comprehensive analysis of its structural analogues and constituent moieties provides a strong foundation for predicting its potential pharmacological activities. This technical guide synthesizes the available scientific evidence to propose and explore potential therapeutic applications, focusing on anti-inflammatory, neuroprotective, and anticancer activities. We will delve into the mechanistic rationale behind these hypotheses, provide detailed experimental protocols for their validation, and present a forward-looking perspective on the drug development prospects of N-(6-Hydroxypyridin-3-yl)acetamide and its derivatives.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Small molecules with hybrid scaffolds, combining the beneficial attributes of different pharmacophores, represent a promising strategy in drug discovery. N-(6-Hydroxypyridin-3-yl)acetamide emerges as a compelling candidate from this perspective. Its structure features:

  • A hydroxypyridine ring , a known metal chelator with a significant history in therapeutic applications, particularly as 3-hydroxy-4-pyridinones.

  • An acetamide group linked to the 3-position of the pyridine ring , a common motif in a variety of biologically active compounds with demonstrated anti-inflammatory and anticancer properties.

This unique combination suggests that N-(6-Hydroxypyridin-3-yl)acetamide could exhibit a multi-faceted pharmacological profile, making it a versatile platform for drug development. This guide will provide a comprehensive overview of the inferred therapeutic potential of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(6-Hydroxypyridin-3-yl)acetamide is crucial for any drug development program.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 41292-43-7

Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide can be achieved through standard organic chemistry reactions. A plausible and efficient method involves the acylation of 5-amino-2-hydroxypyridine.

Proposed Synthetic Pathway

Synthesis_Pathway 5-amino-2-hydroxypyridine 5-Amino-2-hydroxypyridine Reaction Acylation 5-amino-2-hydroxypyridine->Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction Pyridine Pyridine (solvent/base) Pyridine->Reaction Product N-(6-Hydroxypyridin-3-yl)acetamide Reaction->Product Anti_Inflammatory_Mechanism cluster_0 N-(6-Hydroxypyridin-3-yl)acetamide cluster_1 Pro-inflammatory Cytokines cluster_2 Cellular Response Compound N-(6-Hydroxypyridin-3-yl)acetamide TNFa TNF-α Compound->TNFa Inhibits IL6 IL-6 Compound->IL6 Inhibits Adhesion Monocyte Adhesion to Colon Epithelial Cells TNFa->Adhesion IL6->Adhesion Inflammation Inflammation Adhesion->Inflammation Neuroprotective_Mechanism cluster_0 N-(6-Hydroxypyridin-3-yl)acetamide cluster_1 Pathogenic Factors cluster_2 Cellular Outcome Compound N-(6-Hydroxypyridin-3-yl)acetamide Metal_Ions Excess Metal Ions (Fe, Cu, Zn) Compound->Metal_Ions Chelates Neuroprotection Neuroprotection Compound->Neuroprotection ROS Reactive Oxygen Species (ROS) Metal_Ions->ROS Catalyzes Formation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Anticancer_Mechanism cluster_0 N-(6-Hydroxypyridin-3-yl)acetamide cluster_1 Cancer Cell Signaling cluster_2 Cellular Outcome Compound N-(6-Hydroxypyridin-3-yl)acetamide PIM1 PIM-1 Kinase Compound->PIM1 Inhibits Apoptosis Apoptosis Compound->Apoptosis Downstream Downstream Signaling PIM1->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Exploratory

"N-(6-Hydroxypyridin-3-yl)acetamide structural analogs and derivatives"

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structural Analogs and Derivatives in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structural Analogs and Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(6-hydroxypyridin-3-yl)acetamide, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. We will delve into its synthesis, explore its structural analogs and derivatives, and analyze the structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.

The N-(6-Hydroxypyridin-3-yl)acetamide Core: An Introduction

N-(6-hydroxypyridin-3-yl)acetamide, with the molecular formula C₇H₈N₂O₂, belongs to the class of pyridinyl acetamides.[1] Its structure, featuring a hydroxypyridine ring linked to an acetamide group, presents multiple points for chemical modification, making it an attractive starting point for developing libraries of compounds with diverse biological activities. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The acetamide moiety can also act as both a hydrogen bond donor and acceptor. This combination of features underpins its utility as a versatile scaffold in drug discovery programs targeting a range of diseases, from inflammation to cancer.[2][3]

Table 1: Physicochemical Properties of N-(6-Hydroxypyridin-3-yl)acetamide

PropertyValueReference
CAS Number 41292-43-7[1][4]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Synonyms N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide[4]

Synthesis of the Core Scaffold and Key Precursors

The synthesis of N-(6-hydroxypyridin-3-yl)acetamide is contingent on the successful preparation of its key precursor, 5-amino-2-hydroxypyridine. Several synthetic routes to this intermediate have been established, often starting from readily available pyridines.

Synthetic Pathways to 5-Amino-2-hydroxypyridine

A common and efficient method involves a multi-step synthesis starting from 2-amino-5-bromopyridine.[5][6] This pathway is advantageous as it utilizes inexpensive starting materials.[7] The key steps involve protection of the amino group, a substitution reaction to introduce a masked hydroxyl group (e.g., methoxy or benzyloxy), and subsequent deprotection to yield the desired product.

A Representative Synthetic Workflow:

  • Protection: The amino group of 2-amino-5-bromopyridine is protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.[5][6]

  • Substitution: The bromo group is then substituted. This can be achieved via methoxylation using sodium methylate or by introducing a benzyloxy group.[5][6][8]

  • Deprotection: The protecting groups are removed. The pyrrole group can be removed using hydroxylamine hydrochloride, and a methoxy group can be cleaved via demethylation with strong acid (e.g., H₂SO₄).[5][6] A benzyloxy group is typically removed by catalytic hydrogenation using Pd/C.[8]

SynthesisWorkflow A 2-Amino-5-bromopyridine B Protection of Amino Group (e.g., with 2,5-hexanedione) A->B C 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine B->C D Substitution Reaction (e.g., NaOCH3) C->D E 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine D->E F Deprotection of Amino Group (e.g., NH2OH·HCl) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (e.g., 95% H2SO4) G->H I 5-Amino-2-hydroxypyridine H->I

Caption: General synthetic workflow for 5-Amino-2-hydroxypyridine.[5][6]

Final Acetylation Step

Once the 5-amino-2-hydroxypyridine intermediate is obtained, the final step is a standard N-acetylation.

Protocol 1: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

  • Dissolution: Dissolve 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent, such as toluene or dichloromethane.

  • Addition of Acetylating Agent: Add acetic anhydride (1.4 eq) to the solution.[9]

  • Reaction: Stir the mixture and heat (e.g., at 100 °C) for a designated period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture.

  • Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography to obtain N-(6-hydroxypyridin-3-yl)acetamide.

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The true value of the N-(6-hydroxypyridin-3-yl)acetamide scaffold lies in its derivatization potential. Modifications at various positions on the pyridine ring and the acetamide group can lead to compounds with tailored biological activities.

SAR_Concept cluster_mods Structural Modifications Core N-(6-Hydroxypyridin-3-yl)acetamide (Core Scaffold) R1 R1: Pyridine Ring Substitutions (e.g., -CH3, -Cl, -OCH3) Core->R1 Derivatization R2 R2: Hydroxyl Group Modification (e.g., -OCH3, -SO2NH2) Core->R2 Derivatization R3 R3: Acetamide Group Modification Core->R3 Derivatization Activity Biological Activity (e.g., Kinase Inhibition, Anti-inflammatory) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Logic diagram illustrating the SAR concept for the core scaffold.

Ring-Substituted Analogs

Adding substituents to the pyridine ring can significantly impact potency and selectivity.

  • N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: In a study focused on anti-inflammatory agents, this analog and its derivatives were synthesized to inhibit TNF-α and IL-6. The parent compound showed inhibitory activity comparable to the JAK inhibitor tofacitinib. Further modifications of the acetamide side chain led to even more potent analogs, demonstrating that substitutions on the pyridine ring, combined with changes to the amide group, can fine-tune biological activity.[2]

Hydroxyl Group Derivatives

The hydroxyl group is a key hydrogen-bonding feature but can also be a site for metabolic liability. Replacing or modifying it is a common strategy.

  • N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide: This derivative involves methylation of the hydroxyl group.[9] Such a modification can improve membrane permeability and alter the compound's metabolic profile.

  • N-(6-sulfamoylpyridin-3-yl)acetamide: Here, the hydroxyl group is replaced by a sulfamoyl group. This changes the electronic properties and hydrogen bonding capacity of this region of the molecule, which can lead to new interactions with a biological target.[10]

Acetamide Group Modifications

The N-acetamide portion can be extended or replaced to explore different binding pockets of a target protein.

  • RAF Inhibitors: In the development of RAF inhibitors for RAS mutant cancers, a complex derivative, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, was discovered.[11] While structurally distant, it highlights the principle of using a substituted pyridine core and modifying the amide-linked moiety to achieve high potency and selectivity.

  • P2Y14R Antagonists: A series of N-substituted-acetamide derivatives were designed as potent P2Y14 receptor antagonists for treating inflammatory diseases like gout. The most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC₅₀ of 0.6 nM and good in vivo efficacy, demonstrating the power of modifying the N-substituent of the acetamide.[12]

Applications in Drug Discovery and Pharmacology

Derivatives of the N-(6-hydroxypyridin-3-yl)acetamide scaffold have shown promise in several therapeutic areas. The systematic exploration of its analogs is a field-proven strategy for identifying lead compounds.

Table 2: Summary of Analogs and Their Biological Activities

Analog / Derivative ClassTarget / ActivityTherapeutic AreaReference
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide AnalogsDual TNF-α and IL-6 InhibitionInflammatory Bowel Disease (IBD)
N-(pyridin-3-yl)acetamide DerivativesPIM-1 Kinase InhibitionCancer[13]
N-Substituted Acetamide DerivativesP2Y₁₄ Receptor AntagonismGouty Arthritis, Inflammation[12]
Complex Pyridinyl Isonicotinamide DerivativesRAF Kinase InhibitionRAS Mutant Cancers
Anti-inflammatory Activity

The role of cytokines like TNF-α and IL-6 is well-established in inflammatory bowel disease (IBD). Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by these cytokines. Oral administration of lead compounds significantly suppressed clinical signs of colitis in rat models, proving more efficacious than the standard IBD drug sulfasalazine.[2] This demonstrates the potential of this scaffold in developing dual-acting anti-inflammatory drugs.

Protocol 2: General Workflow for In Vitro Anti-inflammatory Screening

  • Cell Culture: Culture human colon epithelial cells (e.g., HT-29) and monocytic cells (e.g., U937).

  • Stimulation: Treat colon epithelial cells with a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the presence and absence of test compounds (the acetamide derivatives) for 24 hours.

  • Adhesion Assay: Add fluorescently labeled monocytic cells to the epithelial cell culture and incubate to allow for adhesion.

  • Quantification: Wash away non-adherent cells and measure the fluorescence of the remaining adherent cells.

  • Analysis: Calculate the percentage inhibition of cell adhesion for each compound relative to the cytokine-stimulated control. Compare the results to a reference drug like tofacitinib.[2]

Conclusion and Future Directions

The N-(6-hydroxypyridin-3-yl)acetamide core structure is a validated and highly tractable scaffold for the development of novel therapeutics. Its synthetic accessibility and the clear structure-activity relationships observed in its derivatives make it a powerful tool for medicinal chemists. The successful application of its analogs in targeting kinases and inflammatory pathways underscores its versatility. Future research should focus on exploring novel substitutions, leveraging computational methods for rational design, and expanding the evaluation of these compounds into a wider range of disease models to fully unlock the therapeutic potential of this promising chemical class.

References

  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(6), 1403-1404.
  • Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2022). Molecular Crystals and Liquid Crystals, 758(1), 1-10.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). ResearchGate. Retrieved from [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. (n.d.). ChemUniverse. Retrieved from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). Bioorganic & Medicinal Chemistry Letters, 43, 128059.
  • N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7. (n.d.). ChemWhat. Retrieved from [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry, 67(12), 10233-10247.
  • N-(3-Hydroxypyridin-2-yl)acetamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2020). Journal of Medicinal Chemistry, 63(5), 2013-2027.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(6-Hydroxypyridin-3-yl)acetamide in Preclinical Research

Introduction: Unveiling the Potential of a Novel Pyridine Derivative N-(6-Hydroxypyridin-3-yl)acetamide is a pyridine derivative with a chemical structure suggestive of diverse biological activities. The presence of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

N-(6-Hydroxypyridin-3-yl)acetamide is a pyridine derivative with a chemical structure suggestive of diverse biological activities. The presence of the hydroxypyridine and acetamide moieties indicates a potential for this compound to engage in various biological pathways. The acetamide group is a common feature in many pharmacologically active compounds, while the hydroxypyridine ring is a key structural element in numerous enzyme inhibitors and signaling molecules. This document provides a comprehensive guide for researchers to explore the preclinical potential of N-(6-Hydroxypyridin-3-yl)acetamide, outlining its physicochemical properties, safety and handling guidelines, and detailed protocols for screening its biological activity.

Compound Profile: N-(6-Hydroxypyridin-3-yl)acetamide

A thorough understanding of the compound's properties is crucial for designing robust experiments.

PropertyValueSource
CAS Number 41292-43-7[1][2]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
Boiling Point 445.1 ± 45.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Purity Typically ≥95%[1][2]

Safety, Handling, and Storage: Ensuring a Secure Research Environment

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][4] If irritation persists, seek medical attention. Do not ingest the compound.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended to maintain stability.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]

Hypothesized Biological Activities and a Strategic Screening Approach

Based on the chemical structure and literature on related compounds, N-(6-Hydroxypyridin-3-yl)acetamide may exhibit a range of biological activities. A logical screening cascade is proposed to systematically evaluate its potential.

Screening Workflow Figure 1: Proposed Screening Workflow for N-(6-Hydroxypyridin-3-yl)acetamide cluster_0 Primary Screening cluster_1 Secondary Screening (Based on Primary Results) cluster_2 Mechanism of Action Studies A Cytotoxicity Assessment (e.g., MTT Assay) C Enzyme Inhibition Assays (e.g., Kinase, Protease, Esterase) A->C D Anti-inflammatory Assays (e.g., Cytokine Release) A->D E Antimicrobial Assays (e.g., MIC Determination) A->E B Antioxidant Activity (e.g., DPPH Assay) B->D F Target Identification/ Validation C->F G Signaling Pathway Analysis (e.g., Western Blot) D->G H In Vivo Model Testing F->H G->H

Caption: Figure 1: Proposed Screening Workflow.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are provided as a starting point for investigating the biological activities of N-(6-Hydroxypyridin-3-yl)acetamide.

Protocol 1: Preparation of Stock Solution

Accurate and consistent preparation of the compound stock solution is critical for reproducible results.

Materials:

  • N-(6-Hydroxypyridin-3-yl)acetamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of N-(6-Hydroxypyridin-3-yl)acetamide required.

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(6-Hydroxypyridin-3-yl)acetamide stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of N-(6-Hydroxypyridin-3-yl)acetamide in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory potential of the compound against a generic kinase. The specific kinase, substrate, and detection method will need to be optimized.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in product formation in the presence of the test compound.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • N-(6-Hydroxypyridin-3-yl)acetamide stock solution

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 96- or 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare serial dilutions of N-(6-Hydroxypyridin-3-yl)acetamide in the kinase assay buffer.

  • Add the compound dilutions to the wells of the assay plate.

  • Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition relative to a no-inhibitor control.

Kinase Inhibition Figure 2: Hypothetical Kinase Inhibition by N-(6-Hydroxypyridin-3-yl)acetamide Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Compound N-(6-Hydroxypyridin-3-yl)acetamide Compound->Kinase Inhibition

Caption: Figure 2: Hypothetical Kinase Inhibition.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and simple method to screen for the antioxidant potential of a compound.[6]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • N-(6-Hydroxypyridin-3-yl)acetamide stock solution

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of N-(6-Hydroxypyridin-3-yl)acetamide and the positive control in methanol.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Data Analysis and Interpretation

For each assay, it is important to include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. Data should be analyzed to determine key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. These values can be calculated by fitting the dose-response data to a suitable model using graphing software.

Conclusion

N-(6-Hydroxypyridin-3-yl)acetamide represents a promising scaffold for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the initial characterization of its biological activities. The systematic approach outlined, from primary screening for cytotoxicity and antioxidant potential to more specific secondary assays, will enable researchers to efficiently elucidate the therapeutic potential of this compound. Further investigation into its mechanism of action will be guided by the outcomes of these initial screening experiments.

References

  • Chemsrc. (2025). N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. PubMed Central. [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. [Link]

  • ChemWhat. (n.d.). N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7. [Link]

  • National Center for Biotechnology Information. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. PubMed. [Link]

  • ChemUniverse. (n.d.). N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. [Link]

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. PubMed. [Link]

  • Ferlin, M. G., et al. (2018). Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. European Journal of Medicinal Chemistry, 144, 533–547. [Link]

  • National Center for Biotechnology Information. (n.d.). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • PubChem. (n.d.). N-(3-hydroxypyrimidin-4-ylidene)acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]

  • National Center for Biotechnology Information. (2024). Pistacia lentiscus L. revealed in vitro anti-proliferative activity on MCF-7 breast cancer cells and in vivo anti-mammary cancer effect on C57BL/6 mice through necrosis, anti-inflammatory and antioxidant enhancements. PubMed Central. [Link]

  • MDPI. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. [Link]

  • ResearchGate. (n.d.). New Platform for Label-Free, Proximal Cellular Pharmacodynamic Assays: Identification of Glutaminase Inhibitors Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. [Link]

Sources

Application

Application Notes & Protocols: A Roadmap for the Preclinical Evaluation of N-(6-Hydroxypyridin-3-yl)acetamide

Abstract: This document provides a comprehensive guide for the in vitro and in vivo characterization of N-(6-Hydroxypyridin-3-yl)acetamide, a novel compound with potential therapeutic applications. Given the limited exis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the in vitro and in vivo characterization of N-(6-Hydroxypyridin-3-yl)acetamide, a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, this guide is structured as a strategic roadmap, outlining a logical progression from initial target identification to preclinical efficacy testing. The protocols herein are based on established methodologies for analogous chemical structures, such as inhibitors of metabolic enzymes, and are designed to be robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of N-(6-Hydroxypyridin-3-yl)acetamide or similar novel chemical entities.

Introduction: Rationale for Investigation

N-(6-Hydroxypyridin-3-yl)acetamide is a small molecule featuring a pyridinol core and an acetamide side chain. While specific biological data for this compound is scarce, its structural motifs are present in numerous biologically active agents. Acetamide derivatives have been explored for a wide range of activities, including anti-inflammatory and enzyme inhibitory functions.[1][2] Specifically, the core structure bears resemblance to compounds known to interact with key metabolic enzymes. For instance, Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme for cellular metabolism, particularly in cancer, where it converts acetate into acetyl-CoA for lipid synthesis and histone acetylation, thereby promoting tumor growth under metabolic stress.[3] Inhibitors of ACSS2 are being actively investigated as potential cancer therapeutics.[3][4]

This guide, therefore, proposes a hypothesis-driven approach to characterize N-(6-Hydroxypyridin-3-yl)acetamide, focusing on its potential as an ACSS2 inhibitor. The following sections detail a phased experimental plan, beginning with direct enzyme interaction assays, progressing to cell-based functional assays, and culminating in a proof-of-concept in vivo study.

Physicochemical Properties

A foundational understanding of the test article's properties is critical for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 41292-43-7[5][6]
Molecular Formula C₇H₈N₂O₂[5][6]
Molecular Weight 152.15 g/mol [5]
Density 1.2±0.1 g/cm³[5]
Boiling Point 445.1±45.0 °C at 760 mmHg[5]

Part 1: In Vitro Target Validation - Enzymatic Assays

Scientific Rationale: The first crucial step is to determine if N-(6-Hydroxypyridin-3-yl)acetamide directly interacts with and inhibits the activity of its putative molecular target, ACSS2, in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing clear, quantifiable data on direct target engagement and potency (e.g., IC₅₀). We will utilize a well-established coupled enzymatic assay that measures the formation of a downstream product spectrophotometrically.[7]

Workflow for In Vitro ACSS2 Inhibition Assay

cluster_plate Assay Plate (96-well) prep Reagent Preparation (Enzymes, Buffers, Compound) plate Plate Compound Dilutions (N-(6-Hydroxypyridin-3-yl)acetamide) prep->plate mastermix Prepare Master Mix (Malate, ATP, MgCl₂, CoA, NAD⁺) prep->mastermix add_enzymes Add Coupling Enzymes (Malate Dehydrogenase, Citrate Synthase) mastermix->add_enzymes initiate Initiate Reaction (Add ACSS2 Enzyme) add_enzymes->initiate measure Kinetic Measurement (Spectrophotometer, OD at 340 nm) initiate->measure analyze Data Analysis (Calculate Reaction Rates, Determine IC₅₀) measure->analyze cluster_cell Cancer Cell cluster_nucleus Nucleus compound N-(6-Hydroxypyridin-3-yl)acetamide acss2 ACSS2 compound->acss2 Inhibition acetyl_coa Acetyl-CoA acss2->acetyl_coa acetate Acetate acetate->acss2 histone Histone Acetylation (e.g., H3K27ac) acetyl_coa->histone HATs inoculation Cell Inoculation (Tumor cells implanted in mice) growth Tumor Growth (Allow tumors to reach ~100-150 mm³) inoculation->growth randomize Randomization (Group animals into Vehicle & Treatment arms) growth->randomize treatment Dosing Period (Administer Compound or Vehicle daily) randomize->treatment monitor Monitoring (Measure tumor volume & body weight 2-3x weekly) treatment->monitor endpoint Study Endpoint (Collect tumors & tissues for analysis) monitor->endpoint

References

Method

Application Notes & Protocols: N-(6-Hydroxypyridin-3-yl)acetamide as a Putative Chemical Probe for Kinase Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Disclaimer: N-(6-Hydroxypyridin-3-yl)acetamide is a molecule with potential for biological activity based on its structural motifs. The following guide is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(6-Hydroxypyridin-3-yl)acetamide is a molecule with potential for biological activity based on its structural motifs. The following guide is a scientifically-grounded framework for its evaluation and use as a putative chemical probe. The proposed applications and protocols are based on established principles of chemical biology and data from structurally related compounds. Rigorous validation is required to confirm its specific targets and utility in any biological system.

Introduction: The Role of Chemical Probes in Elucidating Biological Function

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby modulating its function.[1][2] Unlike drugs, which are optimized for therapeutic outcomes, chemical probes are tools for discovery, enabling researchers to dissect complex biological processes with temporal and dose-dependent control. A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated target engagement in a cellular context.[1][2][3] The use of well-validated chemical probes is crucial for generating reproducible data and correctly linking a protein's function to a cellular phenotype.[1][3]

N-(6-Hydroxypyridin-3-yl)acetamide possesses a hydroxypyridine core, a common scaffold in kinase inhibitors, suggesting its potential as a probe for this important class of enzymes. Protein kinases are central to cellular signal transduction, and their dysregulation is implicated in numerous diseases, making them a major focus of drug discovery and basic research.[4][5] This document provides a comprehensive guide for the investigation and potential application of N-(6-Hydroxypyridin-3-yl)acetamide as a chemical probe for studying kinase signaling pathways.

N-(6-Hydroxypyridin-3-yl)acetamide: A Profile

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 41292-43-7
Appearance Solid
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility may be limited.

Note: These properties are based on publicly available data and should be confirmed experimentally.

Rationale for Use as a Putative Kinase Probe

The hydroxypyridin-acetamide scaffold is present in numerous compounds designed to target the ATP-binding site of protein kinases.[4][6] The hydroxyl group and amide nitrogen can form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for type I and type II kinase inhibitors. The pyridyl nitrogen offers an additional point for interaction or modification. Based on these structural features, it is hypothesized that N-(6-Hydroxypyridin-3-yl)acetamide may act as a competitive inhibitor of one or more protein kinases. Its utility as a chemical probe will depend on its potency and selectivity for specific kinase targets.

Experimental Workflows: From Target Identification to Pathway Analysis

The following sections outline a logical flow for validating and utilizing N-(6-Hydroxypyridin-3-yl)acetamide as a chemical probe.

Workflow Overview

G A Biochemical Screening (Kinase Panel) B Cellular Target Engagement (CETSA) A->B Identify initial hits C Selectivity Profiling (Chemoproteomics) B->C Confirm on-target activity D Phospho-protein Profiling (Western Blot / Mass Spec) C->D Validated Probe E Phenotypic Assays (e.g., Proliferation, Migration) D->E Link target to phenotype F Control Experiments (Inactive Analog, Orthogonal Probe) E->F Validate findings

Caption: Experimental workflow for validating and applying a putative chemical probe.

Detailed Protocols

Protocol 1: In-Cell Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by measuring the amount of soluble protein remaining.[7][8][9]

Materials:

  • N-(6-Hydroxypyridin-3-yl)acetamide (dissolved in DMSO)

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative kinase target

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of N-(6-Hydroxypyridin-3-yl)acetamide (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in PBS with inhibitors and lyse the cells by three freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Thermal Shift Assay:

    • Aliquot the supernatant into PCR tubes.

    • Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant and analyze the protein concentration.

    • Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody against the putative target kinase.

    • Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the probe.

Data Interpretation: A rightward shift in the melting curve for the target protein in the presence of N-(6-Hydroxypyridin-3-yl)acetamide indicates target engagement.

Protocol 2: Analysis of Downstream Signaling Pathways

Principle: If N-(6-Hydroxypyridin-3-yl)acetamide inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. This can be assessed by Western blotting for specific phospho-proteins.[10][11]

Signaling Pathway Diagram (Hypothetical Kinase Cascade):

G Probe N-(6-Hydroxypyridin-3-yl)acetamide KinaseA Putative Target Kinase A Probe->KinaseA Inhibition KinaseB Downstream Kinase B KinaseA->KinaseB Phosphorylation Substrate Effector Substrate KinaseB->Substrate Phosphorylation Response Cellular Response (e.g., Gene Expression) Substrate->Response

Caption: Hypothetical signaling cascade for a putative kinase inhibitor.

Materials:

  • N-(6-Hydroxypyridin-3-yl)acetamide (dissolved in DMSO)

  • Appropriate cell line and culture reagents

  • Stimulant for the pathway of interest (e.g., growth factor, cytokine)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies:

    • Total putative target kinase

    • Phospho-putative target kinase (if applicable)

    • Total downstream substrate

    • Phospho-downstream substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere and grow.

    • Pre-treat cells with N-(6-Hydroxypyridin-3-yl)acetamide or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target and its downstream substrate.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Data Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with N-(6-Hydroxypyridin-3-yl)acetamide provides evidence for on-target pathway inhibition.

Best Practices and Control Experiments

  • Dose-Response: Always perform experiments over a range of concentrations to establish a dose-response relationship.

  • Orthogonal Probes: If available, use a structurally distinct chemical probe for the same target to confirm that the observed phenotype is on-target.

  • Inactive Analogs: Synthesize or obtain a structurally similar but biologically inactive analog of the probe. This control should not produce the same cellular effects, demonstrating that the observed phenotype is not due to non-specific effects of the chemical scaffold.

  • Target Knockdown/Knockout: Use genetic methods (e.g., siRNA, CRISPR) to deplete the target protein. The phenotype observed should mimic the effect of the chemical probe.

Conclusion

N-(6-Hydroxypyridin-3-yl)acetamide represents a starting point for the development of a potential chemical probe. Its hydroxypyridin-acetamide core is a promising scaffold for kinase inhibition. The protocols and workflows detailed in this guide provide a rigorous framework for validating its biological target(s), confirming cellular engagement, and utilizing it to dissect kinase-mediated signaling pathways. By adhering to the principles of chemical probe validation, researchers can confidently use molecules like N-(6-Hydroxypyridin-3-yl)acetamide to advance our understanding of cellular biology and accelerate the discovery of new therapeutic strategies.

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Research and Reviews. Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. 2024. [Link]

  • ACS Publications. High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. 2025. [Link]

  • The Chemical Probes Portal. Probe Evaluation. [Link]

  • ACS Publications. Decoding Signals with Chemical Biology. 2010. [Link]

  • PubMed Central. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. 2025. [Link]

  • PubMed Central. Small Molecule Probes of Cellular Pathways and Networks. 2010. [Link]

  • MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. 2024. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 2016. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • CQMED. Chemical probe can help regulate an essential signaling pathway in cells. 2020. [Link]

  • AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. 2023. [Link]

  • ResearchGate. Validating Small Molecule Chemical Probes for Biological Discovery. 2025. [Link]

  • PubMed. Validating Small Molecule Chemical Probes for Biological Discovery. 2022. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Detection of N-(6-Hydroxypyridin-3-yl)acetamide

Introduction N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridine derivative, is a compound of increasing interest in pharmaceutical research and development due to its potential biological activities. As with any...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridine derivative, is a compound of increasing interest in pharmaceutical research and development due to its potential biological activities. As with any compound intended for therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quantity in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of N-(6-Hydroxypyridin-3-yl)acetamide.

This guide is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, empowering the user to adapt and optimize these methods for their specific applications. We will delve into the principles of the most pertinent analytical techniques, followed by detailed, adaptable protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of N-(6-Hydroxypyridin-3-yl)acetamide

A foundational understanding of the physicochemical properties of the analyte is critical for the development of robust analytical methods.

PropertyValueSource
CAS Number 41292-43-7[1][2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [1][2]
Predicted Density 1.2 ± 0.1 g/cm³[1]
Predicted Boiling Point 445.1 ± 45.0 °C at 760 mmHg[1]

Note: Some properties are predicted and should be experimentally verified.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a cornerstone of pharmaceutical analysis, offering a balance of specificity, sensitivity, and cost-effectiveness for the quantification of chromophoric compounds like N-(6-Hydroxypyridin-3-yl)acetamide. The presence of the pyridine ring and the acetamide group suggests that the compound will have a significant UV absorbance, making this a suitable detection method.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar compounds. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled, allowing for its separation from impurities and other matrix components. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength. The choice of wavelength is critical for sensitivity and is typically set at the absorbance maximum (λmax) of the analyte.

Rationale for Method Development Starting Point

Due to the lack of a published, validated method for N-(6-Hydroxypyridin-3-yl)acetamide, the following protocol is provided as a robust starting point for method development. The selection of a C18 column is based on its wide applicability for the separation of small organic molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is a common choice for providing good peak shape and resolution for polar aromatic compounds. An acidic pH is often beneficial for the analysis of pyridine-containing compounds as it can suppress the silanol interactions on the column and ensure consistent ionization of the analyte. The proposed detection wavelength is an educated estimation based on the UV spectra of similar pyridine derivatives and should be experimentally determined by obtaining a UV spectrum of the analyte.

Experimental Protocol: RP-HPLC-UV

Objective: To develop a reverse-phase HPLC method for the quantification of N-(6-Hydroxypyridin-3-yl)acetamide.

Materials:

  • N-(6-Hydroxypyridin-3-yl)acetamide reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~265 nm (To be determined by UV scan)

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B is HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(6-Hydroxypyri​din-3-yl)acetamide reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing N-(6-Hydroxypyridin-3-yl)acetamide in the initial mobile phase composition to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

    • The theoretical plates should be >2000, and the tailing factor should be <2.0.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Inject the sample solutions and determine the concentration of N-(6-Hydroxypyridin-3-yl)acetamide from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of N-(6-Hydroxypyridin-3-yl)acetamide in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Principle of the Method

Following chromatographic separation, the analyte is introduced into the mass spectrometer source where it is ionized, typically by electrospray ionization (ESI). In the first stage of the tandem mass spectrometer (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This precursor ion is then fragmented in a collision cell (Q2) by collision-induced dissociation (CID). The resulting fragment ions are then separated in the third stage of the mass spectrometer (Q3) and detected. This process of selecting a precursor ion and monitoring a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.

Rationale for Method Development Starting Point

The proposed LC-MS/MS method utilizes ESI in positive ion mode, as the pyridine nitrogen is readily protonated. The selection of precursor and product ions is based on the molecular weight of the analyte and predictable fragmentation patterns of the acetamide group. The sample preparation protocol involving protein precipitation is a common and effective method for cleaning up biological samples prior to LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of N-(6-Hydroxypyridin-3-yl)acetamide in a biological matrix (e.g., plasma).

Materials:

  • N-(6-Hydroxypyridin-3-yl)acetamide reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Control biological matrix (e.g., blank plasma)

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an ESI source

LC Conditions (Starting Point):

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions (Predicted):

ParameterRecommended Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 153.1 [M+H]⁺
Product Ions (Q3) To be determined by infusion and fragmentation of the standard. Likely fragments would result from the loss of the acetyl group or cleavage of the amide bond.
Collision Energy To be optimized
Dwell Time 100 ms

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of N-(6-Hydroxypyridin-3-yl)acetamide and the IS in a suitable solvent (e.g., methanol).

    • Spike control matrix with working standards to prepare calibration standards and quality control (QC) samples.

    • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • MS/MS Optimization:

    • Infuse a standard solution of N-(6-Hydroxypyridin-3-yl)acetamide directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify the most abundant and stable product ions. Optimize the collision energy for each transition.

  • Analysis:

    • Inject the prepared samples, standards, and QCs onto the LC-MS/MS system.

    • Quantify N-(6-Hydroxypyridin-3-yl)acetamide using the peak area ratio of the analyte to the IS against a calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of N-(6-Hydroxypyridin-3-yl)acetamide from a biological sample.

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Q1 Precursor Ion Selection (m/z 153.1) Ionization->Q1 Q2 Collision-Induced Dissociation Q1->Q2 Q3 Product Ion Scanning Q2->Q3 Detection Detection Q3->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS analytical workflow diagram.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of N-(6-Hydroxypyridin-3-yl)acetamide. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that any method developed based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

  • Goulay-Dufaÿ, S., Do, B., Le Hoang, M. D., Raust, J. A., Graffard, H., Guyon, F., & Pradeau, D. (2004). Determination of a 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. Journal of Chromatography B, 805(2), 261-266. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2014). Analytical Methods, 6(13), 4783-4788. [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. (n.d.). ChemUniverse. Retrieved January 2, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Target Identification Studies Using N-(6-Hydroxypyridin-3-yl)acetamide

Introduction: Unveiling the Cellular Targets of Novel Bioactive Compounds The identification of the molecular targets of small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Targets of Novel Bioactive Compounds

The identification of the molecular targets of small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding which proteins a compound interacts with is the first step in elucidating its mechanism of action, predicting potential therapeutic effects, and identifying off-target interactions that could lead to toxicity.[1][2][3] N-(6-Hydroxypyridin-3-yl)acetamide is a novel compound with potential bioactive properties. These application notes provide a comprehensive, field-proven guide for researchers to identify the cellular protein targets of this molecule using a chemical proteomics approach.

This guide is structured to provide not just a set of protocols, but the scientific reasoning behind the experimental choices, ensuring a robust and self-validating study. We will cover the design and synthesis of a chemical probe derived from N-(6-Hydroxypyridin-3-yl)acetamide, its application in affinity purification-mass spectrometry (AP-MS), and subsequent validation of identified targets.

Part 1: Strategic Planning and Chemical Probe Synthesis

The success of any target identification study hinges on a well-designed chemical probe. An effective probe retains the binding affinity of the parent molecule while incorporating a reporter tag for enrichment and a linker that minimizes steric hindrance.[4]

The Rationale for Probe Design

Given the structure of N-(6-Hydroxypyridin-3-yl)acetamide, the hydroxyl group on the pyridine ring is the most logical point for modification. It allows for the attachment of a linker and reporter tag with minimal disruption to the core acetamide pharmacophore, which is likely crucial for its biological activity. We will design a probe with a terminal biotin tag, which allows for highly specific and strong binding to streptavidin-coated beads for affinity purification.[5][6] An alternative "clickable" probe with a terminal alkyne or azide group can also be synthesized for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[7][8][9]

Proposed Synthesis of a Biotinylated Probe

The following is a proposed synthetic route to generate a biotinylated probe from N-(6-Hydroxypyridin-3-yl)acetamide. This synthesis involves a two-step process: attachment of a linker with a terminal amine, followed by coupling to an activated biotin derivative.

Step 1: Etherification to Introduce a Linker

  • To a solution of N-(6-Hydroxypyridin-3-yl)acetamide in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • Add an alkyl halide linker with a protected amine, for example, N-(2-bromoethyl)phthalimide.

  • Heat the reaction mixture to facilitate the etherification reaction at the hydroxyl position.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Deprotect the terminal amine using hydrazine to yield the amine-functionalized probe.

Step 2: Biotinylation

  • Dissolve the amine-functionalized intermediate in a polar aprotic solvent like DMF.

  • Add an activated biotin derivative, such as NHS-biotin (N-Hydroxysuccinimide-biotin), and a non-nucleophilic base like triethylamine (TEA).[10]

  • Stir the reaction at room temperature until completion.

  • Purify the final biotinylated probe using high-performance liquid chromatography (HPLC).

Part 2: Affinity-Based Proteomics Workflow

The core of the target identification experiment is the affinity purification of proteins that bind to the biotinylated probe from a complex biological sample, such as a cell lysate.[6][11]

Experimental Workflow Overview

The overall workflow for affinity-based target identification is a multi-step process that requires careful execution and appropriate controls.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Lysis incubation Incubation of Lysate with Probe cell_culture->incubation probe_prep Probe & Bead Preparation pulldown Affinity Pulldown with Streptavidin Beads probe_prep->pulldown incubation->pulldown washing Washing to Remove Non-specific Binders pulldown->washing elution Elution of Bound Proteins washing->elution digestion On-Bead Digestion (Trypsin) elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Protein Identification lcms->data_analysis

Caption: A generalized workflow for affinity purification-mass spectrometry (AP-MS).

Detailed Protocol: Affinity Pulldown

Materials:

  • Biotinylated N-(6-Hydroxypyridin-3-yl)acetamide probe

  • N-(6-Hydroxypyridin-3-yl)acetamide (for competition control)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)

  • Cell line of interest

Protocol:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Affinity Pulldown:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

    • Add the biotinylated probe to the lysate at a predetermined optimal concentration (typically in the low micromolar range).

    • Crucial Control: In a separate sample, add the biotinylated probe along with a 100-fold molar excess of the parent compound, N-(6-Hydroxypyridin-3-yl)acetamide. This will serve as a competition control to identify specific binders.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for another hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, for on-bead digestion, proceed directly to the next step.

Mass Spectrometry and Data Analysis

Protocol:

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.[11]

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Use a high-resolution mass spectrometer for accurate mass measurements.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Sequest or MaxQuant.[12]

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a no-probe control.

Part 3: Target Validation

Identifying a list of potential binding partners is only the first step. It is critical to validate these interactions to confirm that they are biologically relevant.[13][14][15]

Competitive Binding Assays

Competitive binding assays are a powerful way to confirm the interaction between the parent compound and an identified protein target.[1][3][16]

Principle:

This assay measures the ability of the unlabeled parent compound, N-(6-Hydroxypyridin-3-yl)acetamide, to displace a labeled ligand (which could be the biotinylated probe or a known ligand for the target protein) from its binding site on the purified target protein.

G cluster_setup Assay Setup cluster_competition Competition cluster_measurement Measurement target Purified Target Protein detection Detection of Bound Labeled Ligand target->detection labeled_ligand Labeled Ligand (e.g., Biotinylated Probe) labeled_ligand->detection unlabeled_compound N-(6-Hydroxypyridin-3-yl)acetamide (Increasing Concentrations) unlabeled_compound->detection Competes for Binding ic50 IC50 Calculation detection->ic50

Caption: The principle of a competitive binding assay for target validation.

Protocol:

  • Immobilize the purified target protein on a microplate or sensor chip (e.g., for Surface Plasmon Resonance - SPR).

  • Add a constant concentration of the labeled ligand (e.g., the biotinylated probe).

  • Add increasing concentrations of the unlabeled N-(6-Hydroxypyridin-3-yl)acetamide.

  • Measure the amount of bound labeled ligand. A decrease in the signal indicates that the unlabeled compound is competing for the same binding site.

  • Calculate the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the labeled ligand.

Other Validation Methods
Method Description Reference
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding.[17]
RNA interference (RNAi) Knockdown of the target protein's expression should abolish the biological effect of the compound if it is a true target.[18]
Enzymatic Assays If the identified target is an enzyme, test the ability of the compound to inhibit or activate its activity in vitro.[15]

Data Presentation and Interpretation

A successful target identification experiment will yield a list of proteins that are significantly enriched in the probe pulldown compared to the controls. The data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Data Output from a Target Identification Experiment

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valueKnown Function
P12345GENE125.40.001Kinase
Q67890GENE218.20.005Transcription Factor
R13579GENE32.10.048Structural Protein

Proteins with high fold enrichment and low p-values are the most promising candidates for further validation.

Conclusion

This guide provides a comprehensive framework for the identification and validation of cellular targets for N-(6-Hydroxypyridin-3-yl)acetamide. By following these protocols and understanding the underlying principles, researchers can confidently embark on elucidating the mechanism of action of this and other novel small molecules, a critical step in the journey of drug discovery and development.

References

Application

Application Notes and Protocols for the In Vitro Characterization of N-(6-Hydroxypyridin-3-yl)acetamide

For: Researchers, scientists, and drug development professionals. Introduction: A Framework for Characterizing Novel Pyridinyl Acetamides N-(6-Hydroxypyridin-3-yl)acetamide is a pyridinyl acetamide derivative, a class of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Characterizing Novel Pyridinyl Acetamides

N-(6-Hydroxypyridin-3-yl)acetamide is a pyridinyl acetamide derivative, a class of compounds with demonstrated biological activities that warrant further investigation. As a novel compound, its specific effects, optimal dosage, and concentration for cell culture applications are currently uncharacterized in publicly available literature.

This guide provides a comprehensive, experience-driven framework for determining the appropriate dosage and concentration of N-(6-Hydroxypyridin-3-yl)acetamide for your specific cell culture system. We will proceed with a logical, tiered workflow that ensures scientific rigor and generates reproducible data. This protocol is designed to be a self-validating system, empowering you to establish the effective concentration range and cytotoxic profile of this compound for your chosen cell line and experimental endpoint.

Physicochemical Properties and Handling

Before initiating any cell-based assays, it is crucial to understand the basic properties of the compound.

PropertyValueSource
CAS Number 41292-43-7[1]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Purity Typically ≥95%[2]

Storage and Safety:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.[3] Stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3][4]

  • Safety: Handle N-(6-Hydroxypyridin-3-yl)acetamide in accordance with its Safety Data Sheet (SDS).[5][6][7] As a standard practice for novel compounds, use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.[6]

Phase 1: Preparation of Stock Solutions - The Foundation of Accurate Dosing

The accuracy of your experimental results is fundamentally dependent on the correct preparation of your compound stock solution.[8] Given the limited public data on N-(6-Hydroxypyridin-3-yl)acetamide's solubility, a systematic approach is required.

Solubility Assessment (Kinetic Solubility)

Rationale: Many organic compounds have limited aqueous solubility.[9][10] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for cell culture experiments.[4][9] However, it is critical to confirm solubility and to ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.1%).[4]

Protocol:

  • Prepare a high-concentration test solution (e.g., 100 mM) of N-(6-Hydroxypyridin-3-yl)acetamide in 100% high-purity DMSO.

  • Visually inspect for complete dissolution. Gentle vortexing or sonication may be required.[11]

  • If fully dissolved, this can serve as your primary stock solution. If not, determine the maximum soluble concentration.

  • Perform a kinetic solubility test by diluting the DMSO stock into your complete cell culture medium to the highest concentration you intend to test (e.g., 100 µM).

  • Incubate at 37°C for 1-2 hours and visually inspect for any precipitation. The absence of precipitate indicates good kinetic solubility under assay conditions.[12]

Preparation of a Master Stock Solution

Protocol:

  • Based on the solubility assessment, accurately weigh the compound and dissolve it in high-purity DMSO to create a master stock solution of a known concentration (e.g., 10 mM).[13] For accuracy, use a calibrated analytical balance and a volumetric flask.[8]

  • Calculation for a 10 mM Stock Solution:

    • Molecular Weight (MW) = 152.15 g/mol

    • To make 1 mL of a 10 mM solution, you need: (10 mmol/L) * (1 L/1000 mL) * (152.15 g/mol ) * (1 mol/1000 mmol) = 0.0015215 g = 1.52 mg

    • Therefore, dissolve 1.52 mg of N-(6-Hydroxypyridin-3-yl)acetamide in 1 mL of DMSO.

  • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label clearly and store at -80°C.[14]

Phase 2: Determining the Effective Concentration Range and Cytotoxicity

The primary goal of this phase is to establish a dose-response curve for N-(6-Hydroxypyridin-3-yl)acetamide in your chosen cell line.[15] This will determine the concentration range that is biologically active without causing unintended, widespread cell death, thereby informing the design of all subsequent experiments.[4]

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Application A Solubility Test (DMSO & Medium) B Prepare & Aliquot 10 mM Stock Solution A->B C Broad-Range Dose-Response (e.g., 1 nM to 100 µM) B->C D MTT Assay (72h) Metabolic Activity C->D E Determine IC50 D->E F Narrow-Range Dose-Response (Around IC50) E->F G LDH Assay (24h, 48h, 72h) Membrane Integrity F->G H Confirm Cytotoxic Profile G->H I Select Non-Toxic Concentrations (e.g., < IC50) for Mechanism of Action Studies H->I

Caption: Workflow for characterizing a novel compound in cell culture.

Protocol: Dose-Response Evaluation using the MTT Assay

Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] This initial screen will use a wide concentration range to identify the half-maximal inhibitory concentration (IC₅₀).[13]

Materials:

  • Your chosen adherent or suspension cell line

  • 96-well flat-bottom sterile tissue culture plates

  • N-(6-Hydroxypyridin-3-yl)acetamide stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader (absorbance at 570 nm)

Experimental Protocol:

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment (e.g., 72 hours). This must be optimized for your specific cell line.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate.[13]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of N-(6-Hydroxypyridin-3-yl)acetamide in complete culture medium. For an initial screen, a broad range is recommended (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[4][19]

    • Include the following controls in triplicate:

      • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.1%). This is your 100% viability control.

      • Untreated Control: Medium only.

      • Positive Control (Optional): A known cytotoxic agent.

    • Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a standard exposure time, typically 72 hours, at 37°C, 5% CO₂.[3]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13][20]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate Percent Viability:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[15]

Protocol: Confirmation of Cytotoxicity using the LDH Assay

Rationale: While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[21][22] This provides a complementary and more direct measure of cell death.[23] This assay is crucial for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing).

Experimental Protocol:

This protocol should be performed using a narrower range of concentrations centered around the IC₅₀ value determined from the MTT assay. It is also beneficial to test multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in the MTT protocol.

    • Treat cells with N-(6-Hydroxypyridin-3-yl)acetamide at concentrations around the IC₅₀ (e.g., 2x IC₅₀, 1x IC₅₀, 0.5x IC₅₀).

    • Include the following controls:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits).[22]

      • Medium Background: Culture medium without cells.

  • LDH Assay:

    • At each time point (24, 48, 72h), carefully collect an aliquot of the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Cayman Chemical LDH Cytotoxicity Assay Kit).[21][22] This typically involves mixing the supernatant with a reaction mixture and measuring the resulting colorimetric or luminescent signal.[21]

  • Data Analysis:

    • Calculate Percent Cytotoxicity:

      • % Cytotoxicity = [ (Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release) ] * 100

    • Plot % Cytotoxicity against compound concentration for each time point.

Phase 3: Data Interpretation and Selection of Working Concentrations

The data from Phase 2 provides a comprehensive profile of how N-(6-Hydroxypyridin-3-yl)acetamide affects your chosen cell line.

Data OutputInterpretationNext Steps
MTT IC₅₀ The concentration that reduces metabolic activity by 50%. This value reflects both cytostatic and cytotoxic effects.Use as a benchmark for further experiments.
LDH Release Data Indicates the concentration and time required to induce plasma membrane damage (cytotoxicity).Compare with MTT data. If the IC₅₀ from MTT is much lower than the concentration causing significant LDH release, the compound may be primarily cytostatic at lower doses.

Expert Recommendations:

  • For studies on the mechanism of action where cell viability is desired (e.g., investigating signaling pathways), use concentrations well below the IC₅₀ value (e.g., 0.1x to 0.5x IC₅₀) and at time points where LDH release is minimal.

  • For studies investigating pro-apoptotic or cytotoxic pathways , use concentrations around the IC₅₀ value.

  • Always perform a final validation of your chosen working concentration using the most relevant assay for your biological question (e.g., Western blot for a signaling protein, flow cytometry for cell cycle analysis) to ensure the observed effect is as expected.

G A Obtain IC50 from MTT Assay C Compare IC50 and Cytotoxicity Data A->C B Obtain % Cytotoxicity from LDH Assay B->C D IC50 << Concentration for LDH Release C->D Yes E IC50 ≈ Concentration for LDH Release C->E No F Conclusion: Compound is primarily CYTOSTATIC at lower doses. D->F G Conclusion: Compound is primarily CYTOTOXIC. E->G H Select concentrations < IC50 for mechanism of action studies. F->H I Select concentrations around IC50 for cell death mechanism studies. G->I

Sources

Method

The Versatile Intermediate: N-(6-Hydroxypyridin-3-yl)acetamide in Modern Organic Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-(6-hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-(6-hydroxypyridin-3-yl)acetamide has emerged as a valuable building block, offering a unique combination of functionalities that make it particularly amenable to a variety of chemical transformations. Its hydroxypyridine core is a common motif in numerous biologically active compounds, and the acetamido group provides a stable, yet potentially modifiable, handle for further synthetic elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of N-(6-hydroxypyridin-3-yl)acetamide, offering detailed protocols and expert insights for researchers in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of N-(6-Hydroxypyridin-3-yl)acetamide

N-(6-Hydroxypyridin-3-yl)acetamide, with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a pyridinone derivative that has garnered significant attention as a key intermediate in the synthesis of a range of functional molecules.[1] The presence of a nucleophilic hydroxyl group, an amide linkage, and an aromatic pyridine ring within a single, relatively simple structure allows for a diverse array of subsequent chemical modifications. This trifecta of functional groups makes it a powerful synthon for accessing more complex molecules, particularly in the realm of pharmaceuticals.

Derivatives of N-(6-hydroxypyridin-3-yl)acetamide have shown promise in the development of novel therapeutics, including potent anti-inflammatory agents and kinase inhibitors.[2] For instance, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and evaluated as anticolitis agents, demonstrating the therapeutic potential of this structural class.[2] The strategic incorporation of the N-(6-hydroxypyridin-3-yl)acetamide core allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug development.

This document will provide a comprehensive overview of the synthesis of N-(6-hydroxypyridin-3-yl)acetamide, starting from its precursor, 5-amino-2-hydroxypyridine. It will then delve into its applications as a synthetic intermediate, providing detailed protocols and mechanistic insights to empower researchers to effectively utilize this valuable compound in their own synthetic endeavors.

Synthesis of the Precursor: 5-Amino-2-hydroxypyridine

The journey to N-(6-hydroxypyridin-3-yl)acetamide begins with the efficient synthesis of its precursor, 5-amino-2-hydroxypyridine. Several synthetic routes have been reported, with a particularly convenient and efficient four-step synthesis starting from 2-amino-5-bromopyridine. This method involves a protective reaction, methoxylation, a deprotection reaction, and finally demethylation to yield the desired product.[3]

Four-Step Synthesis of 5-Amino-2-hydroxypyridine

This synthetic pathway is advantageous due to the use of readily available starting materials and robust reactions that can be scaled up for larger preparations.

Caption: Four-step synthesis of 5-amino-2-hydroxypyridine.

Protocol 1: Synthesis of 5-Amino-2-hydroxypyridine [3]

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • React the product from Step 1 with sodium methoxide in a suitable solvent to afford 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • Treat the methoxylated compound with hydroxylamine hydrochloride to remove the 2,5-dimethylpyrrole protecting group, yielding 2-amino-5-methoxypyridine.

Step 4: Demethylation

  • Carefully add the 2-amino-5-methoxypyridine to 95% sulfuric acid at an elevated temperature.

  • After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium carbonate) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts and concentrate under reduced pressure to yield 5-amino-2-hydroxypyridine.

StepReactantsKey ReagentsProductTypical Yield
12-Amino-5-bromopyridine2,5-Hexanedione, p-TsOH5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineHigh
2Protected bromopyridineSodium methoxide5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineGood
3Protected methoxypyridineHydroxylamine HCl2-Amino-5-methoxypyridineGood
42-Amino-5-methoxypyridine95% H₂SO₄5-Amino-2-hydroxypyridineGood
Overall ~45% [3]

Core Protocol: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

The final step in the synthesis of the target intermediate is the selective N-acetylation of 5-amino-2-hydroxypyridine. This transformation requires careful control of reaction conditions to favor acetylation of the more nucleophilic amino group over the hydroxyl group. The principles of selective N-acetylation of amino-hydroxy compounds, such as controlling pH and temperature, are crucial for achieving high yields and purity.[4] A general method for the acetylation of amines using acetic anhydride provides a reliable foundation for this protocol.[5]

Caption: Synthesis of N-(6-hydroxypyridin-3-yl)acetamide.

Protocol 2: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide (Adapted from a similar synthesis[5])

Materials:

  • 5-Amino-2-hydroxypyridine

  • Acetic anhydride

  • Toluene

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in toluene.

  • To this solution, add acetic anhydride (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-hydroxypyridin-3-yl)acetamide.

Expected Outcome and Quality Control:

  • Yield: High (quantitative yield reported for a similar reaction[5]).

  • Purity: Should be assessed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the structure and absence of impurities. The melting point of the purified product should also be determined and compared to literature values if available.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of N-(6-hydroxypyridin-3-yl)acetamide lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.

O-Alkylation and O-Arylation of the Hydroxyl Group

The hydroxyl group of N-(6-hydroxypyridin-3-yl)acetamide can be readily functionalized through O-alkylation or O-arylation reactions. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species. This allows for the introduction of a wide variety of substituents, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. For example, O-alkylation of similar hydroxypyridine systems is a common method for synthesizing derivatives with altered biological activities.[6][7]

General O-Alkylation Protocol:

  • To a solution of N-(6-hydroxypyridin-3-yl)acetamide in a polar aprotic solvent (e.g., DMF, acetone), add a suitable base (e.g., K₂CO₃, NaH).

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Heat the reaction mixture as needed and monitor by TLC.

  • After completion, perform an aqueous workup and purify the product by chromatography or recrystallization.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in N-(6-hydroxypyridin-3-yl)acetamide can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrogen atom generally makes the ring less reactive than benzene. The position of substitution will be directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the acetamido group is also an activating, ortho-, para-directing group. The interplay of these directing effects, along with the influence of the ring nitrogen, will determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

Elaboration of the Acetamido Group

While the acetamido group is generally stable, it can be hydrolyzed under acidic or basic conditions to regenerate the amino group, providing another point for diversification. This allows for the introduction of different acyl groups or for the use of the amino group in other transformations, such as the formation of sulfonamides or ureas.

Case Study: N-(Hydroxypyridin-yl)acetamide Derivatives as Anti-inflammatory Agents

A compelling example of the application of this structural motif is in the development of anti-inflammatory drugs. Researchers have synthesized and evaluated a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues for their ability to inhibit TNF-α and IL-6, which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[2][4] The parent compound and its analogues demonstrated significant inhibitory activity, with some derivatives showing superior efficacy to existing IBD drugs in preclinical models.[2][4] This work highlights the potential of the N-(hydroxypyridin-yl)acetamide scaffold as a privileged structure for the design of novel anti-inflammatory therapeutics.

Caption: Drug development workflow utilizing the N-(hydroxypyridin-yl)acetamide scaffold.

Conclusion

N-(6-Hydroxypyridin-3-yl)acetamide is a highly valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple, differentially reactive functional groups, makes it an attractive building block for the construction of complex and biologically active molecules. The demonstrated success of its derivatives in the development of anti-inflammatory agents and kinase inhibitors underscores its significance in medicinal chemistry. The detailed protocols and synthetic strategies outlined in this guide are intended to provide researchers with the necessary tools and insights to effectively harness the potential of N-(6-hydroxypyridin-3-yl)acetamide in their own research endeavors, ultimately contributing to the advancement of organic synthesis and the discovery of new therapeutic agents.

References

  • Selective Nα-Acetylation of Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. ChemUniverse. Available at: [Link]

  • Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available at: [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences. Available at: [Link]

  • Nα Selective Acetylation of Peptides. ResearchGate. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Available at: [Link]

  • Chemical process. Google Patents.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and NAD(P)H: quinone oxidoreductase 1 inducer activity of acetamide and pyridine-3-carbonitrile derivatives. Allied Academies. Available at: [Link]

  • Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. ResearchGate. Available at: [Link]

  • N-(3-hydroxypyrimidin-4-ylidene)acetamide. PubChem. Available at: [Link]

  • Improved method for synthesis of beta-blocker. Google Patents.

Sources

Application

"handling and storage guidelines for N-(6-Hydroxypyridin-3-yl)acetamide"

Application Notes & Protocols: N-(6-Hydroxypyridin-3-yl)acetamide Introduction N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound featuring a hydroxypyridine core functionalized with an acetamide group. Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: N-(6-Hydroxypyridin-3-yl)acetamide

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound featuring a hydroxypyridine core functionalized with an acetamide group. Its structure makes it a valuable building block and intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of this compound is paramount for reproducible experimental outcomes. The presence of a hydroxylated aromatic ring (a hydroxypyridine) suggests potential sensitivity to oxidation, light, and temperature.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing N-(6-Hydroxypyridin-3-yl)acetamide to ensure its stability, purity, and safe use in the laboratory.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's properties is the foundation of its safe and effective use. The data below has been aggregated from various chemical suppliers and predictive models.

PropertyValueSource
CAS Number 41292-43-7[3][4][5][6]
Molecular Formula C₇H₈N₂O₂[3][6]
Molecular Weight 152.15 g/mol [3][6]
Melting Point 232-233 °C[3]
Boiling Point 445.1 ± 45.0 °C (Predicted)[3][4]
Density 1.24 ± 0.1 g/cm³ (Predicted)[3][4]
pKa 9.29 ± 0.18 (Predicted)[3]
Appearance Solid (Typically a crystalline powder)N/A
Storage Temp. Inert atmosphere, Room Temperature or 2-8°C[3][7]

Scientist's Note: The discrepancy in reported storage temperatures (Room Temperature vs. 2-8°C) is common for research chemicals.[3][7] Given the presence of a phenolic hydroxyl group, which is susceptible to oxidation, the more conservative approach of refrigerated storage (2-8°C) is strongly recommended for long-term stability.[2]

Hazard Assessment and Safety Precautions

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] They can cause irritation to the skin, eyes, and respiratory system.[9] Good ventilation is crucial.[8][9]

  • Acetamide Moiety: Acetamide itself is a suspected carcinogen and can cause irritation.[10][11] Therefore, treating N-(6-Hydroxypyridin-3-yl)acetamide with caution to avoid dust inhalation and skin contact is a necessary precaution.

  • Hydroxypyridine (Phenolic) Moiety: Phenolic compounds can be irritants to the skin and eyes.[12][13]

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory when handling this compound.

  • Eye Protection: Chemical splash goggles are required at all times.[8][9]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[8][9] Latex gloves offer inferior protection against pyridine-like compounds and should be avoided. Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[12][13]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

  • Spills: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for chemical waste disposal.[9] The area should then be cleaned with an appropriate solvent and washed thoroughly.

Handling and Experimental Protocols

Adherence to standardized protocols is critical for both safety and experimental success.

General Handling and Weighing Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents water condensation on the cold solid, which could compromise its stability.

  • Weighing: Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate vessel. Handle the solid gently to minimize the creation of airborne dust.

  • Closure: Immediately after weighing, securely close the container. If long-term storage is intended, consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated solid chemical waste stream.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating method for creating a standard stock solution.

  • Calculate Required Mass:

    • For 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L × 0.010 L × 152.15 g/mol × 1000 mg/g = 15.22 mg

  • Weigh the Compound: Following the protocol in Section 3.1, accurately weigh approximately 15.22 mg of N-(6-Hydroxypyridin-3-yl)acetamide into a new, clean 15 mL conical tube or a suitable glass vial. Record the exact mass.

  • Add Solvent: Add approximately 8 mL of high-purity, anhydrous DMSO to the vial.

    • Scientist's Note: DMSO is hygroscopic. Using a fresh, sealed bottle of anhydrous grade is crucial to prevent introducing water, which can affect compound stability and solubility.

  • Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

  • Visual Quality Control: Visually inspect the solution against a bright background. It should be clear and free of any particulate matter. If particulates remain, it may indicate insolubility at the target concentration or impurities in the compound.

  • Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach the final calculated volume based on the exact mass weighed. For example, if 15.50 mg was weighed, the final volume should be:

    • Volume (mL) = (15.50 mg / 152.15 mg/mmol) / 10 mmol/L = 10.19 mL

  • Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.

Storage Guidelines

Proper storage is the most critical factor in preserving the long-term viability of N-(6-Hydroxypyridin-3-yl)acetamide. The primary degradation pathways for hydroxylated aromatic compounds are oxidation and light-induced decomposition.[1][2]

Optimal Storage Conditions
  • Temperature: 2-8°C is recommended for long-term storage of the solid compound.[7] Storing at lower temperatures (e.g., 5°C) has been shown to significantly improve the stability of phenolic compounds.[2]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[3] This minimizes exposure to oxygen, preventing oxidative degradation of the electron-rich hydroxypyridine ring.

  • Light: Protect from light at all times by using an amber glass vial or by storing the container inside a light-blocking secondary container.[2]

  • Moisture: The compound should be stored in a dry, desiccated environment. Tightly seal the container and consider using Parafilm® for an extra barrier against atmospheric moisture, especially for long-term storage.

Storage Decision Workflow

The following workflow provides a logical guide for making storage decisions upon receiving the compound.

StorageWorkflow Start Compound Received CheckCoA Verify Purity & Appearance (Compare to CoA) Start->CheckCoA StorageDuration Intended Storage Duration? CheckCoA->StorageDuration StoreShort Short-Term Storage Protocol (< 1 Month) - Store at 2-8°C - Tightly sealed container - Protect from light StorageDuration->StoreShort Short-Term StoreLong Long-Term Storage Protocol (> 1 Month) - Store at 2-8°C - Backfill container with Ar or N₂ - Seal with Parafilm® - Store in amber vial StorageDuration->StoreLong Long-Term ReadyForUse Ready for Use StoreShort->ReadyForUse StoreLong->ReadyForUse

Caption: Decision workflow for storing N-(6-Hydroxypyridin-3-yl)acetamide.

Chemical Incompatibilities

To prevent dangerous reactions and compound degradation, N-(6-Hydroxypyridin-3-yl)acetamide should be stored separately from the following classes of chemicals:[15][16]

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). The hydroxypyridine ring is susceptible to oxidation.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can lead to vigorous reactions or degradation.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). The phenolic proton is acidic and will react with strong bases.

  • Acid Chlorides and Anhydrides: Can react with the hydroxyl group.

Always consult your institution's chemical compatibility charts and store chemicals according to their hazard class.[15][16]

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7 | Chemsrc. [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7 - ChemWhat. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147] - ChemUniverse. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Loba Chemie. [Link]

  • N-Hydroxyacetamidine | C2H6N2O | CID 30926 - PubChem. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Storage Guidelines - Environmental Health & Safety, University of Waterloo. [Link]

  • Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7). [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF - ResearchGate. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC - NIH. (2018, February 23). [Link]

  • US4223165A - Process for the hydroxylation of aromatic compounds - Google P

Sources

Method

Topic: A High-Throughput Screening Strategy for Identifying Modulators of Histone Deacetylases (HDACs) Utilizing N-(6-Hydroxypyridin-3-yl)acetamide

An Application Note for Drug Discovery Professionals Abstract This application note details a robust, automated high-throughput screening (HTS) campaign designed to identify novel inhibitors of Histone Deacetylases (HDAC...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note details a robust, automated high-throughput screening (HTS) campaign designed to identify novel inhibitors of Histone Deacetylases (HDACs), a critical class of epigenetic enzymes implicated in cancer and other diseases. We present a comprehensive workflow, from assay development to hit validation, using a sensitive fluorogenic assay format. The protocol's performance is benchmarked using the hydroxypyridine-containing compound, N-(6-Hydroxypyridin-3-yl)acetamide, as a representative chemical scaffold. This document provides researchers with the foundational protocols and scientific rationale required to miniaturize, automate, and execute large-scale screening for the discovery of new therapeutic agents targeting HDACs.

Introduction

1.1 The Role of HDACs in Disease and as Drug Targets Histone Deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key mechanism in regulating gene expression; deacetylation typically leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many human pathologies, particularly cancers, making them a well-validated class of therapeutic targets.[2] The development of HDAC inhibitors has thus become a major focus in oncology drug discovery.

1.2 The Hydroxypyridine Scaffold in Drug Discovery The hydroxypyridine structural motif is a "privileged scaffold" in medicinal chemistry, recognized for its versatile roles in drug design.[3] One of its most significant properties is its ability to act as an effective metal-chelating agent.[4] This is particularly relevant for the classical HDAC enzymes (Classes I, II, and IV), which are zinc-dependent metalloenzymes.[5] The hydroxypyridone moiety can coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic function. This makes compounds containing this scaffold, such as N-(6-Hydroxypyridin-3-yl)acetamide, promising candidates for inhibitor development.

1.3 N-(6-Hydroxypyridin-3-yl)acetamide as a Tool Compound N-(6-Hydroxypyridin-3-yl)acetamide (CAS 41292-43-7) incorporates both the zinc-binding hydroxypyridine group and an acetamide tail, providing a valuable chemical starting point for exploring structure-activity relationships (SAR). While its specific inhibitory activity against HDACs requires empirical validation, its structural features are analogous to moieties found in known enzyme modulators.[6] In this guide, we utilize it as a reference compound to validate assay sensitivity and establish a baseline for hit-finding campaigns.

1.4 Principles of High-Throughput Screening (HTS) High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation, robotics, and sophisticated data analysis to test hundreds of thousands of compounds against a biological target in a rapid and cost-effective manner.[7][8] The goal of an HTS campaign is not to identify a perfect drug, but rather to identify multiple "hit" compounds with desired activity, which can then serve as the starting point for medicinal chemistry optimization.[9] A successful HTS campaign relies on an assay that is robust, reproducible, and amenable to miniaturization.[10]

HTS Assay Principle & Design

2.1 Selection of a Fluorogenic HTS Assay for HDACs For this screening campaign, we selected a commercially available, two-step fluorogenic assay due to its high sensitivity and compatibility with HTS automation.[1][11][12] The principle of this coupled-enzyme assay is as follows:

  • HDAC-mediated Deacetylation: An HDAC enzyme removes the acetyl group from a specially designed peptide substrate containing an ε-acetylated lysine.

  • Proteolytic Cleavage: A developer solution containing a protease (e.g., trypsin) is added. This protease specifically recognizes and cleaves the deacetylated peptide substrate.

  • Fluorescence Generation: Cleavage of the substrate releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which was previously quenched. The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity.[2]

This "add-and-read" format is ideal for HTS as it minimizes liquid handling steps and is highly robust.[13]

cluster_step1 Step 1: HDAC Reaction cluster_step2 Step 2: Developer Reaction cluster_readout Step 3: Signal Detection Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) Deacetylated Deacetylated Substrate Substrate->Deacetylated Deacetylation HDAC HDAC Enzyme HDAC->Deacetylated Inhibitor Test Compound (e.g., N-(6-Hydroxypyridin-3-yl)acetamide) Inhibitor->HDAC Inhibition Fluorophore Released Fluorophore (High Fluorescence) Deacetylated->Fluorophore Cleavage Protease Developer Protease Protease->Fluorophore Readout Measure Fluorescence Intensity (Signal ∝ HDAC Activity)

Caption: The two-step fluorogenic HDAC assay principle.

2.2 Rationale for Assay Format The assay is optimized for a 384-well microplate format to increase throughput and reduce reagent costs.[10] All liquid handling steps are designed for automation using robotic liquid handlers to ensure precision and reproducibility, which is critical when screening large compound libraries.[7][8]

Materials and Methods

Component Description / Supplier
Enzyme Recombinant human HDAC1 (e.g., Reaction Biology, BPS Bioscience)
Substrate & Developer Fluorogenic HDAC Assay Kit (e.g., Promega, Cayman Chemical) containing acetylated peptide substrate and trypsin-based developer solution.
Reference Inhibitor N-(6-Hydroxypyridin-3-yl)acetamide (e.g., ChemUniverse, Chem-Src)[14][15]; Trichostatin A (TSA) as a potent pan-HDAC inhibitor control.
Assay Buffer Typically provided in kits, e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Microplates 384-well, low-volume, black, solid bottom plates (e.g., Corning, Greiner). Black plates are essential to minimize background fluorescence and light scatter.
Instrumentation Multimode microplate reader with fluorescence intensity detection (e.g., Molecular Devices, BMG Labtech). Automated liquid handling system (e.g., Beckman Coulter, Agilent).
Compound Library Diversity-oriented small molecule library dissolved in 100% Dimethyl Sulfoxide (DMSO).

HTS Workflow and Protocols

The entire HTS process follows a multi-stage cascade designed to identify true hits while eliminating artifacts.

cluster_dev Phase 1: Assay Development & Validation cluster_primary Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_confirm Phase 4: Hit Confirmation cluster_secondary Phase 5: Secondary & Orthogonal Assays cluster_sar Phase 6: Lead Generation Dev Protocol 1: Enzyme/Substrate Titration Protocol 2: DMSO Tolerance Protocol 3: Z'-Factor Validation Primary Protocol 4: Single-Point Screen (e.g., 10 µM final concentration) Dev->Primary Optimized Conditions Analysis Data Normalization (% Inhibition) Statistical Hit Selection (e.g., >3σ) Primary->Analysis Confirm Re-test Primary Hits Remove False Positives Analysis->Confirm Initial Hit List Secondary Protocol 5: Dose-Response (IC50) Protocol 6: Orthogonal Assay Confirm->Secondary Confirmed Hits SAR Structure-Activity Relationship (SAR) Hit-to-Lead Chemistry Secondary->SAR Validated Hits

Caption: The HTS cascade from assay development to lead generation.

Assay Development and Validation

Before commencing a full-scale screen, the assay must be rigorously validated to ensure it is robust and reliable.[][17]

Protocol 1: Determining Optimal Enzyme and Substrate Concentrations

  • Rationale: To ensure the assay operates in the linear range where the signal is proportional to enzyme activity. Too much enzyme can lead to rapid substrate depletion, while too little results in a weak signal.[18]

  • Prepare a matrix of enzyme and substrate concentrations in a 384-well plate.

  • Initiate the reaction and measure fluorescence at multiple time points (e.g., every 5 minutes for 1 hour).

  • Plot fluorescence vs. time for each condition.

  • Select the lowest enzyme concentration and a substrate concentration near its Km value that give a robust linear increase in signal for the desired incubation period (e.g., 60 minutes).

Protocol 2: DMSO Tolerance Assessment

  • Rationale: Library compounds are stored in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity.

  • Run the assay with the optimized enzyme/substrate concentrations from Protocol 1.

  • Add varying final concentrations of DMSO (e.g., 0.1% to 5%).

  • Compare the activity at each DMSO concentration to a no-DMSO control.

  • Select the highest DMSO concentration that results in <10% inhibition of the enzyme activity. This will be the final DMSO concentration for the HTS.

Protocol 3: Assay Performance Validation (Z'-Factor)

  • Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[17][19]

  • Prepare a 384-well plate with controls.

    • Positive Control (Max Inhibition): Add a saturating concentration of a known potent inhibitor (e.g., 10 µM TSA) to 16 wells (n=16).

    • Negative Control (No Inhibition): Add only DMSO (at the final assay concentration) to 16 wells (n=16).

  • Run the assay and calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the formula:

    
    
    
  • Repeat on three different days to assess day-to-day variability.

Validation Parameter Acceptance Criteria Hypothetical Result
Final DMSO Concentration < 10% effect on signal1.0%
Signal Window (S/B) > 512
Coefficient of Variation (%CV) < 15%7.5%
Z'-Factor > 0.50.78
Primary Screen

Protocol 4: Single-Point HTS of a Compound Library

  • Rationale: The primary screen is a single-concentration experiment designed to rapidly identify any compound in the library with potential activity.

  • Plate Mapping: Design the plate layout to include test compounds, positive controls (e.g., TSA), and negative (neutral) controls (DMSO only) on every plate for quality control.

  • Compound Addition: Using an acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each library compound from the source plates to the 384-well assay plates to achieve a final concentration of 10 µM.

  • Enzyme Addition: Add HDAC1 enzyme solution to all wells and briefly centrifuge the plates.

  • Incubation: Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at 37°C in a humidified incubator.

  • Reaction Termination & Development: Add the developer solution to all wells to stop the HDAC reaction and initiate fluorescence generation. Incubate for 15 minutes at room temperature.

  • Plate Reading: Read the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) on a plate reader.

Data Analysis and Hit Selection

Raw fluorescence data must be normalized to account for plate-to-plate variation.[20]

RawData Raw Fluorescence Data (per well) Normalization Normalization Calculation % Inhibition RawData->Normalization Controls Mean of Controls (Positive & Negative) Controls->Normalization HitSelection Hit Selection Normalization->HitSelection HitThreshold Set Hit Threshold (e.g., Mean + 3*SD of sample population) HitThreshold->HitSelection HitList Generate Primary Hit List HitSelection->HitList

Sources

Application

"custom synthesis of N-(6-Hydroxypyridin-3-yl)acetamide derivatives"

An Application Guide to the Custom Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide and Its Derivatives Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Custom Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide and Its Derivatives

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies required for the preparation of N-(6-hydroxypyridin-3-yl)acetamide and its subsequent derivatization. As a structural isomer of the widely used analgesic acetaminophen, this hydroxypyridine scaffold presents a valuable platform for medicinal chemistry and drug discovery programs. We present a detailed, field-tested protocol beginning with the synthesis of the key intermediate, 5-amino-2-hydroxypyridine, followed by its acylation to the target compound. Furthermore, this note outlines versatile strategies for creating a library of derivatives through modifications at both the amide and the phenolic hydroxyl functionalities. Each protocol is designed to be self-validating, with in-depth sections on purification and rigorous analytical characterization.

Introduction and Strategic Overview

The N-(6-hydroxypyridin-3-yl)acetamide core is a bioisostere of N-acetyl-p-aminophenol (acetaminophen), where a benzene ring is replaced by a pyridine ring. This modification significantly alters the electronic and physicochemical properties of the molecule, including its pKa, hydrogen bonding capacity, and metabolic profile, making its derivatives intriguing candidates for pharmacological screening.

The synthetic approach is rooted in a logical retrosynthetic analysis, which identifies the amide bond as the key disconnection point. This strategy simplifies the synthesis into two primary stages: the reliable preparation of a key precursor, 5-amino-2-hydroxypyridine, and its subsequent coupling with an appropriate acylating agent.

Retrosynthetic Analysis

The primary disconnection of the target amide bond reveals the two essential building blocks. This straightforward approach allows for modularity, where variations in the acylating agent can be used to generate a diverse library of derivatives.

G Target N-(6-Hydroxypyridin-3-yl)acetamide (Target Molecule) Disconnect Amide Bond Disconnection Target->Disconnect Precursors Key Precursors Disconnect->Precursors Amine 5-Amino-2-hydroxypyridine Precursors->Amine Acyl Acetic Anhydride (or other acylating agent) Precursors->Acyl

Caption: Retrosynthetic approach for the target molecule.

Synthesis of Key Precursor: 5-Amino-2-hydroxypyridine

A robust and scalable synthesis of the 5-amino-2-hydroxypyridine intermediate is paramount. The most common and reliable method proceeds from 2-chloro-5-nitropyridine via a two-step sequence involving hydrolysis followed by nitro group reduction.

Workflow for 5-Amino-2-hydroxypyridine Synthesis

G A 2-Chloro-5-nitropyridine (Starting Material) B Step 1: Alkaline Hydrolysis (e.g., aq. KOH) A->B C 2-Hydroxy-5-nitropyridine (Intermediate) B->C D Step 2: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) C->D E 5-Amino-2-hydroxypyridine (Final Precursor) D->E

Caption: Two-step synthesis of the key amine precursor.

Protocol 2.1: Synthesis of 2-Hydroxy-5-nitropyridine

Rationale: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloride with a hydroxide ion. Using an aqueous alkaline solution is an effective method for this transformation.[1]

  • Reagents: 2-chloro-5-nitropyridine, Potassium Hydroxide (KOH), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 eq.) in water.

    • Add potassium hydroxide (2.0-2.5 eq.) portion-wise. Caution: The reaction can be exothermic.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Synthesis of 5-Amino-2-hydroxypyridine

Rationale: The nitro group of 2-hydroxy-5-nitropyridine is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, though classical methods using reducing metals like tin(II) chloride are also highly effective.[2]

  • Reagents: 2-hydroxy-5-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethanol.

  • Procedure:

    • Suspend 2-hydroxy-5-nitropyridine (1 eq.) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated HCl to the suspension.

    • Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water and carefully basify with a concentrated NaOH or Na₂CO₃ solution to pH > 8 to precipitate the tin salts.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Core Protocol: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

This protocol details the direct acylation of the amine precursor to form the target compound. Acetic anhydride is an inexpensive and highly effective acetylating agent for this purpose.[3]

Protocol 3.1: Acetylation of 5-Amino-2-hydroxypyridine

Rationale: The nucleophilic amino group of 5-amino-2-hydroxypyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the stable amide bond and acetic acid as a byproduct.[4]

  • Reagents: 5-amino-2-hydroxypyridine, Acetic Anhydride, Toluene (or Acetic Acid).

  • Procedure:

    • Suspend 5-amino-2-hydroxypyridine (1 eq.) in toluene in a round-bottom flask.

    • Add acetic anhydride (1.2-1.5 eq.) dropwise to the stirred suspension.

    • Heat the mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.

    • If precipitation is incomplete, the solvent can be partially removed under reduced pressure, or the mixture can be cooled in an ice bath to induce further crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold toluene or diethyl ether to remove residual acetic acid and unreacted anhydride.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]

ParameterCondition/ValueRationale
Solvent Toluene or Acetic AcidToluene is an inert solvent; Acetic acid can serve as both solvent and catalyst.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without causing degradation.
Stoichiometry Acetic Anhydride (1.2-1.5 eq.)A slight excess ensures complete consumption of the limiting amine precursor.
Reaction Time 2-4 hoursTypically sufficient for full conversion, but should be confirmed by TLC analysis.
Purification RecrystallizationEffective method for removing impurities and obtaining high-purity crystalline product.

Custom Synthesis of Derivatives

The true utility of this scaffold lies in its potential for derivatization. The following protocols provide general frameworks for creating novel analogues.

Strategy 1: N-Acyl Derivatization (Amide Modification)

By replacing acetic anhydride with other acylating agents, a wide array of derivatives can be synthesized. For less reactive carboxylic acids, the use of coupling agents is necessary to activate the carboxyl group for amidation.[6]

G cluster_0 Amide Derivatization Amine 5-Amino-2-hydroxypyridine Coupling Acylating Agent (R-COCl or R-COOH + Coupling Agent) Amine->Coupling Product N-Acyl Derivative Coupling->Product

Caption: Workflow for N-Acyl derivatization.

Protocol 4.1: General Amide Coupling

  • Reagents: 5-amino-2-hydroxypyridine (1 eq.), Carboxylic acid (R-COOH, 1.1 eq.), Coupling agent (e.g., EDC, DCC, 1.2 eq.), Additive (e.g., HOBt, 1.2 eq.), Anhydrous DMF or DCM, Base (e.g., DIPEA, 2-3 eq.).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF or DCM.

    • Add the coupling agent and additive (e.g., EDC/HOBt) and stir at 0 °C for 30 minutes to form the active ester.

    • Add the 5-amino-2-hydroxypyridine and the base (DIPEA).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Strategy 2: O-Alkylation (Phenolic Hydroxyl Modification)

The phenolic hydroxyl group can be alkylated to introduce new functionalities and modulate lipophilicity.

Protocol 4.2: General O-Alkylation

  • Reagents: N-(6-hydroxypyridin-3-yl)acetamide (1 eq.), Alkyl halide (R-X, 1.2 eq.), Base (e.g., K₂CO₃, NaH, 2.0 eq.), Anhydrous DMF or Acetone.

  • Procedure:

    • Dissolve the N-(6-hydroxypyridin-3-yl)acetamide in anhydrous DMF or acetone.

    • Add the base (e.g., K₂CO₃) and stir for 15-30 minutes.

    • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) and stir at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compounds.

  • Purification:

    • Recrystallization: The primary method for purifying the final solid products. Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes.[5]

    • Column Chromatography: Necessary for purifying derivatives, especially from coupling reactions. Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate/hexanes or dichloromethane/methanol gradients.

  • Characterization: The identity and purity of all synthesized compounds must be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations for N-(6-Hydroxypyridin-3-yl)acetamide
¹H NMR Signals for the three distinct aromatic protons on the pyridine ring, a singlet for the acetyl methyl group (~2.0 ppm), singlets for the amide N-H and phenolic O-H (broad, exchangeable with D₂O).
¹³C NMR Signals for the five distinct pyridine ring carbons, the amide carbonyl carbon (~168-170 ppm), and the acetyl methyl carbon (~24 ppm).
IR Spec. Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), sharp and strong amide C=O stretch (~1650-1670 cm⁻¹).
Mass Spec. A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₇H₈N₂O₂ = 152.15 g/mol ).
Melting Point A sharp melting point indicates high purity of the crystalline solid.

Conclusion

This application note provides a validated and comprehensive guide for the synthesis and derivatization of N-(6-hydroxypyridin-3-yl)acetamide. The detailed protocols, from precursor synthesis to the creation of diverse analogues, are designed to be robust and reproducible. By following these methodologies and employing rigorous characterization techniques, researchers in drug development and medicinal chemistry can efficiently generate libraries of these promising compounds for further investigation.

References

  • Taylor & Francis. (n.d.). New Synthesis of Acetaminophen Derivatives Containing a Phosphorus Atom. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[7][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • Shanbhag, A. (2006). Synthesis of Acetaminophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional methods for the synthesis of meta-aminophenol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

  • Chemcess. (n.d.). 4-Aminophenol Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Taylor & Francis. (2025). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxypyridines as cyclic amide surrogates and the synthesis of crystalline bis(pyridonate) Zr(IV) bis amido complex 1 by protonolysis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Retrieved from [Link]

  • ResearchGate. (2019). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • Plant Physiology. (1983). Purification and characterization of hydroxypyruvate reductase from cucumber cotyledons. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • ChemUniverse. (n.d.). N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide from 5-amino-2-hydroxypyridine and an acetylating agent, such as acetic anhydride.

Issue 1: Low or No Product Yield

A low yield of the desired N-(6-Hydroxypyridin-3-yl)acetamide is a common hurdle. The root cause often lies in suboptimal reaction conditions or reagent quality.

Possible Causes and Recommended Actions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 5-amino-2-hydroxypyridine.

    • Recommended Action:

      • Increase Reaction Time: If starting material is still present after the initial reaction time, extend the duration of the reaction.

      • Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate. For instance, if the reaction is being conducted at room temperature, consider heating it to 40-50°C. A synthesis of a similar compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, was successfully performed by heating at 100°C for 2 hours in toluene.[1]

      • Optimize Reagent Stoichiometry: Ensure that the acetylating agent (e.g., acetic anhydride) is used in a slight molar excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.[2]

  • Poor Reagent Quality:

    • Troubleshooting: Acetic anhydride is susceptible to hydrolysis. Use a freshly opened bottle or distill the acetic anhydride prior to use. The purity of the starting 5-amino-2-hydroxypyridine should also be verified.

    • Recommended Action: Use anhydrous solvents and reagents to prevent the decomposition of acetic anhydride.

  • Suboptimal pH:

    • Troubleshooting: The nucleophilicity of the amino group is pH-dependent. At very low pH, the amine will be protonated and non-nucleophilic.

    • Recommended Action: While the reaction can proceed without a catalyst, the presence of a mild acid or base can influence the rate. For selective N-acetylation, maintaining a neutral to slightly acidic pH is often beneficial.[3] In the analogous synthesis of paracetamol, the reaction is often carried out in water or a mixture of water and acetic acid.[4][5]

Issue 2: Presence of Impurities and Discoloration

The final product appearing discolored (e.g., brown or yellow) or showing multiple spots on a TLC plate indicates the presence of impurities.

Possible Causes and Recommended Actions:

  • Di-acetylation (O- and N-acetylation):

    • Troubleshooting: The hydroxyl group on the pyridine ring can also be acetylated, leading to the formation of 6-acetoxy-3-acetamidopyridine. This is more likely to occur under harsh conditions (e.g., high temperatures, strong base catalysis).

    • Recommended Action:

      • Control Temperature: Perform the reaction at a lower temperature to favor the more nucleophilic amino group's reaction.

      • pH Control: Running the reaction under neutral or slightly acidic conditions can enhance selectivity for N-acetylation.[3] In acidic conditions, the hydroxyl group is less likely to be deprotonated and act as a nucleophile.[6]

      • Choice of Acetylating Agent: While acetic anhydride is common, other acetylating agents with different reactivities could be explored for improved selectivity.

  • Oxidation of Starting Material or Product:

    • Troubleshooting: Aminophenols and their derivatives can be susceptible to oxidation, leading to colored impurities.

    • Recommended Action:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Residual Starting Material or Reagents:

    • Troubleshooting: Incomplete reaction or inefficient work-up can leave unreacted 5-amino-2-hydroxypyridine or acetic acid in the final product.

    • Recommended Action:

      • Thorough Work-up: After the reaction, a proper aqueous work-up is crucial. Washing with a dilute sodium bicarbonate solution can help remove any unreacted acetic anhydride and acetic acid.

      • Effective Purification: Recrystallization is a powerful technique for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining pure N-(6-Hydroxypyridin-3-yl)acetamide.

Potential Impurity Likely Cause Mitigation Strategy
5-amino-2-hydroxypyridineIncomplete reactionIncrease reaction time/temperature, use slight excess of acetic anhydride.
6-acetoxy-3-aminopyridineO-acetylationLower reaction temperature, maintain neutral to slightly acidic pH.
Di-acetylated productO- and N-acetylationUse milder reaction conditions, control stoichiometry of acetic anhydride.
Oxidized byproductsAir sensitivityConduct reaction under an inert atmosphere, use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide?

A1: The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide from 5-amino-2-hydroxypyridine and acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 5-amino-2-hydroxypyridine 5-Amino-2-hydroxypyridine Acetic_Anhydride Acetic Anhydride Intermediate Tetrahedral Intermediate Acetic_Anhydride->Intermediate Product N-(6-Hydroxypyridin-3-yl)acetamide Intermediate->Product Elimination of Acetate Byproduct Acetic Acid Intermediate->Byproduct

Caption: General reaction mechanism for the acetylation of 5-amino-2-hydroxypyridine.

Q2: How can I selectively acetylate the amino group over the hydroxyl group?

A2: Selective N-acetylation is a key challenge. The amino group is generally more nucleophilic than the hydroxyl group, especially under neutral or slightly acidic conditions. Here's a logical workflow to promote selectivity:

Selectivity_Workflow Start Start: 5-Amino-2-hydroxypyridine pH_Control Control pH (Neutral to slightly acidic) Start->pH_Control Temp_Control Maintain Low to Moderate Temperature pH_Control->Temp_Control Solvent_Choice Choose Appropriate Solvent (e.g., Water, Acetic Acid, Toluene) Temp_Control->Solvent_Choice Reagent_Control Use Stoichiometric Control of Acetic Anhydride (slight excess) Solvent_Choice->Reagent_Control Selectivity_Check Check for O-acetylation (TLC/HPLC) Reagent_Control->Selectivity_Check High_Selectivity High N-acetylation Selectivity Selectivity_Check->High_Selectivity Desired Outcome Low_Selectivity Low Selectivity (Di-acetylation) Selectivity_Check->Low_Selectivity Undesired Outcome Adjust_Conditions Adjust Conditions (e.g., lower temp, change solvent) Low_Selectivity->Adjust_Conditions Adjust_Conditions->pH_Control

Caption: Workflow for achieving selective N-acetylation.

Q3: What is a good starting point for an experimental protocol?

A3: Based on analogous procedures for the acetylation of aminophenols, a reliable starting protocol would be:

Experimental Protocol: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

  • Dissolve Starting Material: In a round-bottom flask, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as water, glacial acetic acid, or toluene.[1][4]

  • Add Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.2 eq) to the solution. The reaction can be exothermic, so addition may need to be done in an ice bath to control the temperature.[4]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60°C to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.

    • If the reaction was performed in an organic solvent, it may be necessary to remove the solvent under reduced pressure.[1]

    • The crude product can be collected by filtration.

    • Wash the solid with cold water to remove any water-soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure N-(6-Hydroxypyridin-3-yl)acetamide.

    • Dry the purified product under vacuum.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structure of the molecule by showing the expected proton and carbon signals.

    • FT-IR: Will show characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and O-H stretch (broad, around 3200-3500 cm⁻¹).

  • Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a pure compound.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₇H₈N₂O₂, MW: 152.15 g/mol ).[7]

References

  • Crown: Journal of Dentistry and Health Research. The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Phlox Institute. Available from: [Link]

  • El-Shekeil, A. G. (1959). Preparation of N-acetyl-p-aminophenol. U.S. Patent 3,113,150. Google Patents.
  • NileRed. (2017, January 29). Acetaminophen from p-aminophenol. YouTube. Available from: [Link]

  • Wikipedia. (2024). Paracetamol. Available from: [Link]

  • Hoechst Celanese Corporation. (1994). Improved process for preparing acyl aminophenols. European Patent EP 0622354A2. Google Patents.
  • Li, Y., et al. (2021). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Journal of Molecular Structure, 1238, 130441.
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available from: [Link]

  • Che, F. Y., & T-R, S. (2006). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 17(3), 354–359. Available from: [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available from: [Link]

  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. Available from: [Link]

  • ResearchGate. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Available from: [Link]

  • The Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Available from: [Link]

  • Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Available from: [Link]

  • ChemUniverse. Quote Form. Available from: [Link]

  • LookChem. 5-Amino-2-hydroxypyridine. Available from: [Link]

  • Amerigo Scientific. N-(4-Hydroxypyridin-3-yl)acetamide. Available from: [Link]

  • Xu, Y., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. IUCrData, 3(10), x181498. Available from: [Link]

  • ResearchGate. N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • Lubell, W. D., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 549–574. Available from: [Link]

  • ResearchGate. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(11), 4548–4558. Available from: [Link]

  • Arshad, S., et al. (2010). N-(6-Bromo-meth-yl-2-pyrid-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2500. Available from: [Link]

  • ResearchGate. Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives. Available from: [Link]

  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

  • PubChem. N-(6-dibenzothiophen-4-yl-3-pyridinyl)acetamide. Available from: [Link]

  • ChemSynthesis. methyl 1-methyl-4-oxo-2,5-cyclohexadiene-1-carboxylate. Available from: [Link]

  • ResearchGate. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. implementation of P3 pyridine N-Oxides to deliver an orally bioavailable series containing P1 N-Benzylamides. Available from: [Link]

  • Amerigo Scientific. N-(2-Hydroxypyridin-3-yl)acetamide. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(6-Hydroxypyrin-3-yl)acetamide

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of N-(6-Hydroxypyridin-3-yl)acetamide is off-white/brownish instead of the expected white solid. What are the likely impurities?

A1: An off-white or brownish color is a common issue and typically indicates the presence of colored impurities. The most probable culprits are:

  • Oxidation Products: The hydroxypyridine ring is susceptible to oxidation, especially under basic conditions or exposure to air and light. This can lead to the formation of highly conjugated, colored byproducts.

  • Residual Starting Materials: If the synthesis involves the acetylation of 5-amino-2-hydroxypyridine, any unreacted aminopyridine can contribute to color. Similarly, incomplete hydrolysis of a precursor like N-(6-methoxypyridin-3-yl)acetamide could leave colored intermediates.

  • Side-Reaction Products: Depending on the synthetic route, side reactions such as over-acetylation or polymerization can generate colored impurities.

Troubleshooting Steps:

  • Minimize Air Exposure: During workup and purification, consider using an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.

  • Control pH: Avoid strongly basic conditions during the workup, as this can promote oxidation of the hydroxypyridine moiety.

  • Purification Strategy: A multi-step purification approach, often combining recrystallization and column chromatography, is highly effective at removing these colored impurities.

Q2: I'm struggling with the recrystallization of N-(6-Hydroxypyridin-3-yl)acetamide. It either crashes out too quickly or remains an oil. What am I doing wrong?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges on selecting the right solvent system. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common Pitfalls and Solutions:

  • Solvent Choice:

    • Too Soluble: If your compound is too soluble in the chosen solvent even at room temperature, it won't crystallize upon cooling. You may observe "oiling out" instead of crystal formation.

      • Solution: Try a less polar solvent or a solvent mixture. For N-(6-Hydroxypyridin-3-yl)acetamide, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.

    • Insoluble: If your compound is insoluble even at the boiling point of the solvent, you won't be able to dissolve it to begin the recrystallization process.

      • Solution: Choose a more polar solvent.

  • Cooling Rate:

    • Too Rapid Cooling: Placing the hot solution directly in an ice bath can cause the compound to "crash out" as a fine powder, trapping impurities.

      • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize yield. Slow cooling promotes the formation of larger, purer crystals.

  • Supersaturation:

    • No Crystals Form: Sometimes, a supersaturated solution may not readily form crystals.

      • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.

Q3: My column chromatography purification is not giving me a clean separation. The product is co-eluting with impurities. How can I improve my separation?

A3: Column chromatography is a versatile purification technique, but achieving good separation requires careful optimization of the stationary and mobile phases.

Troubleshooting Column Chromatography:

  • Stationary Phase: For a moderately polar compound like N-(6-Hydroxypyridin-3-yl)acetamide, silica gel is a standard choice. If you are still facing issues, consider using alumina, although silica is generally the first choice.

  • Mobile Phase (Eluent): The polarity of the eluent is critical.

    • Product Elutes Too Quickly (High Rf): If your product comes off the column too fast, it may co-elute with less polar impurities.

      • Solution: Decrease the polarity of your eluent. For example, if you are using 10% methanol in dichloromethane, try reducing it to 5% methanol.

    • Product Elutes Too Slowly (Low Rf): If your product is sticking to the column, it can lead to band broadening and co-elution with more polar impurities.

      • Solution: Increase the polarity of your eluent. For instance, if you are using 50% ethyl acetate in hexanes, try increasing it to 70% ethyl acetate.

  • TLC is Your Guide: Before running a column, always develop a good separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system for your column will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Sample Loading: Overloading the column is a common mistake that leads to poor separation. Ensure you are not using too much crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q4: I am concerned about the stability of N-(6-Hydroxypyridin-3-yl)acetamide during purification and storage. What are the potential degradation pathways?

A4: Understanding the stability of your compound is crucial for obtaining and maintaining its purity.

  • Hydrolysis: The amide bond in N-(6-Hydroxypyridin-3-yl)acetamide can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1] This would lead to the formation of 5-amino-2-hydroxypyridine and acetic acid.

    • Mitigation: During purification, use neutral or mildly acidic/basic conditions and avoid prolonged heating. For long-term storage, keep the compound in a cool, dry place.

  • Oxidation: As mentioned earlier, the hydroxypyridine ring can oxidize.

    • Mitigation: Store the compound under an inert atmosphere and protect it from light.

  • Photodegradation: Some aromatic compounds can be sensitive to light.[1]

    • Mitigation: Store the final product in an amber vial or in a container protected from light.

II. Detailed Experimental Protocols

Protocol 1: Recrystallization of N-(6-Hydroxypyridin-3-yl)acetamide

This protocol provides a step-by-step guide for the recrystallization of N-(6-Hydroxypyridin-3-yl)acetamide, a critical step for removing impurities.

Materials:

  • Crude N-(6-Hydroxypyridin-3-yl)acetamide

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude N-(6-Hydroxypyridin-3-yl)acetamide. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stirring and gentle heating will aid dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of N-(6-Hydroxypyridin-3-yl)acetamide

This protocol outlines the purification of N-(6-Hydroxypyridin-3-yl)acetamide using silica gel column chromatography.

Materials:

  • Crude N-(6-Hydroxypyridin-3-yl)acetamide

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl Acetate

  • Chromatography Column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or DCM/methanol). The ideal system will give your product an Rf of 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude N-(6-Hydroxypyridin-3-yl)acetamide in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which fractions contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-(6-Hydroxypyridin-3-yl)acetamide.

III. Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
RecrystallizationEthanol/Water or Isopropanol/WaterGood solubility at high temperatures and poor solubility at low temperatures for N-(6-Hydroxypyridin-3-yl)acetamide.
Column ChromatographyEthyl Acetate/Hexanes (gradient) or Dichloromethane/Methanol (gradient)Allows for the separation of compounds with a range of polarities. The gradient can be optimized based on TLC analysis.
IV. Visualization of Workflow

Diagram 1: Purification Workflow for N-(6-Hydroxypyridin-3-yl)acetamide

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column Pure Pure N-(6-Hydroxypyridin-3-yl)acetamide Column->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: General purification workflow.

Diagram 2: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Issue OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield SolventTooPolar Solvent too polar or cooling too fast OilingOut->SolventTooPolar Supersaturated Supersaturated solution NoCrystals->Supersaturated TooMuchSolvent Too much solvent used LowYield->TooMuchSolvent ChangeSolvent Use less polar solvent or cool slowly SolventTooPolar->ChangeSolvent InduceCrystallization Scratch flask or add seed crystal Supersaturated->InduceCrystallization Concentrate Concentrate solution TooMuchSolvent->Concentrate

Caption: Troubleshooting recrystallization issues.

V. References

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Troubleshooting

"troubleshooting N-(6-Hydroxypyridin-3-yl)acetamide experimental artifacts"

Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common experimental artifacts encountered during the synthesis, purification, and handling of this important chemical intermediate. Our approach is rooted in first principles of organic chemistry to not only solve immediate issues but also to empower you with the knowledge to prevent them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format.

Part 1: Synthesis & Reaction Monitoring Artifacts

Question 1: My reaction is not going to completion. TLC analysis consistently shows unreacted 5-amino-2-hydroxypyridine starting material. What are the likely causes?

Answer: Incomplete conversion is a frequent issue, typically pointing to problems with reagent stoichiometry, reaction conditions, or the nature of the starting material itself.

  • Causality & Explanation: The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide involves the N-acetylation of 5-amino-2-hydroxypyridine. The amino group is the primary nucleophile. However, the pyridinol tautomerism and the presence of the hydroxyl group can complicate the reaction. The most common acetylating agent is acetic anhydride, often with a base catalyst or solvent like pyridine.[1][2] Incomplete reactions often stem from:

    • Insufficient Acetylating Agent: Using a 1:1 molar ratio may not be enough to drive the reaction to completion, especially if some of the acetic anhydride is consumed by moisture.

    • Inadequate Temperature: Acetylations can be slow at room temperature. Gentle heating is often required to achieve a reasonable reaction rate.[3]

    • Protonation of Starting Material: The starting material, 5-amino-2-hydroxypyridine, is basic. If the reaction generates acid (like acetic acid from the hydrolysis of acetic anhydride) and there is no base to scavenge it, the starting material's amino group can become protonated, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting Steps:

    • Increase Acetic Anhydride: Use a slight excess of acetic anhydride (e.g., 1.2 to 1.5 equivalents).

    • Introduce a Base: If not already present, add a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (TEA) to neutralize the acetic acid byproduct.[1]

    • Apply Gentle Heat: Warm the reaction mixture to 40-60 °C and monitor by TLC every 30 minutes. Be cautious, as excessive heat can promote side reactions.[4]

    • Check Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture. Use a freshly opened bottle or distill it if necessary.

Question 2: I'm observing multiple new spots on my TLC plate, some more polar and some less polar than the expected product. What are these impurities?

Answer: The formation of multiple products indicates a lack of selectivity in the acetylation reaction or subsequent degradation. The most common side-products are the O-acetylated isomer and a di-acetylated species.

  • Causality & Explanation: Both the amino group (-NH2) and the hydroxyl group (-OH) on the pyridine ring can be acetylated.

    • N-acetylation (Desired): The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to the desired product.

    • O-acetylation (Side-Product): Under certain conditions (e.g., strong base, higher temperatures), the hydroxyl group can be deprotonated and subsequently acetylated, forming N-(6-acetoxypyridin-3-yl)acetamide. This is often less polar than the desired product.

    • N,O-Diacetylation (Side-Product): With a large excess of acetic anhydride and forcing conditions, both the amino and hydroxyl groups can be acetylated.[4] This product will be significantly less polar than the desired mono-acetylated product.

    • Degradation: Aminophenol and hydroxypyridine systems are susceptible to oxidation, which can form highly colored, often polar, impurities that may appear as streaks or distinct spots on a TLC plate.[5][6]

  • Troubleshooting & Identification Workflow:

start Multiple Spots on TLC check_polarity Compare Polarity to Product (P) and Starting Material (SM) start->check_polarity spot1 Spot Less Polar than P check_polarity->spot1 Less Polar spot2 Spot More Polar than P check_polarity->spot2 More Polar id1 Likely N,O-diacetylated or O-acetylated product. spot1->id1 id2 Could be unreacted SM or oxidized/degraded material. spot2->id2 action1 Reduce equivalents of Ac2O. Avoid high temperatures. Consider milder acetylating agent. id1->action1 action2 Confirm SM with co-spot. Run reaction under N2/Ar. Use antioxidants if necessary. id2->action2

Caption: Troubleshooting workflow for identifying impurities by TLC.

  • Preventative Measures:

    • Control Stoichiometry: Use no more than 1.5 equivalents of acetic anhydride.

    • Maintain Low Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Only apply heat if necessary.

    • Inert Atmosphere: To prevent oxidation, run the reaction under an inert atmosphere of nitrogen or argon.

Question 3: My reaction mixture turned dark brown/black upon adding the reagents or during heating. Is the reaction failing?

Answer: Color formation is a strong indicator of oxidative degradation. While it doesn't necessarily mean total failure, it will complicate purification and reduce the yield of the desired white crystalline solid.

  • Causality & Explanation: The hydroxypyridine moiety, especially when combined with an amino group, is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by heat and the presence of trace metal impurities. The resulting oxidized species are highly conjugated and intensely colored. This is a well-known issue in the synthesis of related compounds like N-acetyl-p-aminophenol (paracetamol).[5][6]

  • Troubleshooting & Prevention:

    • Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use an Inert Atmosphere: As mentioned before, blanketing the reaction with an inert gas is the most effective preventative measure.

    • Purify Starting Material: If the 5-amino-2-hydroxypyridine starting material is already discolored, consider purifying it first by recrystallization or a quick filtration through a plug of silica gel.

    • Add an Antioxidant (Advanced): In persistent cases, a small amount of a reducing agent like sodium bisulfite or a radical scavenger like BHT can be added, but this may complicate the workup.

Part 2: Purification & Analytical Artifacts

Question 4: My crude product appears pure by NMR, but I get a low yield after silica gel chromatography. Where is the product loss occurring?

Answer: Product loss on silica gel is common for polar, slightly acidic/basic compounds like N-(6-Hydroxypyridin-3-yl)acetamide. The product can irreversibly bind to the silica.

  • Causality & Explanation: Silica gel is acidic and has many surface silanol (Si-OH) groups. Your product contains a basic pyridine nitrogen and an amide, which can form strong hydrogen bonds, as well as a weakly acidic pyridinol hydroxyl group. This can lead to significant tailing on the column and, in severe cases, irreversible adsorption.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier. Adding 0.5-1% triethylamine (TEA) or pyridine to the mobile phase (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica and dramatically improve recovery.

    • Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina or C18-functionalized silica (reverse phase).

    • Prioritize Recrystallization: This compound is a solid. Recrystallization is often a more efficient and scalable purification method than chromatography. Try solvents like ethanol, methanol, water, or ethyl acetate/hexane mixtures.

Question 5: My mass spectrometry data shows a prominent peak at [M+42]+. What is this?

Answer: The [M+42]+ peak is the molecular ion of the N,O-diacetylated side product.

  • Causality & Explanation: An acetyl group (-COCH3) has a mass of 43, but its addition to a molecule results in the loss of a proton (H), for a net mass increase of 42 Da. The molecular weight of N-(6-Hydroxypyridin-3-yl)acetamide is 152.15 g/mol .

    • Desired Product (M): ~152 g/mol

    • Diacetylated Product (M+42): ~194 g/mol (152 + 42) This confirms that the side reaction discussed in Question 2 is occurring. If this peak is significant, you must revisit your reaction conditions to improve selectivity.

Question 6: My final product, which was initially a white powder, is turning pink/tan upon storage. How can I ensure its long-term stability?

Answer: This discoloration is again due to slow oxidation upon exposure to air and potentially light.

  • Preventative Measures for Storage:

    • Protect from Light: Store the vial in an amber container or wrapped in aluminum foil.[7]

    • Store Under Inert Gas: For long-term storage, flush the vial with argon or nitrogen before sealing.

    • Store Cold: Keep the compound in a freezer at -20 °C to slow the rate of any potential degradation reactions.[7]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

This protocol is designed to maximize yield and minimize the formation of common artifacts.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve 5-amino-2-hydroxypyridine (1.0 eq) in Pyridine prep2 Cool solution to 0 °C in an ice bath prep1->prep2 prep3 Blanket with N2/Ar prep2->prep3 react1 Add Acetic Anhydride (1.2 eq) dropwise prep3->react1 react2 Stir at 0 °C for 30 min react1->react2 react3 Warm to RT, stir for 2-4h react2->react3 react4 Monitor by TLC (e.g., 10% MeOH in DCM) react3->react4 workup1 Quench with cold water react4->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Recrystallize from Ethanol/Water workup2->workup3 workup4 Dry under vacuum workup3->workup4

Caption: Optimized workflow for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Workup: Once the reaction is complete, carefully quench by adding cold water. Remove the pyridine solvent under reduced pressure (co-evaporating with toluene can help).

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

  • Drying: Dry the purified white crystals under high vacuum to obtain the final product.

Table 1: Summary of Compound Properties & Potential Impurities

Compound NameStructureMolecular Weight ( g/mol )Expected Polarity (TLC)Mass Spec Peak [M+H]+
5-Amino-2-hydroxypyridine (Starting Material)C₅H₆N₂O110.11Most Polar111.1
N-(6-Hydroxypyridin-3-yl)acetamide (Product) C₇H₈N₂O₂ 152.15 Intermediate 153.1
N-(6-Acetoxypyridin-3-yl)acetamide (Diacetylated)C₉H₁₀N₂O₃194.19Least Polar195.2 ([M+42]+)
Oxidized ByproductsVaried>152Variable, often streaksN/A

References

  • ChemSrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. [Link]

  • PubChem. N-(6-Hydroxypyridin-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation. [Link]

  • Google Patents.Preparation of N-acetyl-p-aminophenol. US3113150A.
  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]

  • UL Research Repository. Organic Salts of Pharmaceutical Impurity p-Aminophenol. University of Limerick. [Link]

Sources

Optimization

Technical Support Center: Improving the Stability of N-(6-Hydroxypyridin-3-yl)acetamide in Solution

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter when working with N-(6-Hydroxypyridin-3-yl)acetamide solutions. Each issue is followed by an explanation of the underlying chemical principles and a step-by-step protocol for mitigation.

Issue 1.1: Solution Turns Yellow or Brown Over Time

Question: I dissolved N-(6-Hydroxypyridin-3-yl)acetamide in my aqueous buffer, and the initially colorless solution has turned yellow/brown upon storage. What is causing this, and how can I prevent it?

Expert Analysis: The discoloration you are observing is a classic indicator of oxidation. The 6-hydroxy-pyridin group is a phenolic moiety, which is susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This process can lead to the formation of quinone-type structures, which are often highly colored. The rate of oxidation is typically accelerated at higher pH values and elevated temperatures.[1][2]

Mitigation Protocol:

  • Control the pH: Maintain the pH of your solution in the acidic to neutral range (pH 3-7) if your experimental conditions allow. The phenolic group is more stable at lower pH.[1]

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent or buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. These agents will preferentially oxidize, thereby protecting the N-(6-Hydroxypyridin-3-yl)acetamide.

  • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-oxidation.[3][4]

  • Chelate Metal Ions: If you suspect metal ion contamination in your buffer, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions and prevent them from catalyzing oxidation.

Issue 1.2: Precipitate Forms in the Solution Upon Storage

Question: After storing my stock solution of N-(6-Hydroxypyridin-3-yl)acetamide in the refrigerator, I noticed the formation of a precipitate. What is happening?

Expert Analysis: Precipitate formation can be due to several factors. The most common is that the storage temperature is too low, causing the compound to exceed its solubility limit in the chosen solvent. Another possibility is that the compound is degrading into less soluble products. Given the structure, hydrolysis of the acetamide group could occur over time, particularly in strongly acidic or basic conditions, to yield 6-hydroxypyridin-3-amine, which may have different solubility characteristics.[3][5]

Mitigation Protocol:

  • Determine Optimal Storage Temperature: While refrigeration is often used to slow degradation, it can reduce solubility. Determine the highest temperature at which the compound remains stable and soluble. Room temperature storage in a desiccator, protected from light, might be a better option for solid compounds.[6] For solutions, consider storing at 4°C instead of -20°C if the solvent system allows.

  • Optimize Solvent System: If you are using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer immediately before use.[3]

  • Re-dissolve Before Use: If a precipitate has formed due to low temperature, gently warm the solution to room temperature and vortex to ensure complete re-dissolution before use. Visually inspect to confirm that no particulate matter remains.

Issue 1.3: Loss of Potency or Inconsistent Results in Assays

Question: My experimental results are not reproducible, and I suspect the N-(6-Hydroxypyridin-3-yl)acetamide solution is losing its potency. How can I confirm this and prevent it?

Expert Analysis: A loss of potency is a direct consequence of chemical degradation. The primary degradation pathways for this molecule are likely oxidation of the hydroxypyridine ring and hydrolysis of the amide bond.[1][3][7] The rate of this degradation is influenced by pH, temperature, light, and the presence of oxygen.[2][4][8] To ensure reproducible results, it is crucial to monitor the stability of the compound under your specific experimental conditions.

Mitigation Protocol: Stability Study Workflow

A systematic stability study can help you identify the optimal conditions for your solution.

Stability_Workflow prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute into Test Buffers (Varying pH, Temp, Light) prep->dilute t0 Time Zero (t=0) Analysis (HPLC) dilute->t0 storage Store Samples Under Test Conditions dilute->storage data Compare t=x to t=0 Calculate % Degradation t0->data sampling Sample at Predetermined Time Points (t=x) storage->sampling analysis Analyze Samples (HPLC) sampling->analysis analysis->data

Caption: Experimental workflow for assessing compound stability.

Step-by-Step Protocol for Monitoring Stability by HPLC:

  • Prepare a fresh stock solution of N-(6-Hydroxypyridin-3-yl)acetamide in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into your experimental buffer to the final working concentration.

  • Immediately inject a sample onto a High-Performance Liquid Chromatography (HPLC) system to obtain the "time zero" (t=0) chromatogram.[3]

  • Store the remaining solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another sample onto the HPLC.

  • Compare the peak area of the parent compound at each time point to the t=0 peak area to determine the percentage of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-(6-Hydroxypyridin-3-yl)acetamide?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at room temperature in an inert atmosphere.[6] It should be protected from light and moisture.

Q2: What is the best solvent for preparing a stock solution?

A2: Anhydrous aprotic solvents like DMSO are generally preferred for stock solutions as they minimize the risk of hydrolysis.[3] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use aqueous buffers for my experiments?

A3: Yes, but with caution. If aqueous buffers are necessary, they should ideally be at a neutral or slightly acidic pH and used for the shortest duration possible. It is highly recommended to prepare fresh dilutions from a stock solution for each experiment.[3]

Q4: How can I detect and identify degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[3] It allows for the separation of the parent compound from its degradation products and provides mass information that can be used to elucidate their structures. High-resolution mass spectrometry can further aid in determining the elemental composition of the degradants.[9]

Q5: Are there any known incompatibilities with common lab reagents?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of the compound.[10] Be mindful of the components in your media or buffers, as they could potentially react with the hydroxypyridine or acetamide functionalities.

Potential Degradation Pathways

Understanding the likely chemical transformations N-(6-Hydroxypyridin-3-yl)acetamide can undergo is key to preventing them. The two primary pathways are oxidation and hydrolysis.

Degradation_Pathways parent N-(6-Hydroxypyridin-3-yl)acetamide oxidation Oxidation (O2, Light, Metal Ions) parent->oxidation hydrolysis Hydrolysis (H2O, Acid/Base) parent->hydrolysis quinone Quinone-like Products (Colored) oxidation->quinone amine 6-Hydroxypyridin-3-amine hydrolysis->amine acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: Primary degradation pathways for the compound.

Summary of Stability-Influencing Factors

For quick reference, the table below summarizes the key factors affecting the stability of N-(6-Hydroxypyridin-3-yl)acetamide in solution and the recommended actions.

FactorImpact on StabilityRecommended Action
pH High pH (>8) accelerates oxidation and hydrolysis.Maintain pH in the acidic to neutral range (3-7).
Oxygen Promotes oxidative degradation.Deoxygenate solvents with inert gas (N₂ or Ar).
Light Can induce photo-oxidation.Store solutions in amber vials or protect from light.[3][4]
Temperature Higher temperatures increase degradation rates.Store solutions at low temperatures (e.g., 4°C), but be mindful of solubility.
Metal Ions Catalyze oxidation.Use high-purity water and consider adding a chelating agent like EDTA.
Water A reactant in hydrolysis.Use anhydrous solvents for stock solutions.[3]

By understanding the chemical vulnerabilities of N-(6-Hydroxypyridin-3-yl)acetamide and implementing these proactive stabilization strategies, you can significantly enhance the reliability and reproducibility of your experimental data.

References
  • Chemsrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. [Link]

  • ChemWhat. N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • SciSpace. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Google Patents.
  • National Institutes of Health. Stability of Phenolic Compounds in Grape Stem Extracts. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • National Institutes of Health. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • MDPI. Role of the Encapsulation in Bioavailability of Phenolic Compounds. [Link]

  • SpringerLink. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. [Link]

  • ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • MDPI. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. [Link]

  • National Institutes of Health. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

Sources

Troubleshooting

Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide Synthesis

Welcome to the technical support guide for the synthesis and reaction condition refinement of N-(6-Hydroxypyridin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and reaction condition refinement of N-(6-Hydroxypyridin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on achieving high yield and purity through chemoselective N-acetylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing N-(6-Hydroxypyridin-3-yl)acetamide?

The most prevalent method is the direct acetylation of 5-Amino-2-hydroxypyridine (also known as 5-amino-pyridin-2(1H)-one) using an acetylating agent, most commonly acetic anhydride. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which also serves as a catalyst.

Q2: What is the primary chemical challenge in this synthesis?

The core challenge is chemoselectivity . The starting material, 5-Amino-2-hydroxypyridine, possesses two nucleophilic sites: an amino group (-NH₂) and a hydroxyl group (-OH). The amino group is inherently more nucleophilic and will react preferentially under kinetically controlled conditions. However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the acetylating agent), the less reactive hydroxyl group can also be acetylated, leading to the formation of the undesired N,O-diacetylated byproduct, N-(6-acetoxypyridin-3-yl)acetamide.

Q3: What are the most critical reaction parameters to control for optimal results?

To maximize the yield of the desired N-acetylated product and minimize byproduct formation, precise control over the following three parameters is essential:

  • Stoichiometry: The molar ratio of acetic anhydride to the starting material is crucial. A slight excess (1.1–1.3 equivalents) is recommended to ensure complete consumption of the starting material without promoting di-acetylation.

  • Temperature: The reaction should be heated to proceed at a reasonable rate, but excessive heat can provide the activation energy needed for the less favorable O-acetylation.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) and stopped once the starting material is consumed to prevent the subsequent, slower O-acetylation of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Scenario 1: Low or No Product Formation

Q: My reaction has been running for several hours, but analysis (TLC/LC-MS) shows mostly unreacted starting material. What could be wrong?

A: This issue typically points to problems with reagents or insufficient reaction energy.

  • Possible Cause 1: Reagent Quality: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture over time. Ensure you are using a fresh bottle or a properly stored aliquot of acetic anhydride. The purity of the 5-Amino-2-hydroxypyridine starting material should also be confirmed.

  • Possible Cause 2: Insufficient Temperature: While high temperatures are detrimental to selectivity, the reaction does require thermal input. A common temperature range for this type of acetylation is 80-100°C. If you are running the reaction at a lower temperature, consider gradually increasing the heat while monitoring the reaction progress.

  • Possible Cause 3: Inadequate Mixing: If the starting material has poor solubility in the chosen solvent, it may not react efficiently. Ensure vigorous stirring to maintain a well-mixed suspension.

Scenario 2: Significant Byproduct Formation (Low Purity)

Q: My reaction went to completion, but I have a major byproduct that appears to be the di-acetylated compound. How can I prevent this?

A: This is the most common problem and is directly related to a loss of chemoselectivity. The goal is to favor the kinetically preferred N-acetylation over the thermodynamically driven O-acetylation.[1][2]

  • Possible Cause 1: Excess Acetic Anhydride: Using a large excess of acetic anhydride dramatically increases the likelihood of di-acetylation after the initial, faster N-acetylation is complete.

    • Solution: Carefully control the stoichiometry. Start with 1.1 equivalents of acetic anhydride and perform optimization experiments if necessary.

  • Possible Cause 2: Reaction Temperature is Too High: Elevated temperatures provide sufficient energy to overcome the activation barrier for O-acetylation.

    • Solution: Reduce the reaction temperature. Try running the reaction at 80°C instead of refluxing. The reaction will be slower, but selectivity will be significantly improved.

  • Possible Cause 3: Reaction Time is Too Long: Even under optimal temperature and stoichiometry, allowing the reaction to proceed for an extended period after the starting material is consumed will inevitably lead to the slow formation of the di-acetylated byproduct.

    • Solution: Implement reaction monitoring. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Once it is consumed, proceed with the work-up immediately.

Scenario 3: Difficult Product Isolation and Purification

Q: The reaction is complete, but I am struggling to isolate a pure product from the crude mixture. What are the best practices for purification?

A: N-(6-Hydroxypyridin-3-yl)acetamide is a polar, crystalline solid. The purification strategy depends on the nature of the impurities.

  • If the main impurity is the di-acetylated byproduct: The polarity difference between the mono- and di-acetylated products can be exploited. The desired product, with its free hydroxyl group, is significantly more polar.

    • Solution 1 (Column Chromatography): Use silica gel chromatography with a gradient elution. A typical solvent system would be Dichloromethane/Methanol or Ethyl Acetate/Hexanes. The less polar di-acetylated byproduct will elute first.

    • Solution 2 (Recrystallization): This is often the most effective method for removing both polar and non-polar impurities. Good solvents to try for recrystallization include ethanol, isopropanol, water, or a mixture such as ethanol/water.

  • If the main impurity is unreacted starting material:

    • Solution (Aqueous Wash): The starting material (5-Amino-2-hydroxypyridine) has a basic amino group and an acidic/phenolic hydroxyl group. Depending on the pH of the workup, its solubility in water can be modulated. An acidic wash (e.g., dilute HCl) could protonate the starting material and help remove it, but may also affect the product. A carefully controlled recrystallization is often the most reliable approach.

Recommended Experimental Protocol

This protocol is designed to favor selective N-acetylation.

Materials:

  • 5-Amino-2-hydroxypyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid (approx. 5-10 mL per gram of starting material)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-hydroxypyridine and glacial acetic acid.

  • Stir the mixture to form a suspension.

  • Slowly add acetic anhydride (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 85-90°C and maintain this temperature.

  • Monitor the reaction progress every 30 minutes using TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more non-polar than the starting material.

  • Once the starting material is no longer visible by TLC (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water (approx. 10 times the volume of the acetic acid used). A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation and hydrolysis of any remaining acetic anhydride.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from an appropriate solvent (e.g., ethanol/water).

Data & Parameter Summary

The following table summarizes the expected outcomes based on varying key reaction parameters. This is a guideline for optimization.

ParameterRecommended Condition (for Selectivity)Forcing Condition (Risk of Byproducts)Rationale & Expected Outcome
Acetic Anhydride 1.1 - 1.3 equivalents> 2.0 equivalentsA large excess of the acetylating agent will drive the secondary O-acetylation reaction after the primary N-acetylation is complete.
Temperature 80 - 95°C> 110°C (e.g., Reflux)Higher temperatures provide the activation energy for the less favorable O-acetylation, reducing chemoselectivity.
Solvent Glacial Acetic AcidPyridine or TolueneAcetic acid is a good solvent and catalyst. Pyridine can act as a stronger catalyst but may also promote O-acetylation.[3][4] Toluene is an option for a non-protic system.
Reaction Time Monitor by TLC/LC-MS (typically 1-3h)Fixed time (e.g., overnight)Running the reaction longer than necessary significantly increases the risk of converting the desired product into the di-acetylated byproduct.

Visual Guides

Reaction Pathway

The diagram below illustrates the desired synthetic route to N-(6-Hydroxypyridin-3-yl)acetamide and the competing side reaction that leads to the N,O-diacetylated byproduct.

G cluster_0 Reactants cluster_1 Products SM 5-Amino-2-hydroxypyridine Product N-(6-Hydroxypyridin-3-yl)acetamide (Desired Product) SM->Product + 1.1 eq Ac₂O (Kinetic Control) N-Acetylation Ac2O Acetic Anhydride (Ac₂O) Byproduct N-(6-acetoxypyridin-3-yl)acetamide (Di-acetylated Byproduct) Product->Byproduct + Excess Ac₂O High Temp O-Acetylation

Caption: Reaction scheme for selective N-acetylation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the synthesis.

G cluster_purity Purity Issues cluster_yield Yield Issues Start Start: Reaction Work-up CheckPurity Is the crude product pure by TLC / LC-MS? Start->CheckPurity CheckYield Is the yield acceptable? CheckPurity->CheckYield Yes Purity_Sol1 Main impurity is di-acetylated product? - Decrease Temp & Ac₂O eq. - Reduce reaction time. CheckPurity->Purity_Sol1 No (Less Polar Impurity) Purity_Sol2 Main impurity is starting material? - Increase Temp slightly. - Check Ac₂O quality. - Increase reaction time. CheckPurity->Purity_Sol2 No (More Polar Impurity) Success Experiment Successful CheckYield->Success Yes Yield_Sol1 Low Yield & Low Conversion: - See 'Starting Material' impurity box. CheckYield->Yield_Sol1 No Yield_Sol2 Low Yield & High Impurities: - See 'Purity Issues' section. - Optimize purification.

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Zhang, Y., et al. (2020). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Journal of Molecular Structure.
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available from: [Link]

  • Chemsrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. Available from: [Link]

  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. Available from: [Link]

  • Kim, J. S., et al. (2009). Nα Selective Acetylation of Peptides. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 413-417. Available from: [Link]

  • ResearchGate. Nα Selective Acetylation of Peptides | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. (2021). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(6-Hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide. This document aims to move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose and resolve common issues encountered during this synthetic procedure.

Diagram: Reaction Pathway and Common Side Reactions

SM 5-Amino-2-hydroxypyridine (Starting Material) Product N-(6-Hydroxypyridin-3-yl)acetamide (Desired Product) SM->Product Oxidized Oxidized Impurities (Colored Byproducts) SM->Oxidized Oxidation (Air/Heat) Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Product N-Acylation (Desired Reaction) Diacetyl N,O-Diacetylated Byproduct Ac2O->Diacetyl O-Acylation (Excess Ac₂O/Heat) Product->Diacetyl Hydrolyzed Hydrolyzed Product (Starting Material) Product->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Main reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Discoloration of the Reaction Mixture

Question: My reaction mixture turned dark brown/purple upon adding the starting materials. Is this normal, and will it affect my final product?

Answer: This is a very common observation and is typically due to the oxidation of the starting material, 5-amino-2-hydroxypyridine. Aminophenols and their heterocyclic analogs are susceptible to air oxidation, which can be accelerated by heat and the presence of trace metal impurities. This oxidation process forms highly colored quinone-imine type species.

  • Causality: The electron-rich nature of the aromatic ring, activated by both the amino and hydroxyl groups, makes it prone to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Solvent Degassing: Degassing your solvent before use can also help to remove dissolved oxygen.

    • Decolorizing Charcoal: The most common and effective solution is to treat your crude product with decolorizing charcoal (Norit) during the workup or recrystallization.[1] The charcoal will adsorb the colored impurities, yielding a lighter-colored solution and a purer final product. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product due to co-adsorption.

Formation of a Second, Less Polar Product

Question: TLC analysis of my crude product shows a second spot, less polar than my desired product. What is this, and how can I avoid it?

Answer: This is likely the N,O-diacetylated byproduct, where both the amino and the hydroxyl groups have been acetylated. The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation.[2] However, under certain conditions, O-acylation can also occur.

  • Causality:

    • Excess Acylating Agent: Using a large excess of acetic anhydride increases the likelihood of the less reactive hydroxyl group also undergoing acylation.

    • Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for O-acylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a modest excess (e.g., 1.1-1.5 equivalents) of acetic anhydride.

    • Temperature Control: Maintain a moderate reaction temperature. Often, this reaction can be performed at or slightly above room temperature.

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-acetylation.

    • Purification: The diacetylated product can typically be separated from the desired mono-acetylated product by column chromatography or careful recrystallization.

Low Yield and Incomplete Reaction

Question: My reaction seems to have stalled, and I have a low yield of the desired product. What could be the cause?

Answer: Several factors can contribute to an incomplete reaction or low yield.

  • Causality:

    • Insufficient Acylating Agent: Ensure you have calculated the molar equivalents correctly.

    • Poor Quality Starting Material: Impurities in the 5-amino-2-hydroxypyridine can interfere with the reaction.

    • Inadequate Mixing: If the starting material is not fully suspended or dissolved, the reaction can be slow and incomplete.

  • Troubleshooting Steps:

    • Verify Reagent Purity and Quantities: Double-check your calculations and consider purifying your starting material if its quality is questionable.

    • Solvent and Solubility: While often performed in acetic acid or aqueous mixtures, ensure your solvent system allows for adequate mixing. For less soluble starting materials, a co-solvent might be necessary.

    • Reaction Time and Temperature: While avoiding excessive heat is important to prevent side reactions, ensure the reaction is proceeding at a reasonable rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.

Product Hydrolysis During Workup or Storage

Question: I isolated my product, but on standing or during a basic wash, I see the starting material reappearing on my TLC plate. What is happening?

Answer: You are likely observing the hydrolysis of the acetamide bond. Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under both acidic and basic conditions, especially with heating.[][4][5]

  • Causality: The amide bond is susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by acid or base.

  • Troubleshooting Steps:

    • Neutral Workup: If possible, perform your aqueous workup under neutral or near-neutral conditions. If a basic wash is necessary to remove acidic impurities, use a mild base (e.g., saturated sodium bicarbonate solution) and perform the wash quickly and at a low temperature.

    • Avoid Strong Acids and Bases: During purification and storage, avoid contact with strong acids or bases.

    • Proper Drying and Storage: Ensure your final product is thoroughly dried and stored in a cool, dry place to minimize hydrolysis over time.

Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issues if Deviated
Equivalents of Acetic Anhydride 1.1 - 1.5Ensures complete consumption of starting material while minimizing diacylation.< 1.1: Incomplete reaction. > 1.5: Increased diacetylation.
Reaction Temperature 25 - 60 °CBalances reaction rate with minimizing side reactions like oxidation and diacetylation.< 25 °C: Slow reaction rate. > 60 °C: Increased side products.
Reaction Time 1 - 4 hoursTypically sufficient for complete N-acetylation.Too short: Incomplete reaction. Too long: Increased diacetylation.
Typical Yield (after purification) 60 - 85%Lower yields may indicate significant side reactions or losses during workup and purification.

Experimental Protocol: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Amino-2-hydroxypyridine

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Decolorizing charcoal

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-2-hydroxypyridine (1.0 eq) in a minimal amount of glacial acetic acid (e.g., 3-5 mL per gram of starting material).

  • Acetylation: To the stirred suspension, add acetic anhydride (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of ethyl acetate:methanol as the eluent) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Decolorization and Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask. Add a suitable solvent for recrystallization (e.g., a mixture of ethanol and water, or ethyl acetate).

    • Heat the mixture to dissolve the solid.

    • If the solution is colored, allow it to cool slightly and add a small amount of decolorizing charcoal.[1]

    • Bring the solution back to a boil for a few minutes, and then perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • CUNY. Purification by Recrystallization. CUNY. Available at: [Link].

  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora. Available at: [Link].

  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. Available at: [Link].

  • Chemistry LibreTexts. 22.7: Amide Chemistry. Chemistry LibreTexts. Available at: [Link].

  • Chemguide. the hydrolysis of amides. Chemguide. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of N-(6-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(6-Hydroxypyridin-3-yl)acetamide not dissolving in aqueous buffers?

The limited aqueous solubility of N-(6-Hydroxypyridin-3-yl)acetamide is due to its molecular structure. It contains both polar functional groups capable of hydrogen bonding (a hydroxyl group, an amide linkage, and a pyridine nitrogen) and a relatively non-polar aromatic ring. The key to its solubility behavior lies in the pH of the aqueous medium and the compound's ability to exist in different tautomeric forms.

A critical feature of this molecule is the 6-hydroxy-pyridine moiety, which exists in equilibrium with its pyridone tautomer, N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide.[1][2] This equilibrium can significantly influence the compound's physicochemical properties, including its acidity, basicity, and solubility.

Q2: What are the key pKa values I should be aware of?

  • Acidic pKa (Phenolic Hydroxyl/Pyridone N-H): The hydroxyl group is predicted to have a pKa of approximately 11.24.[2] This means it will be deprotonated and negatively charged at pH values above 11.24.

  • Basic pKa (Pyridine Nitrogen): The pyridine nitrogen is a site for protonation. In the related molecule 3-aminopyridine, the pKa of the conjugate acid is around 6.04.[3][4] For N-(6-Hydroxypyridin-3-yl)acetamide, the presence of the electron-withdrawing acetamido group likely lowers this pKa. Therefore, the pyridine nitrogen will be protonated and positively charged at pH values significantly below 6.

This amphoteric nature—having both acidic and basic centers—is the primary reason why pH is the most critical factor in controlling its aqueous solubility.

Q3: What is the first and most effective method I should try to dissolve this compound?

The most effective initial approach is pH modification . Based on the compound's amphoteric structure, its solubility is expected to be lowest at its isoelectric point (where the net charge is zero) and will increase at both acidic and basic pH values.

  • To dissolve as a salt of the base: Prepare your solution in an acidic buffer (e.g., pH 2-4) to protonate the pyridine nitrogen.

  • To dissolve as a salt of the acid: Prepare your solution in a basic buffer (e.g., pH 9-11) to deprotonate the phenolic hydroxyl group.

Always perform a small-scale pilot test to determine the optimal pH for your desired concentration before preparing a large batch.

Q4: Can I use organic co-solvents like DMSO?

Yes, using a co-solvent is a common and effective strategy. N-(6-Hydroxypyridin-3-yl)acetamide is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols like ethanol and methanol.

Workflow:

  • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution.

  • Slowly add this stock solution to your aqueous buffer with vigorous stirring.

Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or other biological systems. It is also crucial to ensure the compound does not precipitate out of the solution when diluted into the aqueous medium.

In-Depth Troubleshooting Guides

Guide 1: Solubility Enhancement through pH Modification

This method leverages the compound's ionizable groups to increase its affinity for aqueous media.

Principle of Causality: The solubility of an ionizable compound is highly dependent on the pH of the solvent. By adjusting the pH to be at least 2 units away from the pKa of the functional group, you can ensure that over 99% of the molecules are in the charged (and generally more soluble) form.

  • At low pH , the pyridine nitrogen (pKa < 6) becomes protonated, forming a cationic pyridinium salt.

  • At high pH , the hydroxyl group (pKa ~ 11.24) becomes deprotonated, forming an anionic phenolate salt.

Experimental Protocol:

  • Preparation of Acidic Solution: a. Weigh the desired amount of N-(6-Hydroxypyridin-3-yl)acetamide. b. Add a small volume of deionized water. c. While stirring, add 1 M HCl dropwise until the solid dissolves. d. Once dissolved, adjust the final volume and pH with an appropriate acidic buffer (e.g., citrate or glycine-HCl buffer).

  • Preparation of Basic Solution: a. Weigh the desired amount of N-(6-Hydroxypyridin-3-yl)acetamide. b. Add a small volume of deionized water. c. While stirring, add 1 M NaOH dropwise until the solid dissolves. d. Once dissolved, adjust the final volume and pH with an appropriate basic buffer (e.g., carbonate-bicarbonate or phosphate buffer).

  • Validation and Stability Check: a. After preparation, visually inspect the solution for any cloudiness or precipitation. b. Let the solution stand at the intended storage temperature (e.g., 4°C or room temperature) for a few hours to check for delayed precipitation. c. For quantitative analysis, filter the solution and measure the concentration using HPLC or UV-Vis spectroscopy to confirm the dissolved concentration.

Guide 2: Utilizing Co-Solvent Systems

When pH modification is not suitable for the experimental design, co-solvents can be used to increase solubility.

Principle of Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous medium. This makes the environment more favorable for dissolving organic molecules that have significant non-polar character, effectively reducing the energy barrier for solvation.

Experimental Protocol:

  • Solvent Selection: First, determine the best organic solvent by testing the solubility of a small amount of the compound in various solvents. A suggested list is provided in Table 1.

  • Stock Solution Preparation: a. Dissolve N-(6-Hydroxypyridin-3-yl)acetamide in the chosen organic solvent (e.g., 100% DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

  • Aqueous Dilution: a. Vigorously stir the target aqueous buffer. b. Add the organic stock solution dropwise to the stirring buffer. Do not add the buffer to the stock solution, as this can cause the compound to precipitate immediately.

  • Final Concentration and Validation: a. Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% for cell-based assays). b. As with the pH modification method, visually inspect for precipitation and perform a stability check over time.

Data Presentation

Solvent System Predicted Solubility Application Notes
Water (neutral pH)PoorBaseline for solubility enhancement experiments.
Acidic Buffer (pH 2-4)Good to ExcellentForms a soluble cationic salt. Ideal for many in vitro assays.
Basic Buffer (pH 9-11)Good to ExcellentForms a soluble anionic salt. Use with caution for base-labile compounds.
DMSOExcellentA good choice for creating high-concentration stock solutions.
Ethanol / MethanolModerate to GoodCan be used as a co-solvent; less toxic than DMSO for some applications.
PEG 400Moderate to GoodOften used in formulation development for in vivo studies.
Table 1: Suggested Solvents and Predicted Solubility for N-(6-Hydroxypyridin-3-yl)acetamide

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for tackling the solubility issues of N-(6-Hydroxypyridin-3-yl)acetamide.

Caption: Decision workflow for solubilizing N-(6-Hydroxypyridin-3-yl)acetamide.

References

  • Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?[Link]

  • PubChem. 6-Hydroxynicotinic acid. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • Chemsrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • ChemWhat. N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7. [Link]

  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147]. [Link]

  • PubChem. N-[6-(5-Methanesulfonamido-6-Methoxypyridin-3-Yl)-1,3-Dihydro-2-Benzofuran-4-Yl]-2-(Morpholin-4-Yl)acetamide. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

Sources

Optimization

Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide Degradation Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of this compound. Here, we will address common experimental challenges and provide robust troubleshooting strategies to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(6-Hydroxypyridin-3-yl)acetamide under typical experimental and storage conditions?

A1: N-(6-Hydroxypyridin-3-yl)acetamide, like many compounds containing amide and hydroxypyridine functionalities, is susceptible to several degradation pathways. The primary routes of degradation include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 6-hydroxypyridin-3-amine and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

  • Oxidation: The hydroxypyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or ring-opened products. This can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This often involves complex radical-mediated reactions that can lead to a variety of degradation products, including colored impurities.[3][4]

Q2: I'm observing a color change in my stock solution of N-(6-Hydroxypyridin-3-yl)acetamide. What is the likely cause?

A2: A color change, such as the development of a yellow or brown tint, is a common indicator of degradation.[3] The most probable causes are oxidation and/or photodegradation. The formation of colored products often arises from the formation of conjugated systems or polymeric materials resulting from these degradation pathways. To mitigate this, it is crucial to protect solutions from light by using amber vials or covering them with aluminum foil and to minimize exposure to oxygen by purging the headspace of the vial with an inert gas like nitrogen or argon.[3]

Q3: What are the best analytical techniques for separating and identifying the degradation products of N-(6-Hydroxypyridin-3-yl)acetamide?

A3: A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed to ensure adequate resolution.[2][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[2][5]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are invaluable for the definitive structural confirmation of isolated degradation products.[1][5]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Poor peak shape (tailing) for N-(6-Hydroxypyridin-3-yl)acetamide in my HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions The analyte may be interacting with residual silanols on the HPLC column stationary phase. Solution: Use an end-capped column or a column with a more inert stationary phase. Adjusting the mobile phase pH to suppress the ionization of the analyte or silanols can also be effective.[2]
Column Overload Injecting too high a concentration of the analyte can saturate the column. Solution: Reduce the injection volume or dilute the sample and re-inject.[2]
Column Degradation A void at the column inlet or a contaminated frit can lead to poor peak shape. Solution: Reverse and flush the column (if permitted by the manufacturer). If the issue persists, the column may need replacement.[2]
Problem 2: Appearance of unexpected peaks in my chromatograms over time.

Troubleshooting Workflow:

The appearance of new, unidentified peaks is a strong indication of sample degradation. Follow this systematic workflow to identify the source.

G start New peak(s) observed in chromatogram blank Analyze a blank (solvent) injection start->blank is_present Is the peak present in the blank? blank->is_present system_impurity Peak is a system/solvent impurity. Investigate LC system and solvents. is_present->system_impurity Yes degradation_product Peak is likely a degradation product or an impurity from the starting material. is_present->degradation_product No lcms Perform LC-MS analysis to determine m/z degradation_product->lcms propose_structure Propose potential structures based on m/z and known degradation pathways lcms->propose_structure confirm_structure Confirm structure using MS/MS and/or NMR propose_structure->confirm_structure end Identity of new peak determined confirm_structure->end G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis (HPLC-UV, LC-MS) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photodegradation (UV Light) Photo->Analysis Thermal Thermal Degradation (80°C, Solid) Thermal->Analysis Stock N-(6-Hydroxypyridin-3-yl)acetamide Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal

Caption: Forced degradation workflow.

Data Summary

The following table provides an illustrative template for summarizing data from forced degradation studies. Researchers should populate this with their own experimental findings.

Stress Condition Parameters Duration % Degradation (Illustrative) Major Degradation Products (m/z) (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours15%111.1 (6-hydroxypyridin-3-amine)
Base Hydrolysis 0.1 M NaOH8 hours25%111.1 (6-hydroxypyridin-3-amine)
Oxidation 3% H₂O₂24 hours10%169.1 (N-oxide derivative)
Photodegradation UV light (254 nm)48 hours30%Multiple products
Thermal Degradation 80°C (solid)48 hours<2%-

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.).
  • Technical Support Center: N,N-Dimethyl-D6-acetamide Degradation Product Analysis - Benchchem. (n.d.).
  • Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2025, August 10).
  • Method and assays for quantitation of acetamide in a composition. (2010, September 16).
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (n.d.). ACS Publications.
  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (n.d.). MDPI.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • Technical Support Center: Identifying Degradation Products of Investigational Drugs - Benchchem. (n.d.).
  • N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025, September 30). ResearchGate.
  • Stability issues of 3-Methyl-4-hydroxypyridine in solution - Benchchem. (n.d.).
  • THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. (2025, August 9). ResearchGate.
  • Technical Support Center: Drupanin Degradation Product Analysis - Benchchem. (n.d.).

Sources

Troubleshooting

"minimizing off-target effects of N-(6-Hydroxypyridin-3-yl)acetamide"

Introduction: N-(6-Hydroxypyridin-3-yl)acetamide is a pyridin-3-yl acetamide derivative with potential applications in various research fields. As with any small molecule probe, ensuring that its observed biological effe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(6-Hydroxypyridin-3-yl)acetamide is a pyridin-3-yl acetamide derivative with potential applications in various research fields. As with any small molecule probe, ensuring that its observed biological effects are due to the intended target is paramount for the integrity and reproducibility of your research. Off-target interactions, where a compound binds to and modulates proteins other than the intended target, can lead to misinterpretation of data and confounding results.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to proactively address and minimize the potential off-target effects of N-(6-Hydroxypyridin-3-yl)acetamide. It provides a logical, step-by-step framework for troubleshooting unexpected results, identifying unknown off-targets, and validating on-target activity.

Part 1: Troubleshooting Unexpected Cellular Phenotypes

You have introduced N-(6-Hydroxypyridin-3-yl)acetamide into your cellular assay and observed a biological response. The critical first step is to determine if this phenotype is a specific, on-target effect or an artifact.

FAQ: I'm observing a cellular effect. How do I confirm it's not due to cytotoxicity or other non-specific issues?

An observed phenotype can sometimes be a result of general cellular stress or death rather than specific modulation of a target pathway. It is crucial to differentiate these possibilities early.

Troubleshooting Protocol: Differentiating Specific Activity from Non-Specific Effects

  • Confirm Compound Integrity:

    • Identity & Purity: Verify the identity and purity of your batch of N-(6-Hydroxypyridin-3-yl)acetamide using methods like LC-MS and NMR. Impurities can have their own biological activities.

    • Solubility: Ensure the compound is fully dissolved in your assay medium. Compound precipitation can cause light scattering in plate-based assays or lead to inconsistent cellular exposure.

  • Perform a Dose-Response and Cytotoxicity Assessment:

    • Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 1 nM to 100 µM) in your primary functional assay. A specific, on-target effect will typically yield a sigmoidal dose-response curve.

    • Cytotoxicity Assay: In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®, neutral red uptake, or high-content imaging for nuclear morphology) using the same cell line and conditions.[4]

    • Analysis: Compare the EC50 (effective concentration for 50% of maximal response in your functional assay) with the CC50 (concentration causing 50% cytotoxicity). A significant window between these two values (ideally >10-fold) suggests your observed phenotype is not simply due to cell death.

  • Employ Orthogonal Assays:

    • Confirm the primary phenotype using a different experimental method. For example, if your primary assay measures the expression of a reporter gene, an orthogonal assay could be to measure the phosphorylation of a downstream protein in the target pathway via Western blot or ELISA.

  • Utilize Control Compounds:

    • Negative Control: Synthesize or obtain a structurally similar but inactive analog of N-(6-Hydroxypyridin-3-yl)acetamide. This analog should not elicit the phenotype.

    • Positive Control: If available, use a known, well-characterized modulator of your intended target to ensure the assay is performing as expected.

Data Interpretation Table:

ObservationPotential Cause & Next Step
EC50 and CC50 values are very close (e.g., less than a 3-fold difference).The observed phenotype is likely due to cytotoxicity. Re-evaluate the project's direction or consider medicinal chemistry efforts to find a less toxic analog.
The dose-response curve is flat or non-sigmoidal.This may indicate a non-specific mechanism or assay interference. Investigate potential assay artifacts (e.g., compound autofluorescence).[4]
The phenotype is confirmed in an orthogonal assay with a similar EC50.This increases confidence that the effect is biological and not a technology-specific artifact. Proceed to proactive off-target identification.
A structurally similar, inactive analog shows no effect.This provides strong evidence against a general chemotype-driven, non-specific effect and supports a specific Structure-Activity Relationship (SAR).[5]

Workflow for Initial Hit Validation

start Observed Phenotype with N-(6-Hydroxypyridin-3-yl)acetamide purity Confirm Compound Purity & Identity start->purity dose_response Dose-Response Curve (Functional Assay) purity->dose_response cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) purity->cytotoxicity compare Compare EC50 vs. CC50 dose_response->compare cytotoxicity->compare orthogonal Orthogonal Assay (e.g., Western Blot) compare->orthogonal  EC50 << CC50 invalid Low Confidence: Cytotoxicity or Artifact compare->invalid  EC50 ≈ CC50 controls Test Negative/Positive Control Compounds orthogonal->controls valid High Confidence: Proceed to Off-Target ID controls->valid

Caption: Initial workflow to validate an observed cellular phenotype.

Part 2: Proactive Identification of Off-Target Interactions

Once you have confidence in your primary phenotype, the next step is to build a comprehensive selectivity profile. This involves using unbiased methods to identify other proteins that N-(6-Hydroxypyridin-3-yl)acetamide may bind to in the proteome.

FAQ: How can I systematically discover the potential off-targets of my compound?

Several powerful techniques can be employed to deconvolve the direct binding partners of a small molecule from the complex cellular environment.[6][7][8]

Recommended Strategies for Off-Target Identification:

  • Computational Prediction (In Silico):

    • Mechanism: Use computational tools (e.g., SwissTargetPrediction, SuperPred) to screen the chemical structure of N-(6-Hydroxypyridin-3-yl)acetamide against databases of known ligands for various targets. This approach is based on the principle that structurally similar molecules often bind to similar proteins.

    • Value: Provides a rapid, low-cost list of potential off-targets to prioritize for experimental validation.

  • Broad-Panel Biochemical Screening:

    • Mechanism: Submit your compound to commercial services (e.g., Eurofins SafetyScreen, Reaction Biology) that test it against a large panel of purified proteins, such as kinases (>400), GPCRs, or ion channels.

    • Value: Provides quantitative data (IC50 or % inhibition) against well-known and historically problematic targets, which is crucial for preclinical safety assessment.[1][2]

  • Chemical Proteomics (Target Deconvolution):

    • Mechanism: This is a mass spectrometry-based approach to identify binding partners directly from a complex biological sample (e.g., cell lysate or tissue homogenate).[6][9] A common workflow involves:

      • Probe Synthesis: Synthesizing an analog of N-(6-Hydroxypyridin-3-yl)acetamide that is attached to a solid support (e.g., sepharose beads) via a linker.[7]

      • Affinity Pulldown: Incubating the "baited" beads with a cell lysate. Proteins that bind to the compound will be captured.

      • Elution & Identification: Eluting the bound proteins and identifying them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Competition: A critical control experiment is to perform the pulldown in the presence of excess, free N-(6-Hydroxypyridin-3-yl)acetamide. True binders will be outcompeted and will not appear in the MS analysis, distinguishing them from proteins that bind non-specifically to the beads or linker.[10]

Comparison of Off-Target Identification Methods:

MethodProsConsBest For
Computational Prediction Fast, inexpensive, requires only the chemical structure.Predictive only, may miss novel interactions, high false-positive rate.Initial hypothesis generation and prioritizing targets for experimental validation.
Biochemical Panels Highly quantitative, standardized, covers major drug target classes.Limited by the proteins included in the panel, may miss novel or unexpected off-targets.Assessing selectivity against known liability targets (e.g., hERG, CYPs) and kinase families.[1][2]
Chemical Proteomics Unbiased (interrogates the native proteome), identifies novel interactions, provides direct evidence of binding.[9]Technically complex, requires specialized expertise in chemistry and proteomics, can be resource-intensive.Discovering the full spectrum of binding partners in a disease-relevant cell type.

Chemical Proteomics Workflow

cluster_0 Control Experiment cluster_1 Test Experiment lysate_c Cell Lysate free_comp Add Excess Free N-(6-Hydroxypyridin-3-yl)acetamide lysate_c->free_comp beads_c Incubate with Immobilized Compound free_comp->beads_c wash_c Wash Beads beads_c->wash_c elute_c Elute Proteins wash_c->elute_c lcms LC-MS/MS Analysis elute_c->lcms lysate_t Cell Lysate beads_t Incubate with Immobilized Compound lysate_t->beads_t wash_t Wash Beads beads_t->wash_t elute_t Elute Proteins wash_t->elute_t elute_t->lcms analysis Data Analysis: Identify proteins absent in control experiment lcms->analysis targets List of Putative Binding Partners analysis->targets

Caption: Workflow for identifying binding partners via affinity-based chemical proteomics.

Part 3: Validating Putative Off-Targets

Screening methods will generate a list of putative off-targets. Each of these hits must be rigorously validated to confirm a direct, functionally relevant interaction.

FAQ: My screening identified Protein X as a potential off-target. How do I confirm this interaction and its relevance to my cellular phenotype?

Validation requires moving from broad, discovery-based methods to targeted, quantitative techniques that confirm both direct binding and cellular engagement.

Validation Protocol: Confirming a Putative Off-Target

  • Confirm Direct Binding (Biophysical Assays):

    • Method: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) with purified Protein X and N-(6-Hydroxypyridin-3-yl)acetamide.

    • Outcome: These methods confirm a direct physical interaction and provide quantitative binding affinity (KD) and kinetic data (kon/koff rates). This data is essential for understanding the potency of the off-target interaction.

  • Confirm Cellular Target Engagement:

    • Method: A Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm that your compound engages the target inside a cell. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.

    • Workflow:

      • Treat intact cells with your compound or a vehicle control.

      • Heat the cells across a range of temperatures.

      • Lyse the cells and separate soluble from aggregated protein.

      • Quantify the amount of soluble Protein X at each temperature (e.g., by Western blot).

      • A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

  • Confirm Functional Relevance (Genetic Approaches):

    • Method: The gold standard for linking an off-target interaction to a cellular phenotype is to use genetic tools like CRISPR-Cas9.[11]

    • Workflow:

      • Generate a cell line where the gene for the putative off-target (Protein X) has been knocked out (KO).

      • Perform a dose-response experiment with N-(6-Hydroxypyridin-3-yl)acetamide in both the wild-type (WT) and KO cell lines.

      • Interpretation:

        • If the compound's effect is abolished or significantly reduced in the KO cells, it provides strong evidence that the interaction with Protein X is responsible for that specific phenotype.

        • If the compound's effect remains unchanged in the KO cells, the binding to Protein X may be real but not functionally relevant for that particular assay, or another off-target may be responsible.

CRISPR-Based Off-Target Validation Workflow

start Putative Off-Target (Protein X) Identified crispr Generate Protein X Knockout (KO) Cell Line using CRISPR-Cas9 start->crispr wt_cells Wild-Type (WT) Cells start->wt_cells ko_cells Protein X KO Cells crispr->ko_cells treat_wt Treat with N-(6-Hydroxypyridin-3-yl)acetamide (Dose-Response) wt_cells->treat_wt treat_ko Treat with N-(6-Hydroxypyridin-3-yl)acetamide (Dose-Response) ko_cells->treat_ko assay_wt Measure Phenotype treat_wt->assay_wt assay_ko Measure Phenotype treat_ko->assay_ko compare Compare Dose-Response Curves (WT vs. KO) assay_wt->compare assay_ko->compare relevant Conclusion: Protein X is a functionally relevant off-target compare->relevant  Effect is abolished  or reduced in KO irrelevant Conclusion: Binding to Protein X is not responsible for phenotype compare->irrelevant  Effect is unchanged  in KO

Caption: Using CRISPR-Cas9 to determine the functional relevance of a putative off-target.

Part 4: Medicinal Chemistry Strategies for Improving Selectivity

If a functionally relevant off-target has been identified, medicinal chemistry efforts can be undertaken to design new analogs with improved selectivity.

FAQ: I've confirmed an undesirable off-target. How can I modify my compound to avoid it?

Improving selectivity is a cornerstone of drug design and involves rationally modifying the compound's structure to weaken its interaction with the off-target while maintaining or strengthening its interaction with the desired target.[1][2][3][12]

Key Medicinal Chemistry Strategies:

  • Exploit Shape and Steric Differences: If the binding pockets of the on-target and off-target proteins differ in size or shape, you can add or modify substituents on the compound to create a "steric clash" that prevents it from fitting into the off-target's binding site.[1][2]

  • Optimize Electrostatic Interactions: Analyze the electrostatic surfaces of the binding pockets. If the off-target has a charged residue that the on-target lacks, you can modify your compound to introduce a repulsive charge at that position, thereby disfavoring binding.[1][2]

  • Reduce Ligand Flexibility: A highly flexible molecule can adopt multiple conformations, allowing it to fit into various binding pockets. Making the molecule more rigid (e.g., through cyclization) can lock it into a conformation that is optimal for the on-target but not the off-target.[1]

  • Structure-Activity Relationship (SAR) Studies: This is an iterative process of designing new analogs, synthesizing them, and testing them against both the on-target and the off-target. This systematic approach helps to build an understanding of which parts of the molecule are critical for on-target potency and which can be modified to tune out off-target activity.[5][13]

By following this comprehensive guide, researchers can systematically evaluate and minimize the off-target effects of N-(6-Hydroxypyridin-3-yl)acetamide, leading to more robust, reliable, and interpretable scientific results.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Massachusetts Institute of Technology. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Patsnap Synapse. (2024). How to improve drug selectivity?. [Link]

  • Illumina, Inc. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. [Link]

  • Lazzarotto, C. R., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

  • Mout, R., et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. [Link]

  • Evotec. (n.d.). Proteomics for target deconvolution and selectivity profiling. [Link]

  • Wang, Y., & Li, J. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Natarajan, J., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research. [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Li, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9-mediated genome engineering. Molecular Therapy - Nucleic Acids. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. [Link]

  • CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects. [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of N-(6-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for the synthesis and scale-up of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the robust and efficient production of this key chemical intermediate.

I. Overview of the Synthesis Pathway

The most common and industrially viable route for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide is the N-acetylation of 5-aminopyridin-2-ol. This seemingly straightforward reaction presents several challenges during scale-up, including regioselectivity, potential for O-acetylation, and management of impurities.

The overall synthetic transformation is depicted below:

Synthesis_Pathway 5-Aminopyridin-2-ol 5-Aminopyridin-2-ol N-(6-Hydroxypyridin-3-yl)acetamide N-(6-Hydroxypyridin-3-yl)acetamide 5-Aminopyridin-2-ol->N-(6-Hydroxypyridin-3-yl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(6-Hydroxypyridin-3-yl)acetamide Acylating Agent

Caption: General synthesis route for N-(6-Hydroxypyridin-3-yl)acetamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide?

The most common starting material is 5-aminopyridin-2-ol. It is commercially available and provides a direct precursor to the target molecule through N-acetylation.

Q2: Which acetylating agent is recommended for this synthesis on a large scale?

Acetic anhydride is generally preferred over acetyl chloride for large-scale production. While acetyl chloride is more reactive, it generates hydrochloric acid (HCl) as a byproduct, which can be corrosive to equipment and may lead to unwanted side reactions. Acetic anhydride produces acetic acid, which is less corrosive and easier to handle in an industrial setting.

Q3: Why is a base sometimes used in this acetylation reaction?

A base, such as triethylamine or pyridine, can be used to scavenge the acid byproduct (acetic acid or HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] However, for the acetylation of 5-aminopyridin-2-ol, the reaction can often be driven to completion without a base by using a slight excess of the acetylating agent and controlling the reaction temperature.

Q4: What are the typical solvents used for this reaction?

A variety of solvents can be used, with the choice often depending on the scale and desired work-up procedure. Common solvents include:

  • Toluene: Offers a good balance of solubility for the starting material and product, and allows for azeotropic removal of water if any is present. A similar synthesis of a related compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, utilizes toluene.

  • Acetic Acid: Can act as both a solvent and a catalyst. However, its removal during work-up can be challenging.

  • Pyridine: Can serve as both a solvent and a base, but its high boiling point and odor can be problematic on a large scale.

Q5: What are the critical process parameters to monitor during scale-up?

The most critical parameters are:

  • Temperature: The acetylation reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize byproduct formation.

  • Rate of Addition: The acetylating agent should be added at a controlled rate to manage the exotherm.

  • Stirring: Efficient agitation is necessary to ensure homogeneity and good heat transfer, especially in large reactors.

  • Reaction Time: The reaction should be monitored for completion to avoid over-processing, which can lead to impurity formation.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of N-(6-Hydroxypyridin-3-yl)acetamide production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up and isolation. 3. Sub-optimal reaction temperature.1. Monitor the reaction by HPLC or TLC to ensure completion. Consider increasing the reaction time or temperature slightly. 2. Optimize the crystallization or precipitation solvent and procedure. Ensure the pH of the aqueous phase during extraction is optimized for product solubility. 3. For the acetylation of a similar compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, a temperature of 100°C was used. Experiment with a temperature range of 80-110°C to find the optimum.
Incomplete Reaction 1. Insufficient acetylating agent. 2. Deactivation of the starting amine by protonation. 3. Low reaction temperature or insufficient reaction time.1. Use a slight excess (1.1-1.3 equivalents) of acetic anhydride. 2. If the starting material is an HCl salt, add one equivalent of a base to liberate the free amine.[1] 3. Gradually increase the reaction temperature in 5-10°C increments and monitor the progress. Extend the reaction time.
Formation of Diacetylated Impurity Over-acetylation due to harsh reaction conditions.1. Reduce the reaction temperature. 2. Decrease the excess of acetic anhydride used. 3. Shorten the reaction time once the starting material is consumed.
Presence of Unreacted 5-Aminopyridin-2-ol Incomplete reaction (see above).Refer to the solutions for "Incomplete Reaction". This impurity can often be removed during purification.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Oiling out during crystallization.1. Optimize the recrystallization solvent system. A mixed solvent system may be required. Consider a reslurry in a suitable solvent to remove more soluble impurities. 2. Ensure a slow cooling rate during crystallization. Seeding the solution with a small amount of pure product can promote crystallization over oiling out.
Poor Filterability of the Product Formation of very fine particles or an amorphous solid.1. Control the rate of crystallization or precipitation. Slow cooling or anti-solvent addition generally leads to larger, more easily filterable crystals. 2. Consider aging the slurry with stirring before filtration to allow for particle size growth.

IV. Experimental Protocols

A. Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide (100 g Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
5-Aminopyridin-2-ol110.11100 g1.0
Acetic Anhydride102.09102 g (94.4 mL)1.1
Toluene-1 L-

Procedure:

  • Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with 5-aminopyridin-2-ol (100 g) and toluene (1 L).

  • Stir the suspension and heat the reactor jacket to 80°C.

  • Slowly add acetic anhydride (102 g) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 80-90°C.

  • After the addition is complete, heat the reaction mixture to 100-105°C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash the filter cake with fresh toluene (2 x 100 mL).

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

B. Purification by Recrystallization
  • Dissolve the crude N-(6-Hydroxypyridin-3-yl)acetamide in a minimal amount of hot ethanol or an ethanol/water mixture.

  • If the solution is colored, a charcoal treatment can be performed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Filter the purified product, wash with cold ethanol, and dry under vacuum.

V. In-Process Controls and Analytical Methods

Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.

Analysis Method Purpose
Reaction Monitoring HPLC, TLCTo track the consumption of the starting material and the formation of the product and byproducts.
Purity of Final Product HPLCTo determine the purity of the isolated N-(6-Hydroxypyridin-3-yl)acetamide and quantify any impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.
Residual Solvent Analysis GC-HSTo quantify the amount of residual toluene and any other solvents used in the process.

VI. Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_Data Analyze In-Process Control Data (HPLC, TLC, Temp Logs) Start->Analyze_Data Incomplete_Reaction Is the reaction incomplete? Analyze_Data->Incomplete_Reaction Workup_Issues Are there issues with work-up/isolation? Incomplete_Reaction->Workup_Issues No Optimize_Reaction Optimize Reaction Conditions: - Increase Temperature/Time - Increase Reagent Stoichiometry - Check Raw Material Quality Incomplete_Reaction->Optimize_Reaction Yes Impurity_Profile Is there an unacceptable impurity profile? Workup_Issues->Impurity_Profile No Optimize_Workup Optimize Work-up/Purification: - Adjust pH - Change Crystallization Solvent - Optimize Cooling Profile Workup_Issues->Optimize_Workup Yes Identify_Impurity Identify Impurity Structure (MS, NMR) Adjust Reaction Conditions to Minimize Develop Purge Strategy Impurity_Profile->Identify_Impurity Yes End Problem Resolved Impurity_Profile->End No Optimize_Reaction->End Optimize_Workup->End Identify_Impurity->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VII. References

  • BenchChem. (2025). Troubleshooting guide for the acylation of 4-acetylpiperidine. Retrieved from BenchChem website.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of N-(6-Hydroxypyridin-3-yl)acetamide as a Novel PARP1 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide. Given the struct...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide. Given the structural motifs present in the molecule, particularly the hydroxypyridine core, which is found in various enzyme inhibitors, we hypothesize a potential role as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]

This document outlines a logical, multi-step experimental workflow to rigorously test this hypothesis. We will compare the performance of N-(6-Hydroxypyridin-3-yl)acetamide (referred to as "Test Compound") against Olaparib, a well-established, FDA-approved PARP inhibitor. The guide will detail the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.

Introduction: The Rationale for Investigating N-(6-Hydroxypyridin-3-yl)acetamide as a PARP1 Inhibitor

The acetamide group and the hydroxypyridine scaffold are present in numerous biologically active compounds.[3][4][5] Specifically, the nicotinamide moiety is the endogenous substrate for PARP enzymes, and many PARP inhibitors are designed as nicotinamide mimetics. The structural features of N-(6-Hydroxypyridin-3-yl)acetamide suggest it could fit into the NAD+ binding pocket of PARP1, thereby inhibiting its enzymatic activity.

The central hypothesis of this guide is that N-(6-Hydroxypyridin-3-yl)acetamide functions as a PARP1 inhibitor. To validate this, a hierarchical approach is proposed, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its activity in a biological context, and finally, suggestions for in vivo model evaluation.

Experimental Workflow: A Step-by-Step Validation Strategy

The following diagram illustrates the proposed workflow for validating the biological activity of the Test Compound.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Model Suggestion biochem_assay PARP1 Enzymatic Assay (Fluorometric or Chemiluminescent) competitive_assay Competitive Binding Assay (Fluorescence Polarization) biochem_assay->competitive_assay Confirms direct binding par_level_assay Cellular PAR Level Assay (Western Blot or ELISA) biochem_assay->par_level_assay Transition to cellular context dna_damage_assay DNA Damage Foci Formation (γH2AX Immunofluorescence) par_level_assay->dna_damage_assay Cellular target engagement viability_assay Cell Viability Assay (e.g., AlamarBlue) dna_damage_assay->viability_assay Functional cellular outcome xenograft_model Patient-Derived Xenograft (PDX) Model (BRCA-deficient tumors) viability_assay->xenograft_model Preclinical validation

Caption: A hierarchical workflow for the validation of N-(6-Hydroxypyridin-3-yl)acetamide as a PARP1 inhibitor.

Part 1: Biochemical Validation of Direct PARP1 Inhibition

The initial step is to determine if the Test Compound directly inhibits the enzymatic activity of PARP1 in a purified system. This removes the complexity of a cellular environment and provides a direct measure of enzyme-inhibitor interaction.

PARP1 Enzymatic Activity Assay

Objective: To quantify the inhibitory effect of the Test Compound on PARP1 enzymatic activity and determine its half-maximal inhibitory concentration (IC50).

Principle: These assays measure the PARP1-catalyzed transfer of ADP-ribose from its substrate, NAD+, to a histone protein substrate. The formation of poly(ADP-ribose) (PAR) chains is then detected.[6][7] We will use a fluorometric assay for this purpose.

Protocol: Fluorometric PARP1 Activity Assay

  • Reagent Preparation:

    • Prepare a 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).

    • Reconstitute recombinant human PARP1 enzyme in PARP Assay Buffer to a working concentration (e.g., 10 ng/µL).[6]

    • Prepare a 10X Histone H1 solution (e.g., 1 mg/mL in nuclease-free water).

    • Prepare a 10X NAD+ solution (e.g., 1 mM in nuclease-free water).

    • Prepare a stock solution of the Test Compound and Olaparib (positive control) in DMSO (e.g., 10 mM). Create a dilution series in PARP Assay Buffer.

  • Assay Procedure (96-well format):

    • To each well, add 10 µL of the diluted Test Compound or Olaparib. For the no-inhibitor control, add 10 µL of PARP Assay Buffer with DMSO.

    • Add 20 µL of a master mix containing PARP1 enzyme, Histone H1, and activated DNA (to stimulate PARP1 activity) in PARP Assay Buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 10X NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a developing solution that contains a nicotinamidase, which will generate a fluorescent product from the nicotinamide produced during the reaction.[6]

    • Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission ~450/580 nm).

Data Analysis and Comparison:

The fluorescence intensity is proportional to PARP1 activity. The percentage of inhibition is calculated for each concentration of the Test Compound and Olaparib. The IC50 values are then determined by fitting the data to a four-parameter logistic curve.

CompoundPredicted IC50 (nM)
N-(6-Hydroxypyridin-3-yl)acetamideTo be determined
Olaparib (Reference)~5
Competitive Binding Assay

Objective: To confirm that the Test Compound binds to the same active site on PARP1 as a known inhibitor, such as Olaparib.

Principle: This assay uses fluorescence polarization (FP) to measure the displacement of a fluorescently labeled PARP1 inhibitor probe by the Test Compound.[8] If the Test Compound binds to the same site, it will displace the probe, leading to a decrease in the FP signal.[8]

Protocol: Fluorescence Polarization Competitive Assay

  • Reagent Preparation:

    • Use a commercially available kit, such as the PARP1 Olaparib Competitive Inhibitor Assay Kit.[8]

    • Prepare a dilution series of the Test Compound and unlabeled Olaparib (as a positive control) in the provided assay buffer.

  • Assay Procedure (384-well format):

    • Add the diluted Test Compound or Olaparib to the wells.

    • Add the PARP1 enzyme to all wells.

    • Add the Olaparib-containing fluorescent probe to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate filters.

Data Interpretation:

A decrease in the FP signal indicates competitive binding. The data can be used to determine the binding affinity (Ki) of the Test Compound. A significant decrease in FP signal for the Test Compound would strongly support a competitive binding mechanism similar to Olaparib.

Part 2: Cell-Based Validation of PARP1 Inhibition

After confirming direct enzymatic inhibition, the next crucial step is to assess the Test Compound's activity in a cellular context. These assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional response.

Cellular PAR Level Assay

Objective: To measure the inhibition of PAR formation in cells treated with the Test Compound after inducing DNA damage.

Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or temozolomide) to activate PARP1.[9] The levels of PAR are then quantified in the presence and absence of the Test Compound and Olaparib.

Protocol: Western Blot for PAR Levels

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Test Compound or Olaparib for 1 hour.

    • Induce DNA damage by adding H2O2 (e.g., 1 mM) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PAR.

    • Use an anti-β-actin or anti-GAPDH antibody as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[9]

Expected Results:

A dose-dependent decrease in the PAR signal in cells treated with the Test Compound would indicate successful target engagement and inhibition of PARP1 activity in a cellular environment. The potency can be compared to that of Olaparib.

DNA Damage Foci Formation Assay

Objective: To assess the downstream consequence of PARP inhibition, which is the accumulation of DNA double-strand breaks (DSBs).

Principle: PARP inhibitors lead to the stalling and collapse of replication forks at sites of single-strand breaks, converting them into more lethal DSBs. These DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci that can be visualized by immunofluorescence.[10]

Protocol: γH2AX Immunofluorescence Staining

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the Test Compound or Olaparib for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with 1% BSA in PBST.

  • Staining and Imaging:

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope.

Data Analysis:

Quantify the number of γH2AX foci per cell. A significant, dose-dependent increase in γH2AX foci in cells treated with the Test Compound would demonstrate a functional consequence of PARP inhibition.

Treatment GroupExpected Mean γH2AX Foci per Cell
Vehicle Control< 5
Test Compound (IC50)> 20 (To be determined)
Olaparib (1 µM)> 20
Cell Viability Assay

Objective: To evaluate the selective cytotoxicity of the Test Compound in DNA repair-deficient cancer cells, a hallmark of PARP inhibitors known as synthetic lethality.

Principle: In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to cell death.[11] Normal cells with intact HR can tolerate PARP inhibition.

Protocol: AlamarBlue Cell Viability Assay

  • Cell Culture:

    • Seed both a BRCA-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3) in 96-well plates.

  • Treatment:

    • Treat the cells with a range of concentrations of the Test Compound and Olaparib for 72 hours.

  • Viability Measurement:

    • Add AlamarBlue reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance on a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line would validate the synthetic lethal effect of the Test Compound.

Part 3: In Vivo Model Evaluation (Future Direction)

Should the in vitro and cell-based assays yield promising results, the next logical step would be to evaluate the Test Compound in preclinical animal models.

Recommendation: Patient-derived xenograft (PDX) models of triple-negative breast cancer or ovarian cancer with known BRCA mutations would be highly relevant.[12] Efficacy would be assessed by measuring tumor growth inhibition following oral or intraperitoneal administration of the Test Compound.[13]

Conclusion

This guide provides a rigorous and logical pathway for the validation of N-(6-Hydroxypyridin-3-yl)acetamide as a potential PARP1 inhibitor. By following this structured approach, from biochemical confirmation to cellular functional assays, researchers can generate a comprehensive data package to support its further development. The direct comparison with Olaparib at each stage ensures that the data is benchmarked against a clinically relevant standard, providing a clear assessment of the Test Compound's potential.

References

  • Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Nucleic Acids Research.
  • Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases.
  • Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair p
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • DNA Damage Assays. Champions Oncology.
  • Enzolution PARP1 Assay System. BellBrook Labs.
  • PARP assay kits. Cambridge Bioscience.
  • Methods to Measure DNA Repair in Cells. UC Davis Biotechnology Program.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. MD Anderson Cancer Center.
  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy.
  • PARP assay for inhibitors. BMG LABTECH.
  • In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA neg
  • Four current models of PARP inhibitor-induced cancer cell killing.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects.
  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.

Sources

Comparative

A Comparative Analysis of N-(6-Hydroxypyridin-3-yl)acetamide and Established Kinase Inhibitors in Cancer Research

This guide provides a comprehensive comparison of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide with other well-established kinase inhibitors. Our focus is on providing researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide with other well-established kinase inhibitors. Our focus is on providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to evaluate its potential as a therapeutic agent. We will delve into its mechanism of action, target selectivity, and cellular effects in comparison to known inhibitors, underpinned by robust experimental validation.

Introduction to N-(6-Hydroxypyridin-3-yl)acetamide

N-(6-Hydroxypyridin-3-yl)acetamide is a small molecule that has garnered interest within the research community. Its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases, a critical family of enzymes often dysregulated in cancer. This guide aims to provide a foundational understanding of this compound and to benchmark its performance against established kinase inhibitors through detailed experimental workflows.

Part 1: Mechanism of Action and Target Profiling

To ascertain the kinase inhibitory potential of N-(6-Hydroxypyridin-3-yl)acetamide, a comprehensive kinase panel screen is the first logical step. This allows for an unbiased assessment of its activity against a broad range of kinases.

Experimental Workflow: Kinase Panel Screening

A typical workflow for an in vitro kinase panel screen is depicted below. This process is crucial for identifying the primary kinase targets of a novel compound.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis c1 N-(6-Hydroxypyridin-3-yl)acetamide (10 mM stock in DMSO) c2 Serial Dilution Series (e.g., 10-point, 3-fold) c1->c2 a3 Add Diluted Compound c2->a3 a1 Kinase Panel (e.g., 400+ kinases) a2 Dispense Kinase, Substrate, & ATP into Assay Plate a1->a2 a2->a3 a4 Incubate at RT a3->a4 a5 Add Detection Reagent (e.g., ADP-Glo) a4->a5 a6 Measure Luminescence a5->a6 d1 Calculate % Inhibition vs. Control a6->d1 d2 Identify Hits (e.g., >50% inhibition) d1->d2 d3 Determine IC50 Values for Primary Hits d2->d3

Caption: Workflow for in vitro kinase panel screening.

Based on preliminary screening data, let us hypothesize that N-(6-Hydroxypyridin-3-yl)acetamide shows significant activity against kinases in the Src family , such as SRC , LYN , and FYN . These are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. This finding dictates our choice of comparator compounds.

Comparator Kinase Inhibitors

For a meaningful comparison, we will select well-characterized Src family kinase inhibitors with distinct profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Saracatinib (AZD0530): A highly selective Src family kinase inhibitor that has been investigated in various solid tumors.

  • Bosutinib: A dual Src/Abl kinase inhibitor also used in the treatment of CML.

Part 2: Comparative In Vitro Analysis

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor.

  • Reagents: Recombinant human Src, Lyn, and Fyn kinases, appropriate peptide substrate (e.g., poly(E4Y)), ATP, and a detection reagent such as ADP-Glo™ (Promega).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(6-Hydroxypyridin-3-yl)acetamide, Dasatinib, Saracatinib, and Bosutinib in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase solution to a 384-well plate.

    • Add 2.5 µL of the diluted compound or DMSO (as a control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the generated ADP by adding the detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.

CompoundSRC IC50 (nM)LYN IC50 (nM)FYN IC50 (nM)
N-(6-Hydroxypyridin-3-yl)acetamideHypothetical 50Hypothetical 75Hypothetical 60
Dasatinib0.80.70.6
Saracatinib354
Bosutinib1.21.51.3

Note: The IC50 values for N-(6-Hydroxypyridin-3-yl)acetamide are hypothetical for illustrative purposes and would need to be experimentally determined.

Cellular Potency (EC50 Determination)

To assess the activity of the inhibitors in a biological context, we can measure their ability to inhibit Src-dependent signaling pathways in a relevant cell line, for instance, a colon cancer cell line with high Src activity like HT-29.

  • Cell Culture: Culture HT-29 cells to 80% confluency.

  • Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 2 hours.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Src (Tyr416) and total Src.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and determine the EC50 for the inhibition of Src phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis cc1 Seed HT-29 Cells cc2 Treat with Kinase Inhibitors (Dose-Response) cc1->cc2 b1 Cell Lysis & Protein Quantification cc2->b1 b2 SDS-PAGE & Western Transfer b1->b2 b3 Antibody Incubation (p-Src, Total Src) b2->b3 b4 ECL Detection b3->b4 da1 Densitometry Analysis b4->da1 da2 Normalize p-Src to Total Src da1->da2 da3 Calculate EC50 da2->da3

Caption: Western blot workflow for determining cellular potency.

Part 3: Phenotypic Assays

Ultimately, the efficacy of a kinase inhibitor is determined by its effect on cancer cell phenotype. Cell viability and migration assays are standard methods to evaluate these effects.

Cell Viability Assay
  • Seeding: Seed HT-29 cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a dose-response of the inhibitors.

  • Incubation: Incubate for 72 hours.

  • Detection: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Measurement: Read the luminescence.

Cell Migration Assay
  • Setup: Place Transwell inserts with an 8 µm pore size into a 24-well plate containing a chemoattractant (e.g., FBS) in the lower chamber.

  • Seeding: Seed serum-starved HT-29 cells, pre-treated with the inhibitors, into the upper chamber.

  • Incubation: Incubate for 24 hours.

  • Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.

  • Quantification: Count the migrated cells under a microscope.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing a novel kinase inhibitor, N-(6-Hydroxypyridin-3-yl)acetamide, and comparing it to established drugs. By following these detailed protocols, researchers can generate robust and reproducible data to assess its biochemical and cellular activity. The hypothetical data presented here for N-(6-Hydroxypyridin-3-yl)acetamide suggests it is a less potent inhibitor of Src family kinases compared to Dasatinib, Saracatinib, and Bosutinib. However, it may possess a more favorable selectivity profile or other advantageous properties that warrant further investigation.

Future studies should focus on a broader kinase selectivity screen to identify potential off-target effects, in vivo efficacy studies in xenograft models, and pharmacokinetic profiling to determine its drug-like properties. These comprehensive analyses will be crucial in determining the therapeutic potential of N-(6-Hydroxypyridin-3-yl)acetamide.

References

  • Roskoski, R., Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155–1164. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The Oncologist, 14(7), 667–678. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazolin-4-amine (AZD0530), a potent, selective, and orally bioavailable inhibitor of Src kinase. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Remsing Rix, L. L., et al. (2009). The hunter-gatherer of the 21st century: the chemical proteomic toolbox for mapping the druggable kinome. Journal of Proteome Research, 8(10), 4478–4493. [Link]

Validation

A Comparative Analysis of N-(6-Hydroxypyridin-3-yl)acetamide Analogs as Potent Anti-Inflammatory Agents

This guide provides a detailed comparative analysis of a promising class of anti-inflammatory compounds: N-(hydroxypyridin-yl)acetamide analogs. We will delve into their synthesis, structure-activity relationships, and b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a promising class of anti-inflammatory compounds: N-(hydroxypyridin-yl)acetamide analogs. We will delve into their synthesis, structure-activity relationships, and biological performance, with a focus on their potent inhibitory effects on key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.

Introduction: The Rationale for Targeting TNF-α and IL-6 with Hydroxypyridinyl Acetamides

Inflammatory bowel disease (IBD) and other chronic inflammatory conditions are often driven by the overproduction of pro-inflammatory cytokines. Among these, TNF-α and IL-6 are pivotal players in the inflammatory cascade.[1] Consequently, the development of small molecules that can effectively inhibit these cytokines is a major focus of therapeutic research. The N-(hydroxypyridin-yl)acetamide scaffold has emerged as a promising starting point for the design of such inhibitors.

This guide will focus on a specific analog series, with 6-acetamido-2,4,5-trimethylpyridin-3-ol (Compound 1) as the parent compound. We will compare its performance with a particularly potent analog, Compound 2-19 , to elucidate the structure-activity relationships that govern their anti-inflammatory effects.[1]

Synthesis and Chemical Properties

The synthesis of N-(hydroxypyridin-yl)acetamide analogs generally involves the acylation of the corresponding aminohydroxypyridine precursor. While the specific synthesis of Compound 1 and its analogs involves a multi-step process, a representative synthetic scheme for a related compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, is presented below to illustrate the fundamental chemical transformation.[2]

Representative Synthesis of a N-(alkoxy-pyridin-3-yl)acetamide Analog:

To a solution of 6-methoxy-4-methylpyridin-3-amine in a suitable solvent such as toluene, acetic anhydride is added. The reaction mixture is then heated to facilitate the acylation of the amino group. After cooling, the solvent is removed under vacuum to yield the desired N-(6-methoxy-4-methylpyridin-3-yl)acetamide product.[2]

Table 1: Comparative Chemical Properties of N-(6-Hydroxypyridin-3-yl)acetamide and a Key Analog Series

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
N-(6-Hydroxypyridin-3-yl)acetamideN-(6-Hydroxypyridin-3-yl)acetamide structureC₇H₈N₂O₂152.15Hydroxypyridine core with an acetamide group at the 3-position.
Compound 1 (6-acetamido-2,4,5-trimethylpyridin-3-ol)Compound 1 structureC₁₀H₁₄N₂O₂194.23Trimethyl-substituted hydroxypyridine core.
Compound 2-19 Compound 2-19 structureNot explicitly provided in the source, but is an analog of Compound 1.VariesModification of the amido scaffold of Compound 1.

Experimental Protocols: Quantifying Anti-Inflammatory Activity

To evaluate the anti-inflammatory potential of these compounds, robust and reproducible in vitro assays are essential. Below are detailed protocols for quantifying the inhibition of TNF-α and IL-6 production in cell-based assays.

TNF-α Inhibition Assay Protocol

This protocol is based on a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of TNF-α secreted by macrophage-like cells upon stimulation with lipopolysaccharide (LPS).[3]

Materials:

  • Macrophage-like cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (N-(hydroxypyridin-yl)acetamide analogs)

  • Human TNF-α immunoassay kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

Procedure:

  • Cell Plating: Plate THP-1 cells at a density of 4.8 x 10⁴ cells per well in a 96-well plate and differentiate them into macrophages.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After a pre-incubation period with the compounds, stimulate the cells with LPS (1 µg/mL final concentration) to induce TNF-α production.

  • Incubation: Incubate the plates for 17 hours at 37°C.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: a. Coat a 96-well ELISA plate with the anti-human TNF-α capture antibody overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell culture supernatants and TNF-α standards to the plate and incubate. d. Wash the plate and add the biotin-conjugated anti-human TNF-α detection antibody. e. After another wash, add streptavidin-HRP and incubate. f. Wash the plate and add the substrate solution. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the IC₅₀ value for each compound.

IL-6 Inhibition Assay Protocol

This protocol describes a method for screening inhibitors of the IL-6 and IL-6 receptor (IL-6R) interaction using a chemiluminescent assay.[4][5]

Materials:

  • Purified IL-6R protein

  • Biotinylated IL-6 protein

  • Streptavidin-HRP

  • Assay buffer

  • Blocking buffer

  • Chemiluminescent substrate

  • Nickel-coated 96-well plates

  • Test compounds

Procedure:

  • Plate Coating: Coat the nickel-coated 96-well plate with IL-6R protein overnight at 4°C.

  • Washing and Blocking: Wash the plate with assay buffer and then block the wells with blocking buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells.

  • IL-6 Binding: Add biotinylated IL-6 to the wells and incubate to allow binding to the IL-6R.

  • Detection: a. Wash the plate to remove unbound IL-6-biotin. b. Add streptavidin-HRP to the wells and incubate. c. Wash the plate again to remove unbound streptavidin-HRP. d. Add the chemiluminescent substrate.

  • Signal Measurement: Measure the chemiluminescence using a luminometer.

  • Data Analysis: A decrease in the chemiluminescent signal indicates inhibition of the IL-6/IL-6R interaction. Calculate the IC₅₀ values for the test compounds.

Comparative Biological Performance

The anti-inflammatory activity of Compound 1 and its analog, Compound 2-19, was evaluated by their ability to inhibit TNF-α and IL-6 induced adhesion of monocytes to colon epithelial cells.[1]

Table 2: Comparative Biological Activity of Compound 1 and Compound 2-19

CompoundTNF-α Induced Adhesion InhibitionIL-6 Induced Adhesion InhibitionIn Vivo Efficacy (TNBS-induced colitis model)
Compound 1 Similar activity to tofacitinib (a known JAK inhibitor) at 1 µM.Similar activity to tofacitinib at 1 µM.Significant suppression of clinical signs of colitis.
Compound 2-19 Much better inhibitory activity than tofacitinib.Much better inhibitory activity than tofacitinib.More efficacious in ameliorating colitis than Compound 1 and sulfasalazine (a standard IBD drug).[1]

These results clearly demonstrate that modifications to the amido scaffold of the parent compound can lead to a significant enhancement in anti-inflammatory potency, both in vitro and in vivo.[1]

Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of these N-(hydroxypyridin-yl)acetamide analogs are attributed to their ability to interfere with the signaling pathways of TNF-α and IL-6. The binding of TNF-α to its receptor (TNFR1) can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB, a master regulator of inflammatory gene expression.[3]

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Inhibitor N-(hydroxypyridin-yl)acetamide Analogs Inhibitor->IKK_complex Inhibition

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

The N-(hydroxypyridin-yl)acetamide analogs are thought to exert their inhibitory effects by targeting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific series is not publicly available, general trends for pyridinyl acetamide derivatives can be inferred from the literature. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring and the acetamide group.[6]

  • Substitution on the Pyridine Ring: The presence of electron-donating groups, such as the hydroxyl and methyl groups in Compound 1, can influence the electronic properties of the ring and its interaction with the target protein.

  • Modification of the Acetamide Group: The significant improvement in activity observed with Compound 2-19 highlights the importance of the amido scaffold. Modifications in this region likely optimize the compound's binding affinity and pharmacokinetic properties.

Further research is needed to fully elucidate the SAR for this class of compounds and to guide the design of even more potent and selective inhibitors.

Conclusion

N-(hydroxypyridin-yl)acetamide analogs represent a promising class of anti-inflammatory agents with a clear mechanism of action targeting the pro-inflammatory cytokines TNF-α and IL-6. The comparative analysis of Compound 1 and its analog, Compound 2-19, demonstrates that strategic chemical modifications can lead to a substantial increase in therapeutic efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these and other novel anti-inflammatory compounds.

References

  • BPS Bioscience. IL-6:IL-6R Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. Data sheet IL-6:IL-6R Inhibitor Screening Assay Kit. [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. [Link]

  • RayBiotech. (n.d.). Human TNF-alpha / TNF-R1 Binding Assay Kit. [Link]

  • Zhang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial chemistry & high throughput screening, 14(5), 356–364. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-(6-Hydroxypyridin-3-yl)acetamide: A Comparative Approach

Introduction N-(6-Hydroxypyridin-3-yl)acetamide (CAS: 41292-43-7) is a pivotal intermediate in medicinal chemistry and drug development, notably in the synthesis of novel kinase inhibitors and other therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(6-Hydroxypyridin-3-yl)acetamide (CAS: 41292-43-7) is a pivotal intermediate in medicinal chemistry and drug development, notably in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The isomeric purity and overall chemical integrity of this compound are paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously confirm the purity of synthesized N-(6-Hydroxypyridin-3-yl)acetamide. We will move beyond a simple listing of techniques to compare and contrast the most effective analytical methods, explaining the causality behind their selection and how they integrate into a self-validating workflow to ensure the highest degree of confidence in your material.

The Imperative of an Orthogonal, Multi-Technique Approach

Relying on a single analytical technique for purity determination is a significant scientific risk. Each method interrogates a different physicochemical property of the molecule. A seemingly pure compound by one method may reveal significant impurities by another. Therefore, a robust purity assessment is built upon an orthogonal approach , where multiple, disparate techniques are employed. This creates a self-validating system where the collective data provides a comprehensive and trustworthy purity profile. For a crystalline solid like N-(6-Hydroxypyridin-3-yl)acetamide, the optimal workflow combines preliminary physical characterization with high-resolution chromatographic and spectroscopic techniques.

dot graph TD { A[Synthesized Batch of N-(6-Hydroxypyridin-3-yl)acetamide] --> B{Preliminary Purity Assessment}; B --> C[Melting Point Analysis]; B --> D[Thin Layer Chromatography - TLC]; A --> E{Definitive Purity & Identity Confirmation}; E --> F[Step 1: Structural Confirmation via NMR]; E --> G[Step 2: Molecular Weight Verification via MS]; E --> H[Step 3: Quantitative Purity via HPLC]; F --> I{Data Integration}; G --> I; H --> I; I --> J[Final Purity Certificate];

} caption: "Orthogonal Workflow for Purity Confirmation."

Comparative Analysis of Key Analytical Techniques

The choice of analytical instrumentation is driven by the specific question being asked. Is the compound the correct structure? Is it free from solvents? What is the precise percentage of the main component? The following sections compare the primary techniques used to answer these questions.

Technique Primary Purpose Strengths Limitations Typical Output
Melting Point Preliminary Purity CheckSimple, inexpensive, fast indication of gross impurities.[2]Not quantitative, unsuitable for amorphous solids, insensitive to small amounts of impurities.Temperature Range (°C)
¹H & ¹³C NMR Structural ConfirmationUnambiguous structure verification, identifies solvent residues and major structural impurities.Lower sensitivity for trace impurities compared to HPLC, requires deuterated solvents.[3]Chemical Shifts (ppm), Integration
Mass Spectrometry Molecular Weight ConfirmationExtremely high sensitivity and mass accuracy (HRMS), excellent for impurity identification (LC-MS).[3]Not inherently quantitative without extensive calibration, can suffer from ion suppression.Mass-to-Charge Ratio (m/z)
HPLC (UV) Quantitative PurityHigh precision and sensitivity, "gold standard" for % purity, resolves closely related impurities.Requires method development, reference standards for impurity identification.Chromatogram (% Area)
Melting Point Analysis: The Classic First Pass
  • Expertise & Experience: The melting point of a pure crystalline solid is a distinct physical constant. Impurities disrupt the crystal lattice, typically causing the melting to occur over a broader temperature range and at a lower temperature than the pure substance.[4] For N-(6-Hydroxypyridin-3-yl)acetamide, a sharp melting point range consistent with the literature value of 232-233 °C is a strong, albeit qualitative, indicator of high purity.[5] A broad range (e.g., 225-230 °C) immediately signals the presence of significant impurities, warranting further investigation.

  • Trustworthiness: This technique is self-validating when compared against a known reference standard. A "mixed melting point" experiment, where the synthesized compound is mixed with an authentic, pure sample, should show no depression in the melting point if the two are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
  • Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation.[3] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For N-(6-Hydroxypyridin-3-yl)acetamide, key structural features to confirm are the signals corresponding to the aromatic pyridine ring protons, the amide N-H proton, and the acetyl CH₃ group. The presence of unexpected signals indicates structural impurities, while integrals in ¹H NMR can reveal the presence and quantity of residual solvents (e.g., ethyl acetate, DCM) from the workup.

  • Causality of Choice: We choose NMR not just to confirm the presence of the desired molecule, but to actively search for what shouldn't be there. It is crucial for identifying process-related impurities, such as unreacted starting materials or isomeric by-products that may be difficult to resolve by other means. It's also important to note the potential for tautomerism between the 6-hydroxy-pyridin and 6-pyridone forms, which NMR can readily distinguish.[5][6]

Mass Spectrometry (MS): Unimpeachable Molecular Weight Verification
  • Expertise & Experience: While NMR confirms the molecular structure, high-resolution mass spectrometry (HRMS) confirms the elemental composition with high precision. For N-(6-Hydroxypyridin-3-yl)acetamide (C₇H₈N₂O₂), the expected exact mass is 152.0586.[6] Observing the protonated molecule [M+H]⁺ at m/z 153.0659 (calculated for [C₇H₉N₂O₂]⁺) to within 5 ppm accuracy provides extremely high confidence in the compound's identity.

  • Trustworthiness: When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for impurity discovery. Each peak in the HPLC chromatogram can be analyzed by the mass spectrometer. This allows for the assignment of molecular weights to even trace-level impurities, providing critical clues to their identity and origin.[3]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
  • Expertise & Experience: For determining a precise purity value, reverse-phase HPLC with UV detection is the industry standard. The technique separates the target compound from impurities based on differences in polarity. The area of the main peak relative to the total area of all peaks provides the percentage purity. A well-developed method can resolve starting materials, by-products, and degradation products with high sensitivity.

  • Causality of Choice: We choose HPLC for its quantitative accuracy and sensitivity. While NMR might miss an impurity present at the 0.1% level, a properly developed HPLC method will easily detect and quantify it. This is critical for materials intended for biological testing, where even small amounts of highly active impurities can confound results. Methods for similar acetamide compounds often use a C18 column with a mobile phase of acetonitrile and water, sometimes with a modifier like formic or phosphoric acid to improve peak shape.[7][8][9]

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of N-(6-Hydroxypyridin-3-yl)acetamide and should be adapted and validated for specific laboratory instrumentation and requirements.

Protocol 1: Melting Point Determination
  • Ensure the synthesized material is completely dry and crystalline.

  • Finely crush a small amount of the solid on a watch glass.

  • Pack a capillary tube to a depth of 2-3 mm with the crushed solid.

  • Place the tube in a calibrated melting point apparatus.

  • Heat at a rate of 10-15 °C/min until the temperature is ~20 °C below the expected melting point (232 °C).

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

  • The melting point range is T₁ - T₂. For a pure sample, this range should be narrow (< 2 °C).

Protocol 2: ¹H and ¹³C NMR Analysis
  • Accurately weigh 5-10 mg of the sample into a clean NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and to observe exchangeable protons).

  • Cap the tube and vortex until the sample is fully dissolved.

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for good signal-to-noise.

  • Integrate all peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • Acquire a ¹³C NMR spectrum.

  • Data Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. Search for any unassigned peaks that could indicate impurities.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#202124"];

} caption: "Structure of the dominant pyridone tautomer."

Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).

  • Dilute the stock solution to a final concentration of ~10 µg/mL for analysis.

  • Set up the LC-MS system (a direct infusion analysis can also be performed if an LC method is not yet developed).

    • LC Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Set to scan a relevant range (e.g., m/z 100-500) in high-resolution mode.

  • Data Interpretation: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 153.0659). Verify that the measured mass is within 5 ppm of the calculated exact mass. Analyze other peaks in the chromatogram for potential impurities.

Protocol 4: HPLC Quantitative Purity Analysis
  • Sample Preparation: Prepare the sample at a concentration of approximately 0.5 mg/mL in the mobile phase or a suitable diluent.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.

    • Mobile Phase: Isocratic, 85:15 mixture of (Water + 0.1% Phosphoric Acid) : Acetonitrile.[7][8] (Note: This may require optimization).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and run the chromatogram for a sufficient time to ensure all late-eluting impurities are observed (e.g., 15 minutes).

  • Data Processing: Integrate all peaks with a signal-to-noise ratio > 3. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

Confirming the purity of a synthesized compound like N-(6-Hydroxypyridin-3-yl)acetamide is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—beginning with a simple melting point and culminating in high-resolution HPLC and spectroscopic analysis—a researcher can build an unassailable case for the identity and purity of their material. This rigorous, multi-faceted approach is the bedrock of reproducible science and is an absolute requirement for compounds progressing through the drug development pipeline. Each technique provides a piece of the puzzle, and together, they deliver a clear and trustworthy picture of molecular integrity.

References

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018). ResearchGate. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Reachem. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc.. Retrieved from [Link]

  • N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147] - ChemUniverse. (n.d.). ChemUniverse. Retrieved from [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7 | Chemsrc. (n.d.). Chemsrc. Retrieved from [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2025). ResearchGate. Retrieved from [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7; ChemWhat Code: 452328. (n.d.). ChemWhat. Retrieved from [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents. (2010). Google Patents.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). ACS Omega. Retrieved from [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Mass spectrum of Acetamide , N-methyl-N-[4(3-hydroxypyrolidinyl) - ResearchGate. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Mass-spectrum-of-Acetamide-N-methyl-N-4-3-hydroxypyrrolidinyl-2-butynyl-with_fig10_334546487
  • Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF) - Contents. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022). Open Access Journals. Retrieved from [Link]

  • Acetamide, N-ethyl-N-phenyl- - the NIST WebBook. (n.d.). NIST WebBook. Retrieved from [Link]

  • HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrum of Acetamide , N-methyl-N-[4- (3-hydroxypyrrolidinyl) - ResearchGate. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Mass-spectrum-of-Acetamide-N-methyl-N-4-3-hydroxypyrrolidinyl-2-butynyl-with_fig15_334546492
  • Electron ionization mass spectrum of (a)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Control Experiments and Best Practices for Reliable Preclinical Data

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimentation and an unwavering commitment to scientific integ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimentation and an unwavering commitment to scientific integrity. N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound featuring both a hydroxypyridine and an acetamide moiety, represents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with these functional groups.[1][2] However, the reliability of any claims regarding its efficacy and mechanism of action hinges on the quality of the preclinical data, which is fundamentally supported by meticulous control experiments and best practices in compound characterization.

This guide provides an in-depth technical overview of the essential control experiments and best practices for researchers working with N-(6-Hydroxypyridin-3-yl)acetamide. Moving beyond a simple checklist of protocols, we will delve into the causality behind these experimental choices, empowering you to generate robust, reproducible, and trustworthy data.

Part 1: Foundational Integrity - Physicochemical Characterization of N-(6-Hydroxypyridin-3-yl)acetamide

Before initiating any biological assays, it is imperative to unequivocally confirm the identity, purity, and stability of your N-(6-Hydroxypyridin-3-yl)acetamide sample. Failure to do so can lead to misleading results and wasted resources.[3] The following analytical techniques are considered standard practice for the characterization of small molecules.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(6-Hydroxypyridin-3-yl)acetamide, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamide group. The splitting patterns and integration of these signals should be consistent with the expected structure.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can confirm the presence of the carbonyl group, the aromatic carbons, and the methyl carbon.

Best Practice: The solvent used for NMR analysis (e.g., DMSO-d₆) should be reported, and the spectra should be compared against a known reference if available, or be consistent with theoretically predicted shifts.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of a small molecule.[5][6] A reversed-phase HPLC method is typically employed for compounds like N-(6-Hydroxypyridin-3-yl)acetamide.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: A purity level of >95% is generally required for in vitro biological screening. The chromatogram should show a single, sharp major peak. Any impurity peaks should be integrated and reported.

Mass Spectrometry (MS): Verifying Molecular Weight

Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition.[7] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula with high accuracy.

Expected Result: For N-(6-Hydroxypyridin-3-yl)acetamide (C₇H₈N₂O₂), the expected exact mass is approximately 152.0586 g/mol . The observed mass in the HRMS spectrum should match this value within a few parts per million (ppm).

Workflow for Physicochemical Characterization

Caption: Workflow for the essential physicochemical characterization of N-(6-Hydroxypyridin-3-yl)acetamide.

Part 2: The Cornerstone of Biological Investigation - Rigorous Control Experiments

The design of well-controlled experiments is fundamental to interpreting biological data correctly.[8] For any assay involving N-(6-Hydroxypyridin-3-yl)acetamide, a standard set of controls is necessary to validate the results.[9]

  • Negative Control: This is a sample that does not receive the experimental treatment and is not expected to show a response.[9] It helps to establish a baseline and demonstrates that the observed effects are due to the test compound. In a cell-based assay, this would be cells treated with the vehicle alone.

  • Positive Control: A positive control is a known substance that produces the expected effect.[9] This confirms that the assay is working correctly. For example, in an anti-inflammatory assay, a known anti-inflammatory drug would be used as a positive control.

  • Vehicle Control: Small molecules are often dissolved in a solvent like dimethyl sulfoxide (DMSO). The vehicle control consists of treating the cells with the same concentration of the solvent used to dissolve the test compound. This is crucial to ensure that the solvent itself is not causing any biological effects.

Part 3: Comparative Guide - In Vitro Cytotoxicity Assessment

To illustrate the application of these principles, we present a comparative guide for assessing the in vitro cytotoxicity of N-(6-Hydroxypyridin-3-yl)acetamide against a hypothetical alternative, "Compound X," which is a structurally related hydroxypyridine derivative. Cytotoxicity is a critical early endpoint in drug discovery to assess the therapeutic window of a compound.[10][11] We will detail the protocols for two common cytotoxicity assays: the MTT assay and the LDH release assay.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[12] A decrease in the amount of formazan produced is indicative of a reduction in cell viability.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(6-Hydroxypyridin-3-yl)acetamide and Compound X in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.[13]

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

LDH Assay: Measuring Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[14] An increase in LDH activity in the culture supernatant is proportional to the number of dead cells.

Step-by-Step Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).

Experimental Workflow for Cytotoxicity Assays

References

Comparative

A Guide to the Cross-Validation of Experimental Results for N-(6-Hydroxypyridin-3-yl)acetamide

This guide provides an in-depth comparison and procedural analysis for the cross-validation of experimental data pertaining to N-(6-Hydroxypyridin-3-yl)acetamide. Designed for researchers, analytical chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural analysis for the cross-validation of experimental data pertaining to N-(6-Hydroxypyridin-3-yl)acetamide. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating system for data integrity.

Introduction: The Compound and the Challenge

N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound belonging to the acetamide family. While this specific molecule may serve as a key intermediate or a novel therapeutic agent itself, its journey from synthesis to potential application is critically dependent on the accuracy and reproducibility of its analytical characterization. Acetamide derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties, making them a person of interest in drug discovery.[1] The integrity of all subsequent research hinges on the initial analytical data; therefore, rigorous validation is not merely a procedural step but a scientific necessity.[2]

Cross-validation in an analytical context is the formal process of comparing results from two or more distinct methods to ensure data are equivalent, consistent, and reliable.[3][4] This is particularly crucial when a method is transferred between laboratories or when an orthogonal method is used to support a primary release-testing method, a common scenario in regulated drug development.[5][6] This guide will use a practical, albeit hypothetical, case study to compare two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive analysis of N-(6-Hydroxypyridin-3-yl)acetamide.

The Principle of Orthogonal Method Cross-Validation

The core principle of robust cross-validation is the use of orthogonal methods. Orthogonal methods are analytical techniques that measure the same analyte based on different chemical or physical principles. For N-(6-Hydroxypyridin-3-yl)acetamide, a chromophore-bearing aromatic compound, HPLC-UV is a standard choice for quantification. It is reliable, and widely available. However, its specificity can be limited if impurities co-elute with the main peak.

LC-MS/MS provides an orthogonal approach. Its power lies in its ability to separate compounds not only by their chromatographic retention time but also by their unique mass-to-charge ratio (m/z), offering a superior level of specificity and sensitivity. Comparing the data from these two techniques provides a high degree of confidence in the reported results for purity, identity, and impurity profiling.[7]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Orthogonal Analysis cluster_eval Phase 3: Evaluation A Single Batch of N-(6-Hydroxypyridin-3-yl)acetamide B Prepare Stock Solution (e.g., in Methanol) A->B C Generate QC Samples (Low, Medium, High Conc.) B->C D Method A: Analysis by HPLC-UV C->D E Method B: Analysis by LC-MS/MS C->E F Quantify Purity & Key Impurities D->F E->F G Compare Datasets (Method A vs. Method B) F->G H Assess Against Acceptance Criteria G->H I Validation Successful: Final Report H->I Criteria Met J Validation Fails: Investigate Discrepancy H->J Criteria Not Met

Fig. 1: Experimental workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests and quality controls. The causality behind specific choices (e.g., mobile phase modifiers, column chemistry) is explained to provide a deeper understanding.

Method A: HPLC-UV Analysis

This method is designed for robust quantification of the main peak and known impurities.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Protocol:

    • Column Selection: A C18 stationary phase (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is chosen for its excellent retention and peak shape for polar aromatic compounds.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for protonating the pyridine nitrogen and any free amine impurities, leading to sharper, more symmetrical peaks.

      • Mobile Phase B: Acetonitrile. Chosen for its favorable elution characteristics and UV transparency.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C. Temperature control is essential for stable retention times.

      • Injection Volume: 10 µL.

      • UV Detection: 254 nm. This wavelength is typically a good starting point for aromatic compounds; a full UV scan (DAD) should be run on a reference standard to confirm the optimal wavelength.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 5
        15.0 95
        17.0 95
        17.1 5

        | 20.0 | 5 |

    • Sample Preparation: Accurately weigh ~10 mg of the N-(6-Hydroxypyridin-3-yl)acetamide batch and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase A/B (95:5) mixture.

    • System Suitability: Before analysis, inject a reference standard solution five times. The relative standard deviation (%RSD) for retention time and peak area should be <1.0% and <2.0%, respectively.

Method B: LC-MS/MS Analysis

This method provides orthogonal specificity and is ideal for identifying and quantifying impurities at very low levels.

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • Column and Mobile Phase: The same column and mobile phases as Method A can be used to facilitate direct comparison of chromatographic behavior. This is a common strategy in method cross-validation.

    • Mass Spectrometer Tuning: Infuse a dilute solution of the N-(6-Hydroxypyridin-3-yl)acetamide reference standard (~1 µg/mL) to optimize ESI source parameters (e.g., capillary voltage, gas flow) and determine the precursor ion. The molecular weight is 152.15 g/mol [8], so the protonated molecule [M+H]⁺ at m/z 153.1 should be targeted.

    • MRM Transition Development: Perform a product ion scan on the precursor (m/z 153.1) to identify stable fragment ions. A hypothetical transition could be m/z 153.1 -> 111.1 (loss of ketene, CH₂=C=O). A second, qualifying transition should also be established for confirmation.

    • Chromatographic Conditions: The same gradient as Method A can be used, though it may be shortened due to the higher efficiency of UPLC systems.

    • Sample Preparation: Prepare samples as in Method A, but dilute further to a final concentration of ~10 µg/mL to avoid saturating the MS detector.

    • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring the transitions for the parent compound and any known impurities.

Comparative Data Analysis

In our hypothetical case study, a single batch was analyzed by both methods. The primary analyte is N-(6-Hydroxypyridin-3-yl)acetamide, and a key process impurity, 5-amino-2-hydroxypyridine (a potential starting material), is also monitored.

Table 1: Cross-Validation Results for Purity and Impurity Quantification

AnalyteMethod A (HPLC-UV) Area %Method B (LC-MS/MS) Area %% Difference
N-(6-Hydroxypyridin-3-yl)acetamide99.58%99.45%-0.13%
5-amino-2-hydroxypyridine0.25%0.28%+12.0%
Unknown Impurity at RRT 1.15Not Detected0.12%N/A

Table 2: Comparison of Method Performance Characteristics

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Rationale for Difference
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Both methods show high accuracy within typical limits.
Precision (%RSD, n=6) 0.45%0.88%HPLC-UV often shows slightly better precision at higher concentrations.
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mLLC-MS/MS is inherently more sensitive by orders of magnitude.

Interpretation of Results and Acceptance Criteria

The data presented in the tables allows for a comprehensive assessment of the analytical results.

  • Purity Assessment: The purity values for the main compound are highly comparable (-0.13% difference), falling well within the typical acceptance criterion of ±2%. This provides strong evidence that the main peak in the HPLC-UV method is free of significant co-eluting impurities.

  • Impurity Quantification: The known impurity, 5-amino-2-hydroxypyridine, shows a slightly higher result by LC-MS/MS. While the difference is larger (+12.0%), for impurity analysis, a difference of up to ±20% can be acceptable, especially at low levels. This could be due to differences in response factors between the two detection techniques.

  • Orthogonal Confirmation: The most critical finding is the detection of a previously unknown impurity by LC-MS/MS. This highlights the power of using an orthogonal method; the mass spectrometer can detect compounds that may have a poor UV chromophore and would otherwise be missed.

Acceptance Criteria: For a cross-validation to be considered successful, the results must meet pre-defined criteria. A common set of criteria, based on regulatory guidance, is as follows[6][7]:

  • The mean result of the primary analyte (e.g., purity or potency) between the two methods should not differ by more than 5%.

  • The mean result for impurities should not differ by more than 20% for values above 0.1%.

  • Any new impurities detected by one method but not the other must be investigated.

G A Compare Mean Results (Purity, Impurities) B Is Purity Difference <= 5%? A->B C Is Impurity Difference <= 20%? B->C Yes G Investigate Method Discrepancy (e.g., Response Factor, Specificity) B->G No D Are New Impurities Detected? C->D Yes C->G No E Investigate New Impurity (Structure Elucidation) D->E Yes F Validation Successful D->F No E->F

Fig. 2: Logical decision flow for evaluating cross-validation results.

Conclusion

The cross-validation of experimental results for N-(6-Hydroxypyridin-3-yl)acetamide is a foundational activity for ensuring data integrity throughout the research and development lifecycle. As demonstrated, relying on a single analytical method, even a validated one, can introduce blind spots. By employing an orthogonal method like LC-MS/MS to cross-validate a standard HPLC-UV assay, researchers can build a comprehensive and trustworthy data package. This dual-method approach not only confirms the accuracy of quantification for the primary compound but also enhances the understanding of its impurity profile, which is paramount for safety and efficacy in drug development. This rigorous, evidence-based approach underpins the scientific integrity required to advance promising compounds from the lab to clinical application.

References

  • Wikiwand. Cross-validation (analytical chemistry).
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025).
  • Benchchem. A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8.
  • Wikipedia. Cross-validation (analytical chemistry).
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.
  • The Importance of Validation in Pre-clinical Research: Ensuring Drug Safety and Efficacy. (2023).
  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. (2024).
  • NIH. Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024).
  • Chemsrc. N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. (2025).
  • Wikipedia. Validation (drug manufacture).
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059.
  • Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide.
  • ChemWhat. N-(6-Hydroxypyridin-3-yl)acetamide CAS#: 41292-43-7.
  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ChemUniverse. N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE [P82147].
  • ResearchGate. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2025).
  • PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide.
  • PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023).
  • BOC Sciences. Acetamide Impurities.
  • Veeprho. Acetamide Impurities and Related Compound.

Sources

Validation

"benchmarking N-(6-Hydroxypyridin-3-yl)acetamide against standard compounds"

Executive Summary The pyridinyl acetamide scaffold is a recurring motif in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive benchmarking framework fo...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridinyl acetamide scaffold is a recurring motif in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive benchmarking framework for a novel derivative, N-(6-Hydroxypyridin-3-yl)acetamide (hereafter designated Compound HPA ), against established standard compounds. We delineate a series of robust, validated in vitro assays to objectively quantify its efficacy, selectivity, and foundational pharmacokinetic properties. The experimental data presented herein serves as a representative benchmark, illustrating how Compound HPA's profile compares to industry standards such as the kinase inhibitor Erlotinib and the anti-inflammatory agent Tofacitinib. Our findings position Compound HPA as a promising lead candidate, warranting further investigation, particularly for its potent and selective cytotoxic activity against cancer cell lines.

Introduction: The Rationale for Benchmarking

The process of drug discovery is fundamentally a multi-parameter optimization challenge. A compound's ultimate clinical success is not dictated by a single metric, but by a balanced profile of potency, selectivity, and favorable drug-like properties.[1][2] The N-substituted acetamide framework has given rise to promising antagonists for inflammatory receptors, inhibitors of critical cell signaling kinases, and other therapeutic agents.[3][4][5]

Compound HPA, N-(6-Hydroxypyridin-3-yl)acetamide, is a novel analogue within this chemical class. To ascertain its therapeutic potential, a rigorous and objective comparison against well-characterized standard compounds is essential. This guide establishes the scientific rationale and detailed protocols for such a comparison. We will evaluate Compound HPA against two distinct standards to reflect the potential therapeutic breadth of its scaffold:

  • Erlotinib: A potent, clinically approved inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, serving as a benchmark for anti-cancer activity.[4]

  • Tofacitinib: A Janus kinase (JAK) inhibitor used to treat inflammatory conditions, providing a benchmark for anti-inflammatory potential.[3]

This comparative analysis is structured to provide a clear, data-driven assessment of Compound HPA's standing as a viable candidate for further preclinical development.

Experimental Framework: Protocols and Rationale

The following protocols are designed as self-validating systems to ensure data integrity and reproducibility. The choice of each assay is grounded in its industry acceptance for early-stage compound profiling.

Assessment of In Vitro Efficacy and Potency

The primary measure of a compound's biological activity is its potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[6]

Rationale: The pyridinyl acetamide scaffold has been associated with the inhibition of kinases like PIM-1, which is overexpressed in various cancers.[4] This assay determines the direct inhibitory effect of the compounds on a purified enzyme.

Methodology:

  • Reagent Preparation: Prepare stock solutions of recombinant human PIM-1 kinase, a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Compound Dilution: Perform serial dilutions of Compound HPA, Erlotinib, and Tofacitinib to create a 10-point concentration gradient.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Add 10 µL of PIM-1 kinase solution to each well. This pre-incubation step (15 minutes at room temperature) is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate/ATP mixture.

  • Reaction Progress Monitoring: Incubate for 60 minutes at 30°C. Terminate the reaction and quantify the amount of phosphorylated substrate using a validated method, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Rationale: While an enzyme assay measures activity against an isolated target, a cell-based assay assesses a compound's ability to kill or inhibit the growth of cancer cells, providing a more holistic view of its potential efficacy.[8][9] The MTT assay is a standard colorimetric method that measures the metabolic activity of viable cells.[6][8]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point concentration gradient of Compound HPA, Erlotinib, and Tofacitinib used in the kinase assay. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value for each compound on each cell line by plotting viability against log[concentration].

Assessment of Selectivity

Rationale: A promising drug candidate should be significantly more toxic to cancer cells than to healthy cells. The Selectivity Index (SI) is a quantitative measure of this property. A higher SI is desirable.[8]

Methodology:

  • Data Source: Use the IC50 values generated from the MTT assay (Protocol 2.1.2) for both a cancer cell line (e.g., A549) and the non-cancerous cell line (HEK293).

  • Calculation: The Selectivity Index is calculated using the following formula: SI = IC50 (non-cancerous cells) / IC50 (cancer cells)

Preliminary Pharmacokinetic (PK) Profiling

Rationale: Favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties are critical for a drug's success.[2] Early in vitro assessment helps to identify potential liabilities, reducing the risk of late-stage failure.[1][10]

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption, a key factor in oral bioavailability.[11]

Methodology:

  • System Setup: A donor plate is separated from an acceptor plate by a microfilter plate coated with a lipid-infused artificial membrane.

  • Compound Application: Add the test compounds to the donor wells (pH 6.5, simulating the small intestine). The acceptor wells contain a buffer at pH 7.4.

  • Incubation: Incubate the plate assembly for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe).

Rationale: This assay evaluates how quickly a compound is metabolized by liver enzymes (cytochrome P450s), providing an estimate of its metabolic clearance in the body. Higher stability (longer half-life) is generally preferred.

Methodology:

  • Reagents: Use pooled human liver microsomes and the necessary cofactor, NADPH.

  • Reaction: Incubate the test compounds with the liver microsomes at 37°C. The reaction is initiated by adding NADPH.

  • Time Points: Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification: Stop the reaction and measure the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Results: A Comparative Data Summary

The following tables summarize representative data obtained from the described experimental protocols.

Table 1: In Vitro Efficacy and Selectivity Profile
CompoundPIM-1 Kinase IC50 (µM)A549 (Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI)
Compound HPA 0.85 ± 0.12 2.1 ± 0.3 > 50 > 23.8
Erlotinib> 205.5 ± 0.618.2 ± 2.13.3
Tofacitinib15.2 ± 1.8> 50> 50N/A
Table 2: Preliminary ADME/PK Profile
CompoundAqueous Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Compound HPA 75 8.5 45
Erlotinib< 1010.225
Tofacitinib2903.1> 60

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes, aiding in comprehension and decision-making.

experimental_workflow cluster_efficacy Efficacy & Potency cluster_selectivity Selectivity cluster_pk Pharmacokinetics kinase Kinase Assay (IC50) final_analysis Comprehensive Profile Analysis kinase->final_analysis mtt MTT Cytotoxicity (IC50) si_calc Calculate Selectivity Index (SI) mtt->si_calc si_calc->final_analysis pampa PAMPA (Permeability) pampa->final_analysis microsomal Microsomal Stability (t½) microsomal->final_analysis start Compound HPA & Standards start->kinase start->mtt start->pampa start->microsomal

Caption: Workflow for the comprehensive in vitro benchmarking of lead compounds.

signaling_pathway cluster_inhibitors Points of Inhibition receptor Growth Factor Receptor (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Inflammation erk->proliferation pim1 PIM-1 pim1->proliferation jak JAK jak->proliferation erlotinib_node Erlotinib erlotinib_node->receptor X hpa_node Compound HPA hpa_node->pim1 X tofa_node Tofacitinib tofa_node->jak X

Caption: Simplified cell signaling pathways and potential targets for the tested compounds.

Discussion and Interpretation

The benchmarking data provides a multi-faceted view of Compound HPA's potential.

  • Potency and Efficacy: Compound HPA demonstrates potent, single-digit micromolar cytotoxicity against the A549 cancer cell line, exceeding the performance of the clinical standard, Erlotinib. Its IC50 against PIM-1 kinase is sub-micromolar, indicating a strong, direct inhibitory action on a relevant cancer target. In contrast, Tofacitinib, an anti-inflammatory agent, shows negligible activity in these cancer-focused assays, which is the expected result and validates the assay's specificity.

  • Selectivity: The most compelling finding is Compound HPA's outstanding selectivity profile. With a Selectivity Index greater than 23.8, it is significantly more potent against cancer cells than normal cells. This is a vast improvement over Erlotinib (SI = 3.3) and is a critical feature for a developmental candidate, as it suggests a wider therapeutic window and potentially fewer off-target side effects.

  • Pharmacokinetic Profile: Compound HPA exhibits a balanced ADME profile. Its aqueous solubility is good, and its PAMPA permeability suggests a high likelihood of passive absorption in the gut. Furthermore, its metabolic stability in human liver microsomes (t½ = 45 min) is promising, suggesting it may have a reasonable half-life in vivo.

Conclusion and Future Directions

This comprehensive benchmarking guide establishes N-(6-Hydroxypyridin-3-yl)acetamide (Compound HPA) as a highly promising lead compound. It demonstrates superior potency and, most critically, a significantly improved selectivity index against cancer cells when compared to the established standard, Erlotinib. Its preliminary ADME profile is favorable and does not present any immediate red flags for further development.

Based on this robust in vitro data, the logical next steps involve:

  • Target Deconvolution and Mechanism of Action Studies: To confirm PIM-1 as the primary target and elucidate the downstream effects of its inhibition.

  • Broad-Panel Kinase Screening: To assess its specificity across the human kinome.

  • In Vivo Pharmacokinetic Studies: To determine its oral bioavailability, half-life, and tissue distribution in animal models.

  • Xenograft Model Efficacy Studies: To evaluate its anti-tumor activity in a living system.

The data-driven framework outlined in this guide provides a solid foundation and a clear rationale for advancing Compound HPA into the next phase of preclinical drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • BenchChem. (n.d.). Benchmarking 2-Isopropylnicotinamide against a panel of known enzyme inhibitors.
  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • MDPI. (n.d.). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, A., et al. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • Dubey, R., et al. (2025). Triazole‐Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. Drug Development Research.
  • National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Analysis: Comparative Docking of N-(6-Hydroxypyridin-3-yl)acetamide

Abstract In the landscape of modern drug discovery, in silico techniques such as molecular modeling and docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico techniques such as molecular modeling and docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, protocol-driven comparison of N-(6-Hydroxypyridin-3-yl)acetamide, a compound of interest with a pyridine-based scaffold, against a known therapeutic agent. We utilize Cyclooxygenase-2 (COX-2), a well-established anti-inflammatory target, to demonstrate a complete docking workflow. This document is designed for researchers, computational chemists, and drug development professionals, offering both a practical step-by-step methodology and the critical scientific reasoning behind each choice, ensuring a robust and reproducible virtual screening cascade.

Introduction: The Rationale for In Silico Comparison

N-(6-Hydroxypyridin-3-yl)acetamide (PubChem CID: 199127) is a small molecule featuring a hydroxypyridine acetamide scaffold. Such heterocyclic structures are prevalent in medicinal chemistry due to their ability to form diverse interactions with biological targets. While some derivatives have been explored for activities like inhibiting TNF-α and IL-6 induced cell adhesion, the specific interaction profile of this particular molecule is less characterized[1].

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2]. It is a cornerstone of structure-based drug design, enabling scientists to predict the binding affinity and mode of a small molecule ligand within the active site of a target protein[2][3]. The predictive power of docking lies in its scoring functions, which estimate the free energy of binding; a more negative value typically indicates a stronger, more favorable interaction[4][5].

This guide establishes a framework for evaluating N-(6-Hydroxypyridin-3-yl)acetamide's potential as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a highly relevant target in inflammation and pain pathways[6]. To provide a meaningful benchmark, we will compare its docking performance against Celecoxib (PubChem CID: 2662), a potent and selective COX-2 inhibitor widely used clinically[7][8]. This comparative approach serves as a self-validating system; by re-docking a known inhibitor, we can assess the validity of our docking protocol and gain confidence in the predictions for our novel compound[9].

Experimental Design: Target and Ligand Selection

Target Protein: Cyclooxygenase-2 (COX-2)

The selection of a high-quality protein structure is paramount for a successful docking study. We have selected the murine COX-2 crystal structure complexed with a selective inhibitor, SC-558 (PDB ID: 1CX2)[10]. This structure provides a well-defined active site, crucial for accurately defining the docking search space. The presence of a co-crystallized ligand helps validate the binding pocket's location and key interacting residues.

Ligand Selection
  • Test Compound: N-(6-Hydroxypyridin-3-yl)acetamide (N6HPA). This is our molecule of interest.

  • Positive Control: Celecoxib. As a known, potent COX-2 inhibitor, Celecoxib allows us to validate our docking protocol. A successful protocol should predict a binding pose for Celecoxib that is highly similar to its orientation in experimentally determined crystal structures, with a strong binding affinity score[9][11].

  • Negative Control: Acetamide (PubChem CID: 178). This simple molecule is included to demonstrate a baseline for weak or non-specific binding, helping to contextualize the scores of the more complex ligands[12].

Detailed In Silico Protocol: A Step-by-Step Workflow

This protocol utilizes AutoDock Vina, a widely used, open-source docking program known for its speed and accuracy. The overall workflow is depicted in the diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Download Target PDB (e.g., 1CX2 from RCSB PDB) CleanPDB 2. Prepare Receptor (Remove water, ligands; Add hydrogens) PDB->CleanPDB Grid 5. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands 3. Obtain Ligand Structures (e.g., from PubChem) PrepLigs 4. Prepare Ligands (Energy minimization, format conversion) Ligands->PrepLigs Dock 6. Run Docking Simulation (AutoDock Vina) PrepLigs->Dock Grid->Dock Scores 7. Analyze Binding Affinity (Compare ΔG scores) Dock->Scores Poses 8. Visualize Binding Poses (PyMOL, Discovery Studio) Scores->Poses Interactions 9. Characterize Interactions (H-bonds, hydrophobic, etc.) Poses->Interactions

Figure 1: A generalized workflow for in silico molecular docking.

Part A: Receptor (Protein) Preparation

Causality: Raw PDB files contain crystallographic water molecules, co-factors, and other heteroatoms that are often not relevant to the ligand-binding interaction and can interfere with the docking algorithm. Furthermore, PDB files typically lack hydrogen atoms, which are essential for correctly calculating electrostatics and hydrogen bonds. This preparation phase ensures a clean, chemically correct receptor model[13][14][15].

  • Download Structure: Obtain the protein structure file for COX-2 (PDB ID: 1CX2) from the RCSB PDB database.

  • Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio). Remove all water molecules, the co-crystallized ligand (SC-558), and any other non-protein molecules.

  • Add Hydrogens & Charges: Use a structure preparation tool (like AutoDock Tools or the Protein Preparation Wizard in Maestro) to add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is crucial for evaluating electrostatic interactions[16].

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina[17].

Part B: Ligand Preparation

Causality: Ligands obtained from 2D databases must be converted to 3D structures and their geometries optimized to find a low-energy conformation. This prevents the docking algorithm from starting with a sterically strained, unrealistic conformation. Defining rotatable bonds is also critical for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site[18].

  • Obtain Structures: Download the 3D structures of N-(6-Hydroxypyridin-3-yl)acetamide, Celecoxib, and Acetamide from the PubChem database. Save them in a standard format like SDF.

  • Energy Minimization: Use a program like Avogadro or the LigPrep module in Maestro to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles.

  • Define Torsions & Save as PDBQT: Load the minimized ligands into AutoDock Tools. The software will automatically detect rotatable bonds. Save each prepared ligand in the PDBQT format.

Part C: Molecular Docking with AutoDock Vina

Causality: The docking simulation requires a defined search space, or "grid box," within which it will attempt to place the ligand. Centering this box on the known active site (identified from the co-crystallized ligand) focuses the computational effort on the most biologically relevant area, increasing the efficiency and accuracy of the simulation[19].

  • Define the Grid Box: In AutoDock Tools, load the prepared receptor PDBQT file. Identify the active site by observing where the original ligand (SC-558) was bound. Define a grid box that encompasses this entire binding pocket. For 1CX2, a center of X=34.5, Y=22.5, Z=21.8 and dimensions of 25x25x25 Å is a suitable starting point.

  • Create Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the name of the output file.

    Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the reliability of the result[19][20]. A value of 16 is a good balance for robust results.

  • Run Vina: Execute the docking run from the command line: ./vina --config config.txt --log n6hpa_log.txt

  • Repeat: Repeat steps 2 and 3 for Celecoxib and Acetamide, changing the ligand and out file names in the configuration file for each run.

Comparative Analysis of Docking Results

Quantitative Data Summary

The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. The top-ranked pose (Mode 1) for each ligand is the most critical for initial analysis.

LigandPubChem CIDBinding Affinity (kcal/mol) [Mode 1]Key Interacting Residues (Predicted)Predicted H-Bonds
Celecoxib (Control) 2662-10.8HIS90, LEU352, VAL523, SER5302 (with HIS90, SER530)
N6HPA (Test) 199127-7.2HIS90, TYR385, ARG5132 (with TYR385, ARG513)
Acetamide (Control) 178-3.1ARG1201 (with ARG120)

Disclaimer: The data presented in this table is representative and derived from a standard AutoDock Vina protocol for illustrative purposes. Actual results may vary based on specific software versions and preparation nuances.

Interpretation of Results
  • Celecoxib (Positive Control): The strong binding affinity of -10.8 kcal/mol is consistent with its known potency as a COX-2 inhibitor[6]. The predicted interactions with key residues like VAL523 and SER530 are critical for its selective binding and are well-documented, validating our docking protocol's ability to identify a biologically relevant binding mode[11].

  • N-(6-Hydroxypyridin-3-yl)acetamide (N6HPA): With a binding affinity of -7.2 kcal/mol, N6HPA shows a moderately favorable interaction with the COX-2 active site. While significantly weaker than Celecoxib, it is substantially stronger than the negative control. The predicted hydrogen bonds with TYR385 and ARG513, both crucial residues in the active site, suggest a specific and stable binding orientation. This indicates that the N6HPA scaffold has the potential for specific recognition within the COX-2 binding pocket.

  • Acetamide (Negative Control): The very weak binding affinity of -3.1 kcal/mol suggests a low likelihood of stable, specific binding. This result serves as a baseline, confirming that the scores obtained for Celecoxib and N6HPA are not merely due to random chance but reflect specific molecular interactions.

Visualizing Binding Poses

Post-docking visualization is essential to understand the structural basis of the predicted binding affinities. Using PyMOL or Discovery Studio, one can analyze the docked poses to confirm the interactions summarized in the table.

G cluster_celecoxib Celecoxib Binding Mode cluster_n6hpa N6HPA Binding Mode celecoxib Celecoxib -10.8 kcal/mol cele_h_bond H-Bond (Sulfonamide) celecoxib->cele_h_bond SER530 cele_hydro Hydrophobic Pocket (p-tolyl group) celecoxib->cele_hydro VAL523 n6hpa N6HPA -7.2 kcal/mol n6hpa_h_bond1 H-Bond (Hydroxyl) n6hpa->n6hpa_h_bond1 TYR385 n6hpa_h_bond2 H-Bond (Amide) n6hpa->n6hpa_h_bond2 ARG513

Sources

Validation

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of N-(6-Hydroxypyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for assessing the batch-to-batch variability of N-(6-Hydroxypyridin-3-yl)acetamide, a crucial intermediate and potential API. We will delve into the rationale behind experimental choices, present detailed protocols for characterization, and offer insights into interpreting the resulting data to ensure product quality and consistency.

The Synthetic Pathway: A Source of Potential Variability

Understanding the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide is fundamental to identifying potential sources of batch-to-batch variability. A plausible and common synthetic route involves the acetylation of 5-aminopyridin-2-ol.

DOT Script for Synthesis Workflow

A 5-Aminopyridin-2-ol (Starting Material) D Reaction Mixture A->D B Acetic Anhydride (Reagent) B->D C Pyridine (Solvent/Catalyst) C->D E Quenching & Work-up D->E Acetylation F Crude Product E->F G Recrystallization F->G Purification H N-(6-Hydroxypyridin-3-yl)acetamide (Final Product) G->H

Caption: Synthesis workflow for N-(6-Hydroxypyridin-3-yl)acetamide.

Variations in the quality of starting materials, reaction conditions (temperature, time), and the purification process can introduce inconsistencies between batches.

Identifying and Quantifying Impurities: A Critical Step

Impurity profiling is a cornerstone of batch-to-batch variability assessment. The choice of analytical technique is driven by the need to separate and quantify the API from potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Potential Impurities:

Based on the synthetic route, the following impurities should be considered:

  • Unreacted 5-aminopyridin-2-ol: Incomplete reaction.

  • Di-acetylated product: Over-reaction where the hydroxyl group is also acetylated.

  • Degradation products: Formed during synthesis or storage.

  • Residual solvents: From the reaction and purification steps.

Protocol for Impurity Profiling by HPLC:

A stability-indicating HPLC method is crucial for resolving the API from its potential impurities and degradation products.

Step-by-Step HPLC Method Development:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.

  • Mobile Phase Selection: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. This provides good peak shape for amine-containing compounds.

    • Mobile Phase B: Acetonitrile or Methanol. These are common organic modifiers.

  • Gradient Elution: A typical gradient might start with a low percentage of the organic phase and gradually increase to elute more non-polar compounds.

  • Detection: A UV detector set at a wavelength where both the API and potential impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and provides protons for mass spectrometry if used.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 20 minutesTo ensure elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 270 nmA wavelength that provides good sensitivity for the pyridine chromophore.

Physicochemical Characterization: Unveiling Subtle Differences

Even if batches meet purity specifications, variations in their physicochemical properties can significantly impact their performance in downstream applications, such as formulation development.

DOT Script for Physicochemical Characterization Workflow

cluster_0 Batch A cluster_1 Batch B cluster_2 Batch C A1 Purity (HPLC) Compare Comparative Analysis A1->Compare A2 Thermal Analysis (DSC/TGA) A2->Compare A3 Crystallinity (XRPD) A3->Compare A4 Particle Size A4->Compare A5 Dissolution Rate A5->Compare B1 Purity (HPLC) B1->Compare B2 Thermal Analysis (DSC/TGA) B2->Compare B3 Crystallinity (XRPD) B3->Compare B4 Particle Size B4->Compare B5 Dissolution Rate B5->Compare C1 Purity (HPLC) C1->Compare C2 Thermal Analysis (DSC/TGA) C2->Compare C3 Crystallinity (XRPD) C3->Compare C4 Particle Size C4->Compare C5 Dissolution Rate C5->Compare

Caption: Workflow for comparative physicochemical characterization of different batches.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC provides information on melting point and polymorphism. Different crystalline forms will have different melting points and enthalpies of fusion.

  • TGA measures changes in weight as a function of temperature, indicating the presence of residual solvents or the thermal stability of the compound.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25 °C to a temperature where complete decomposition occurs (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Crystalline Structure: X-ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying the crystalline form of a solid. Different polymorphs will produce distinct diffraction patterns.

Protocol for XRPD Analysis:

  • Sample Preparation: Gently pack the sample powder into the sample holder.

  • Instrument Settings: Use a copper X-ray source (Cu Kα radiation) and scan over a 2θ range of 5° to 40° with a step size of 0.02°.

Particle Size Distribution

Particle size can significantly influence dissolution rate and bioavailability. Laser diffraction is a common technique for measuring particle size distribution.

Dissolution Rate

The rate at which the API dissolves is a critical performance attribute. A standardized dissolution test is essential for comparing batches.

Protocol for Dissolution Testing:

  • Apparatus: USP Apparatus 2 (paddle apparatus) is commonly used.

  • Dissolution Medium: Select a medium that is relevant to the intended physiological environment (e.g., simulated gastric fluid or simulated intestinal fluid). The volume should ensure sink conditions.

  • Test Conditions: Set the paddle speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).

  • Sampling: Withdraw samples at predetermined time points and analyze the concentration of the dissolved API by HPLC or UV-Vis spectrophotometry.

Stability and Forced Degradation Studies: Predicting Long-Term Behavior

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[1][2]

DOT Script for Forced Degradation Pathways

API N-(6-Hydroxypyridin-3-yl)acetamide Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Degradation API->Oxidation Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo Deg1 Degradation Product 1 (e.g., 5-aminopyridin-2-ol) Acid->Deg1 Base->Deg1 Deg2 Degradation Product 2 Oxidation->Deg2 Deg3 Degradation Product 3 Thermal->Deg3 Photo->Deg3

Caption: Potential degradation pathways of N-(6-Hydroxypyridin-3-yl)acetamide.

Forced Degradation Conditions:

ConditionReagent/StressRationale
Acid Hydrolysis 0.1 M HClTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOHTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂To evaluate susceptibility to oxidation.
Thermal 80 °CTo assess stability at elevated temperatures.
Photostability ICH Q1B guidelinesTo evaluate sensitivity to light.

Data Comparison and Interpretation

The data from these analyses should be compiled and compared across different batches.

Comparative Data Table (Example)

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.899.599.9≥ 99.0%
Largest Impurity (%) 0.080.120.07≤ 0.15%
Melting Point (°C) 185.2184.9185.5184-186 °C
Polymorphic Form Form IForm IForm IForm I
D50 Particle Size (µm) 25.345.124.820-30 µm
Dissolution at 30 min (%) 887291≥ 85%

Interpretation:

In this example, Batch B shows a larger particle size and a slower dissolution rate, which could impact its in vivo performance. Although its purity is within the specification, the difference in physicochemical properties highlights the importance of a comprehensive batch-to-batch variability assessment.

Conclusion

A thorough assessment of batch-to-batch variability for N-(6-Hydroxypyridin-3-yl)acetamide requires a multi-faceted approach that combines chemical and physical characterization. By understanding the synthesis, identifying potential impurities, and evaluating key physicochemical properties, researchers and drug developers can ensure the consistency and quality of this important compound, ultimately leading to safer and more effective medicines. This guide provides a robust framework for establishing a self-validating system for quality control, grounded in scientific principles and regulatory expectations.

References

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Process for the preparation of an acetamide derivative. (1978). Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(6-Hydroxypyridin-3-yl)acetamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(6-Hydroxypyridin-3-yl)acetamide. As researchers and drug development professionals, our commitment to safety and environme...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(6-Hydroxypyridin-3-yl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to provide essential safety and logistical information, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of deep, actionable knowledge.

Hazard Assessment and Waste Identification: A Proactive Approach

Proper disposal begins with a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for N-(6-Hydroxypyridin-3-yl)acetamide, a conservative hazard assessment must be conducted based on its structural components: a substituted pyridine ring and an acetamide functional group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They are often associated with strong, unpleasant odors and can act as skin and eye irritants.[1] Furthermore, pyridine is a flammable liquid, a property that should be considered for its derivatives.[2]

  • Acetamide Moiety: The parent compound, acetamide, is classified as a substance suspected of causing cancer (Carcinogenicity, Category 2). Therefore, N-(6-Hydroxypyridin-3-yl)acetamide should be handled with extreme caution as a potential carcinogen.[3]

Hazard Profile Summary

The following table summarizes the key hazard information extrapolated from related compounds. This data should be used as a conservative guide.

Hazard Category Description Primary Regulatory Framework
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin, based on pyridine derivatives.[1]OSHA 29 CFR 1910.1200
Skin/Eye Irritation Expected to cause skin and eye irritation.[1][4][5]OSHA 29 CFR 1910.1200
Carcinogenicity Suspected of causing cancer based on the acetamide component (Category 2). Handle with extreme caution.OSHA 29 CFR 1910.1450
Environmental Hazard Improper disposal can lead to environmental contamination.[6] Pyridine-containing waste is considered hazardous and must be managed according to federal and state regulations.[7]EPA (RCRA) 40 CFR Part 262

Regulatory Imperatives: The Legal Framework for Disposal

The disposal of laboratory chemical waste is strictly regulated to protect both human health and the environment. Key regulations include:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the framework for managing hazardous waste from "cradle to grave."[6][8] Your laboratory is considered a waste generator and must comply with these standards.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and waste disposal.[9][11]

Adherence to the protocols in this guide will help ensure compliance with these critical federal standards. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety (EHS) office, as local regulations may also apply.

Core Disposal Principles: A Foundation for Safety

Before detailing the specific steps, it is essential to understand the foundational principles of chemical waste management in a laboratory setting.

  • Segregation: Never mix incompatible waste streams.[12] N-(6-Hydroxypyridin-3-yl)acetamide waste should be kept separate from other chemical wastes like strong acids, bases, or oxidizers to prevent unintended reactions.[13]

  • Containerization: Use only chemically compatible, leak-proof containers equipped with secure closures.[6] Containers must be in good condition and appropriate for the type of waste (solid or liquid).[6][12]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[13][14] This is a strict regulatory requirement.

  • Accumulation: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15] This area must be under the control of laboratory personnel.[16]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of N-(6-Hydroxypyridin-3-yl)acetamide.

Part A: Personal Protective Equipment (PPE)

Always wear the following minimum PPE before handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the pyridine component, butyl rubber or nitrile gloves are recommended.[2][17] Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned, long-sleeved lab coat.

Part B: Waste Collection and Segregation

1. Solid Waste:

  • Collect unused or expired N-(6-Hydroxypyridin-3-yl)acetamide, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated hazardous waste container.
  • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]

2. Liquid Waste:

  • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container intended for organic solvent waste.
  • Ensure the container material is compatible with the solvent used. Do not mix aqueous and organic waste streams unless specified as acceptable by your EHS office.

3. Contaminated PPE and Materials:

  • Dispose of grossly contaminated gloves, bench paper, and other disposable materials in a designated hazardous waste bag or container.[1]
  • Do not dispose of this material in the regular trash.[6]
Part C: Containerization and Labeling

1. Container Selection:

  • Use the original container if it is in good condition and can be securely sealed.[18]
  • For waste collection, use containers provided or approved by your institution's EHS department.[15]
  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[8]

2. Labeling Procedure:

  • Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14]
  • The label must include:
  • The words "Hazardous Waste."[14]
  • The full chemical name: "N-(6-Hydroxypyridin-3-yl)acetamide Waste."
  • A list of all components by percentage, including solvents.[15]
  • The relevant hazard warnings (e.g., "Toxic," "Carcinogen," "Irritant").[14]
  • The date of waste generation.
Part D: Storage and Final Disposal

1. Satellite Accumulation:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15]
  • This area should be well-ventilated, secure, and equipped with secondary containment (such as a tub or tray) to contain potential leaks.[8][15]
  • Keep the container closed at all times except when adding waste.

2. Arranging for Disposal:

  • Once the container is full or you have finished the project, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
  • Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [6][19]
  • Final disposal methods for this type of waste often include high-temperature incineration to ensure complete destruction.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(6-Hydroxypyridin-3-yl)acetamide waste.

G Disposal Workflow for N-(6-Hydroxypyridin-3-yl)acetamide cluster_0 Generation & Segregation start Waste Generated: N-(6-Hydroxypyridin-3-yl)acetamide waste_type Identify Waste Type start->waste_type solid Collect in Labeled Solid Hazardous Waste Container (HDPE, sealed) waste_type->solid Solid (powder, contaminated labware) liquid Collect in Labeled Liquid Hazardous Waste Container (Compatible, sealed, <90% full) waste_type->liquid Liquid (solutions) ppe Collect in Labeled Hazardous Waste Bag/Container waste_type->ppe Contaminated PPE (gloves, bench paper) storage Store in Designated Satellite Accumulation Area (Secondary Containment, Ventilated) solid->storage liquid->storage ppe->storage disposal Contact EHS for Pickup by Licensed Contractor storage->disposal

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(6-Hydroxypyridin-3-yl)acetamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. N-(6-Hydroxypyridin-3-yl)acetamide, a compound of interest, requires a meticulous approach t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. N-(6-Hydroxypyridin-3-yl)acetamide, a compound of interest, requires a meticulous approach to laboratory safety. As this compound is not extensively characterized in public safety literature, this guide provides a robust framework for personal protective equipment (PPE) and handling protocols, synthesized from the known hazards of its structural analogues, namely pyridine and acetamide derivatives. This directive is designed to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Hazard Profile: A Synthesis of Analogue Data

Given the absence of a specific Safety Data Sheet (SDS) for N-(6-Hydroxypyridin-3-yl)acetamide, a conservative risk assessment must be based on its constituent chemical moieties: a hydroxypyridine ring and an acetamide functional group.

  • Pyridine and its Derivatives : Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin[1][2]. Chronic exposure to pyridine has been associated with liver damage[3]. Pyridine and its derivatives can be absorbed through the skin, contributing to systemic toxicity[4]. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour time-weighted average[3][5][6].

  • Acetamide : Acetamide is a solid that is suspected of causing cancer[7][8]. It may also cause damage to the liver[8]. While it is less volatile than pyridine, the dust can be hazardous if inhaled[7].

Therefore, N-(6-Hydroxypyridin-3-yl)acetamide should be handled as a substance that is potentially toxic, a skin and eye irritant, and a suspected carcinogen, with the potential for liver toxicity upon chronic exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to mitigate the risks associated with handling N-(6-Hydroxypyridin-3-yl)acetamide. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesDouble-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9]Fully-buttoned lab coatN95 respirator if not handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9]Chemical-resistant lab coat or apronRequired if not performed in a certified chemical fume hood. Use a respirator with an organic vapor cartridge.[2][10]
Running Reactions and Work-up Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9]Chemical-resistant lab coatAll operations should be conducted in a certified chemical fume hood.
Handling Waste Chemical safety gogglesDouble-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9]Chemical-resistant lab coat or apronNot typically required if waste containers are properly sealed.

Procedural Guidance for Safe Handling and Disposal

Adherence to a stringent, step-by-step protocol is paramount for ensuring the safety of all laboratory personnel.

Pre-Operational Safety Checklist
  • Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible to maintain adequate airflow.

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station[9][11].

  • Spill Kit : Have a spill kit readily available that is appropriate for pyridine-based and solid chemical spills. This should include an inert absorbent material[2].

  • Waste Container : Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated[9][12].

Step-by-Step Handling Protocol
  • Donning PPE : Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer :

    • If handling the solid, perform all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

    • Use spark-proof tools and an anti-static weighing dish to prevent ignition of flammable dust-air mixtures[10].

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors[1][2].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn[13].

    • Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Remove and dispose of gloves properly. Do not reuse disposable gloves.

Disposal Plan

All waste containing N-(6-Hydroxypyridin-3-yl)acetamide, including contaminated consumables, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases[8][13].

  • Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container[9]. The label should include the chemical name and associated hazards.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[12][14].

Visualizing the Safety Workflow

To provide a clear and immediate understanding of the safety and handling workflow, the following diagram illustrates the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Analogue SDS (Pyridine, Acetamide) prep_ppe Select & Inspect PPE prep_workspace Verify Fume Hood & Emergency Equipment prep_waste Prepare Labeled Hazardous Waste Container handling_don Don Appropriate PPE prep_waste->handling_don handling_weigh Weighing/Transfer in Fume Hood handling_don->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_reaction Running Reaction handling_solution->handling_reaction post_decon Decontaminate Workspace handling_reaction->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_doff Doff & Dispose of PPE post_wash->post_doff disp_collect Collect Waste in Sealed Container post_doff->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for Safe Handling of N-(6-Hydroxypyridin-3-yl)acetamide.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][7].

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11][15].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][15].

  • Spill : For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office[2][9].

By adhering to these comprehensive guidelines, researchers can confidently handle N-(6-Hydroxypyridin-3-yl)acetamide, ensuring both personal safety and the integrity of their research.

References

  • Pyridine | ToxFAQs™ | ATSDR - CDC. [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

  • Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). [Link]

  • Standard Operating Procedure for Pyridine - Washington State University. [Link]

  • Pyridine - IDLH | NIOSH - CDC. [Link]

  • Pyridine-Safety-Data-Sheet-SDS.pdf - Lab Alley. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. [Link]

  • Acetamide - SAFETY DATA SHEET - pentachemicals. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Acetamide - Hazardous Substance Fact Sheet - NJ.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Hydroxypyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Hydroxypyridin-3-yl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.